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  • Product: Methyl 18-oxononadecanoate
  • CAS: 54725-53-0

Core Science & Biosynthesis

Foundational

Methyl 18-oxononadecanoate mass spectrometry fragmentation pattern

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 18-Oxononadecanoate Executive Summary Methyl 18-oxononadecanoate is a long-chain fatty acid methyl ester (FAME) featuring a ketone (oxo) functi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 18-Oxononadecanoate

Executive Summary

Methyl 18-oxononadecanoate is a long-chain fatty acid methyl ester (FAME) featuring a ketone (oxo) functional group near the terminus of its aliphatic chain. This bifunctional nature makes it an interesting subject for mass spectrometric analysis, as its fragmentation pattern is governed by the interplay between the methyl ester and the ketone moieties. This technical guide provides a comprehensive analysis of the predicted fragmentation behavior of methyl 18-oxononadecanoate, primarily under Electron Ionization (EI), which is commonly coupled with Gas Chromatography (GC-MS). We will delve into the characteristic fragmentation mechanisms, including alpha-cleavages and McLafferty rearrangements, driven by each functional group. This document serves as a predictive framework for researchers in lipidomics, metabolomics, and drug development to identify and characterize this molecule and similar long-chain keto-esters.

Introduction to Methyl 18-Oxononadecanoate and its Mass Spectrometric Analysis

Molecular Structure and Properties

Methyl 18-oxononadecanoate possesses a 19-carbon backbone. Its structure is defined by two key functional groups: a methyl ester at the C1 position and a ketone at the C18 position. This structure results in a molecular formula of C₂₀H₃₈O₃ and a monoisotopic mass of 326.2817 Da. The presence of the polar carbonyl groups on a long, nonpolar aliphatic chain gives the molecule amphipathic properties that influence its chromatographic behavior and mass spectrometric ionization.

Table 1: Physicochemical Properties of Methyl 18-Oxononadecanoate

PropertyValue
Molecular Formula C₂₀H₃₈O₃
Monoisotopic Mass 326.2817 Da
Molecular Weight 326.53 g/mol
IUPAC Name methyl 18-oxononadecanoate
SMILES CC(=O)CCCCCCCCCCCCCCCC(=O)OC
The Role of Mass Spectrometry

Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic molecules.[1] In the context of lipid analysis, GC-MS with Electron Ionization (EI) is a standard method for identifying FAMEs due to the creation of reproducible and information-rich fragmentation patterns that serve as molecular fingerprints.[2][3] For larger or more thermally labile molecules, "soft" ionization techniques like Electrospray Ionization (ESI) are employed, which typically yield intact molecular or pseudo-molecular ions with minimal fragmentation.[4][5][6] Understanding the predictable ways in which a molecule like methyl 18-oxononadecanoate fragments is crucial for its unambiguous identification in complex biological matrices.

Core Principles of Fragmentation in Electron Ionization Mass Spectrometry (EI-MS)

Under EI conditions (typically 70 eV), a molecule is bombarded with high-energy electrons, causing the ejection of an electron to form a high-energy radical cation known as the molecular ion (M•⁺).[7][8] This excess energy induces the molecular ion to undergo a series of unimolecular decomposition reactions, or fragmentations, to produce smaller charged fragments and neutral radicals.[7][8] The fragmentation pathways are not random; they are dictated by the underlying chemical structure, with cleavages preferentially occurring at sites that lead to the formation of more stable ions or neutrals.[7]

For a bifunctional molecule like methyl 18-oxononadecanoate, ionization can occur at the lone pair electrons of any of the three oxygen atoms.[9] The resulting fragmentation is a composite of pathways initiated at these different sites.

Predicted EI Fragmentation Pattern of Methyl 18-Oxononadecanoate

The EI mass spectrum of methyl 18-oxononadecanoate is predicted to be a composite of fragments derived from its two key functional groups. A weak or absent molecular ion peak at m/z 326 is expected, which is typical for long-chain aliphatic esters.[3][10]

Fragmentation Directed by the Methyl Ester Group

The methyl ester moiety at the C1 position initiates several characteristic fragmentation pathways common to all FAMEs.

  • McLafferty Rearrangement: This is a hallmark fragmentation for long-chain esters.[10] It involves the transfer of a gamma-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by the elimination of a neutral alkene. For FAMEs, this rearrangement produces a highly characteristic and often abundant ion at m/z 74 . The presence of this ion is strong evidence for a methyl ester of a saturated aliphatic chain.

  • Alpha-Cleavage (α-cleavage): This involves the cleavage of the bond adjacent to the carbonyl group. The most common α-cleavage for methyl esters is the loss of the methoxy group as a radical (•OCH₃), resulting in an acylium ion at [M-31]⁺ , or m/z 295.

  • Beta-Cleavage (β-cleavage): Cleavage of the C2-C3 bond with an accompanying hydrogen rearrangement can lead to the loss of a neutral fragment, producing an ion at m/z 87 .

  • General Alkyl Fragmentation: The long hydrocarbon chain will also undergo fragmentation, producing a series of carbocation clusters separated by 14 Da (corresponding to CH₂ units), though these are generally of low diagnostic value.

Fragmentation Directed by the 18-Oxo (Ketone) Group

The ketone at the C18 position provides a second major site for charge localization and directs a distinct set of fragmentations.

  • Alpha-Cleavage (α-cleavage): This is the most significant fragmentation pathway for ketones.[11] Cleavage occurs at the C-C bonds adjacent to the carbonyl group, leading to the formation of stable acylium ions.

    • Cleavage of the C17-C18 bond: This results in the loss of a methyl radical (•CH₃) to form a large acylium ion at [M-15]⁺ , or m/z 311. It also produces a complementary acylium ion at m/z 43 ([CH₃CO]⁺), which is expected to be a very prominent peak in the spectrum.

    • Cleavage of the C18-C19 bond: This cleavage is not possible as there is no C19-C20 bond. The cleavage is between C17-C18 and the terminal methyl group.

  • McLafferty Rearrangement: The ketone can also undergo a McLafferty rearrangement if a gamma-hydrogen is available. In this case, a hydrogen from C16 can be transferred to the keto-oxygen, leading to the cleavage of the C17-C18 bond and the formation of an enol radical cation at m/z 58 . This peak is considered diagnostic for aliphatic ketones.[11]

Summary of Predicted Key Diagnostic Ions

The combination of these pathways leads to a predictable, albeit complex, mass spectrum. The most informative peaks for structural elucidation are summarized below.

Table 2: Predicted Key Fragment Ions in the EI Mass Spectrum of Methyl 18-Oxononadecanoate

m/zProposed Identity / OriginDiagnostic Value
326 Molecular Ion [M]⁺Low (likely weak or absent)
311 [M - CH₃]⁺High (α-cleavage at ketone)
295 [M - OCH₃]⁺Medium (α-cleavage at ester)
87 [CH₃OOC(CH₂)₂]⁺Medium (β-cleavage at ester)
74 [CH₂(OH)C(OCH₃)]⁺Very High (McLafferty at ester)
58 [CH₂(OH)C(CH₃)]⁺High (McLafferty at ketone)
43 [CH₃CO]⁺Very High (α-cleavage at ketone)

Visualization of Fragmentation Pathways

The following diagrams illustrate the primary fragmentation routes for methyl 18-oxononadecanoate under electron ionization.

G cluster_ester Ester-Driven Fragmentation cluster_ketone Ketone-Driven Fragmentation M Methyl 18-oxononadecanoate (M•+, m/z 326) F74 m/z 74 (McLafferty Rearrangement) M->F74 γ-H transfer F295 [M-31]+, m/z 295 (Loss of •OCH3) M->F295 α-cleavage F87 m/z 87 (β-cleavage product) M->F87 F311 [M-15]+, m/z 311 (Loss of •CH3) M->F311 α-cleavage F58 m/z 58 (McLafferty Rearrangement) M->F58 γ-H transfer F43 m/z 43 (CH3CO+) F311->F43 complementary ion

Caption: Mechanisms for two key fragmentation reactions.

Experimental Protocol for GC-MS Analysis

This protocol provides a standardized workflow for the analysis of methyl 18-oxononadecanoate.

Sample Preparation

For samples containing the free fatty acid, derivatization to the methyl ester is required to increase volatility for GC analysis.

  • Esterification: Accurately weigh ~5 mg of the lipid sample into a reaction vial.

  • Add 1 mL of 2% (v/v) sulfuric acid in methanol.

  • Cap the vial tightly and heat at 80°C for 2 hours.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of deionized water. Vortex for 1 minute.

  • Centrifuge at low speed to achieve phase separation.

  • Carefully transfer the upper hexane layer containing the FAME to a clean GC vial.

Instrumentation and Parameters

Table 3: Recommended GC-MS Parameters

ParameterSettingRationale
GC System
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µmStandard non-polar column suitable for FAMEs.
Injection Volume1 µL
Injector Temp280°CEnsures complete volatilization.
ModeSplitlessFor trace-level analysis.
Carrier GasHelium, 1.2 mL/min constant flowInert carrier gas.
Oven Program100°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 minProvides good separation for long-chain FAMEs.
MS System
Ion SourceElectron Ionization (EI)Standard for creating searchable library spectra.
Ion Source Temp230°C
Quadrupole Temp150°C
Electron Energy70 eVStandardized energy for spectral reproducibility. [7]
Mass Rangem/z 40 - 400Covers the expected molecular ion and key fragments.

Conclusion

The mass spectrometry fragmentation pattern of methyl 18-oxononadecanoate is predicted to be a rich tapestry of ions derived from its constituent functional groups. While a molecular ion at m/z 326 may be of low abundance, the spectrum will be defined by highly diagnostic fragments. The presence of a prominent m/z 74 peak signals a saturated FAME, while the combination of a strong m/z 43 peak and a diagnostic m/z 58 peak points unambiguously to a methyl ketone located at the terminus of the chain. By understanding these fundamental fragmentation pathways, researchers can confidently identify this molecule and structurally similar compounds, facilitating advancements in metabolic research and drug development.

References

  • MDPI. (2021, January 7). Ingested Ketone Ester Leads to a Rapid Rise of Acetyl-CoA and Competes with Glucose Metabolism in the Brain of Non-Fasted Mice. [Link]

  • ResearchGate. Fragmentation of the [M + 73]⁺ ion from the methyl esters of.... [Link]

  • Ranatunga, T. A., et al. (2011). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of Lipid Research, 52(8), 1569–1578. [Link]

  • NIST. Methyl 18-methylnonadecanoate. NIST Chemistry WebBook. [Link]

  • ACS Publications. (1999). Study of diketone/metal ion complexes by electrospray ionization mass spectrometry: Influence of Keto-Enol tautomerism and chelation. Journal of the American Society for Mass Spectrometry, 10(9), 864–874. [Link]

  • PubChem. Methyl 18-methylnonadecanoate. National Center for Biotechnology Information. [Link]

  • ResearchGate. GC-MS spectra of methyl 18-methylnonadecanoate(0.71%, RT: 24.500) from M. capitatum leaf extract. [Link]

  • Murphy, R. C. (2009). Mass Spectrometric Analysis of Long-Chain Lipids. The AOCS Lipid Library. [Link]

  • NIST. Mass spectrum (electron ionization) of Methyl 18-methylnonadecanoate. NIST Chemistry WebBook. [Link]

  • University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. [Link]

  • University of Florida. Interpretation of mass spectra. [Link]

  • RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • NIST. Notes on data from NIST Standard Reference Database 69. NIST Chemistry WebBook. [Link]

  • Han, X., & Cheng, H. (2005). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. Journal of the American Society for Mass Spectrometry, 16(11), 1847–1857. [Link]

  • NIST. Gas Chromatography data for Methyl 18-methylnonadecanoate. NIST Chemistry WebBook. [Link]

  • MDPI. (2021, October 26). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. [Link]

  • ChemRxiv. Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. [Link]

  • Spectroscopy Online. (2025, November 30). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • JoVE. (2024, December 5). Video: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • JEOL. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. [Link]

  • University of California, Davis. Mass Spectrometry: Fragmentation. [Link]

Sources

Exploratory

The Natural Occurrence and Analytical Derivatization of Methyl 18-Oxononadecanoate in Biological and Environmental Samples

Executive Summary Methyl 18-oxononadecanoate (CAS: 54725-53-0; C₂₀H₃₈O₃) is a long-chain keto-fatty acid methyl ester. While rarely found in its esterified form in raw biological matrices, its free acid precursor—18-oxon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 18-oxononadecanoate (CAS: 54725-53-0; C₂₀H₃₈O₃) is a long-chain keto-fatty acid methyl ester. While rarely found in its esterified form in raw biological matrices, its free acid precursor—18-oxononadecanoic acid —is a critical intermediate in both botanical stress responses and the environmental degradation of polyolefins.

This technical guide provides an in-depth analysis of the biological origins of 18-oxononadecanoic acid, the mechanistic causality behind its natural synthesis, and the rigorous analytical workflows required to isolate, derivatize, and quantify it as methyl 18-oxononadecanoate using mass spectrometry. Designed for analytical chemists and drug development professionals, this whitepaper emphasizes self-validating experimental protocols to ensure high-fidelity data acquisition.

Biological Origins and Mechanistic Pathways

Botanical Stress Response and Cuticle Reinforcement

In biological systems, 18-oxononadecanoic acid is primarily identified as an ω -oxidation product of long-chain fatty acids. A landmark eco-metabolomics study on Nepenthes (pitcher plants) revealed that 18-oxononadecanoic acid is significantly upregulated when lowland species are subjected to heat stress [1].

The Causality of Synthesis: Plants mitigate heat-induced desiccation by reinforcing their protective cuticular wax layer. The ω -oxidation pathway, driven by Cytochrome P450 enzymes and Aldehyde Dehydrogenases (ALDH), converts terminal methyl groups of fatty acids into hydroxyls, then aldehydes, and finally dicarboxylic or keto-acids. These oxidized lipids are essential building blocks for cutin polymerization. By synthesizing 18-oxononadecanoic acid, the plant increases the cross-linking density of its epidermal cell membrane lipids, thereby maintaining membrane fluidity and preventing fatal water loss during extreme thermal stress.

Environmental Occurrence: Polymer Degradation

Beyond botanical systems, 18-oxononadecanoic acid is a known degradation product of Low-Density Polyethylene (LDPE). When LDPE is subjected to thermo-oxidation—particularly in pro-oxidant systems containing natural rubber and manganese stearate—the polymer backbone undergoes radical-induced chain scission [2]. This oxidative cleavage yields a complex mixture of nonpolar and moderately polar compounds, including long-chain keto-acids like 18-oxononadecanoic acid, which are subsequently extracted and methylated for analysis.

Biosynthesis A Nonadecanoic Acid (C19:0) B 18-Hydroxynonadecanoic Acid A->B ω-Hydroxylase (CYP450) C 18-Oxononadecanoic Acid (Natural Form) B->C Alcohol/Aldehyde Dehydrogenase D Methyl 18-Oxononadecanoate (Analytical Derivative) C->D Acid-Catalyzed Methanolysis (Analytical Step)

Fig 1: Biosynthetic ω-oxidation pathway and subsequent analytical derivatization.

Quantitative Data and Matrix Comparison

To contextualize the occurrence of this compound, Table 1 summarizes its detection across different biological and environmental matrices.

Matrix / SourceBiological or Chemical FunctionNative Form DetectedAnalytical DerivativePrimary Detection Method
Nepenthes spp. (Pitcher Plants)Heat stress adaptation; cutin monomer for epidermal reinforcement18-Oxononadecanoic acidN/A (Direct LC-MS)UHPLC-Q/TOF-MS
Degraded LDPE (Pro-oxidant treated)Thermo-oxidative chain scission product18-Oxononadecanoic acidMethyl 18-oxononadecanoateGC-MS (Post-methylation)

Analytical Workflow: Extraction and Derivatization

The Causality of Derivatization

Why do we convert 18-oxononadecanoic acid to methyl 18-oxononadecanoate? The native free keto-acid contains a highly polar carboxylic acid functional group. In Gas Chromatography-Mass Spectrometry (GC-MS), this polarity causes severe hydrogen bonding with the silanol groups of the column's stationary phase, resulting in peak tailing, poor resolution, and irreversible column degradation.

By subjecting the lipid extract to acid-catalyzed esterification (using HCl or BF₃ in methanol), the polar hydroxyl group of the carboxylic acid is replaced by a non-polar methyl group. This caps the molecule, drastically increasing its volatility and thermal stability, ensuring sharp, quantifiable chromatographic peaks.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By incorporating an exogenous internal standard (IS) prior to extraction, the workflow internally verifies both the extraction efficiency and the completeness of the esterification reaction.

Step 1: Matrix Homogenization & Spiking

  • Accurately weigh 100 mg of the biological sample (e.g., lyophilized plant tissue) or polymer film into a glass centrifuge tube.

  • Self-Validation Step: Spike the sample with 10 µL of Heptadecanoic acid (C17:0) standard (1 mg/mL). Because C17:0 is rarely present in high amounts in nature, its final recovery will validate the entire workflow.

Step 2: Lipid Extraction

  • Add 1.0 mL of a Hexane/Isopropanol (3:2, v/v) mixture to the tube.

  • Sonicate for 15 minutes at room temperature to disrupt cellular matrices or polymer networks.

  • Centrifuge at 3000 × g for 5 minutes. Transfer the supernatant (containing the free 18-oxononadecanoic acid) to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen.

Step 3: Acid-Catalyzed Esterification

  • Reconstitute the dried lipid extract in 100 µL of 0.1% HCl in Methanol (or 14% BF₃ in Methanol). Note: Acid catalysis is mandatory here; base catalysis (like NaOMe) will only transesterify bound lipids and will fail to methylate free fatty acids.

  • Seal the vial tightly and incubate in a heating block at 60 °C for 30 minutes.

  • Allow the vial to cool to room temperature.

Step 4: Phase Separation & Recovery

  • Add 200 µL of LC-MS grade water to quench the reaction.

  • Add 200 µL of Hexane, vortex vigorously for 30 seconds, and allow the phases to separate.

  • Carefully extract the upper hexane layer (which now contains the highly volatile methyl 18-oxononadecanoate and the methylated internal standard).

  • Transfer to a GC vial with a glass insert for immediate GC-MS analysis.

Workflow S1 Sample Collection (Plant Tissue / Polymer) S2 Lipid Extraction (Hexane / Isopropanol) S1->S2 S3 Internal Standard Addition (C17:0 IS Spiking) S2->S3 S4 Derivatization (0.1% HCl in Methanol, 60°C) S3->S4 Esterification of Carboxylic/Keto Acids S5 GC-MS Analysis S4->S5 Yields Methyl 18-Oxononadecanoate S6 Data Validation (IS Recovery > 85%) S5->S6

Fig 2: Self-validating extraction and derivatization workflow for GC-MS analysis.

Conclusion

The detection of methyl 18-oxononadecanoate in analytical chemistry represents a fascinating intersection of biological stress physiology and environmental polymer degradation [1] [2]. By understanding the causality behind its natural synthesis via ω -oxidation and the chemical necessity of its derivatization, researchers can optimize their extraction workflows. Implementing self-validating protocols with internal standards ensures that the quantification of these rare keto-fatty acids remains robust, reproducible, and scientifically authoritative.

References

  • Wong, C., Ling, Y. S., Wee, J. L. S., Mujahid, A., & Müller, M. (2020). A comparative UHPLC-Q/TOF–MS-based eco-metabolomics approach reveals temperature adaptation of four Nepenthes species. Scientific Reports, 10(1), 21861.[Link]

  • Khabbaz, F., & Albertsson, A. C. (2000). Great Advantages in Using a Natural Rubber Instead of a Synthetic SBR in a Pro-Oxidant System for Degradable LDPE. Biomacromolecules, 1(4), 665-673.[Link]

Foundational

An In-depth Technical Guide to the Chemical Properties and Stability of 18-Oxononadecanoic Acid Methyl Ester

Foreword: Understanding the Landscape For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's fundamental chemical properties and stability is paramount. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Understanding the Landscape

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's fundamental chemical properties and stability is paramount. This guide provides a detailed exploration of 18-oxononadecanoic acid methyl ester, a long-chain keto-ester with potential applications in pharmaceutical and cosmetic industries. While specific experimental data for this compound is emerging, this document synthesizes available information with established principles of fatty acid methyl ester (FAME) chemistry to offer a robust technical overview. We will delve into its intrinsic properties, stability under various stress conditions, and best practices for its handling and analysis, providing a solid foundation for its application in research and development.

Molecular Profile and Physicochemical Properties

18-Oxononadecanoic acid methyl ester is a bifunctional molecule featuring a terminal ketone group and a methyl ester. This structure dictates its chemical behavior, combining the reactivity of a ketone with the characteristics of a long-chain fatty acid ester.

A study identified 18-oxononadecanoic acid methyl ester in the methanol extracts of Aegle marmelos leaves, highlighting its natural origin and potential bioactivity.[1] Spectroscopic characterization through FTIR and GC-MS has been reported, confirming its molecular structure.[1]

Table 1: Physicochemical Properties of 18-Oxononadecanoic Acid Methyl Ester

PropertyValueSource/Basis
Chemical Name Nonadecanoic acid, 18-oxo-, methyl esterNextSDS[2]
Molecular Formula C₂₀H₃₈O₃Inferred from structure
Molecular Weight 326.51 g/mol Calculated
Physical State Likely solid at room temperatureBased on similar long-chain FAMEs[3]
UV-Vis Absorption λmax at 275 nm (n → π* transition of the carbonyl group)ResearchGate[1]
Solubility Expected to be soluble in nonpolar organic solvents (e.g., hexane, ether) and poorly soluble in water.General knowledge of FAMEs

Stability Profile: A Multifaceted Perspective

The stability of 18-oxononadecanoic acid methyl ester is a critical parameter for its storage, formulation, and application. Its stability is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents.

Thermal Stability

Long-chain saturated fatty acid methyl esters are generally stable at ambient temperatures. However, elevated temperatures can lead to degradation. For 18-oxononadecanoic acid methyl ester, the presence of the ketone group does not significantly lower its thermal stability under anhydrous conditions. It is advisable to store the compound at low temperatures (freezer conditions) to minimize any potential for long-term degradation.[3][4]

pH and Hydrolytic Stability

The ester linkage in 18-oxonononadecanoic acid methyl ester is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases.

  • Acidic Conditions: Under acidic conditions, the hydrolysis of the methyl ester to the parent carboxylic acid (18-oxononadecanoic acid) and methanol is a reversible reaction.[5]

  • Alkaline Conditions: In the presence of a base, the ester undergoes saponification, an irreversible reaction that yields the carboxylate salt and methanol.[5] This process is generally faster than acid-catalyzed hydrolysis.

The presence of water is a critical factor in the hydrolytic degradation of the ester.[5] Therefore, storage in anhydrous conditions is crucial.

Oxidative Stability

While the fatty acid chain of 18-oxononadecanoic acid methyl ester is saturated and thus not prone to oxidation at double bonds, the presence of the ketone and ester functionalities can still be susceptible to oxidative degradation under harsh conditions, potentially leading to chain cleavage and the formation of smaller, more volatile byproducts. The use of antioxidants, such as butylated hydroxytoluene (BHT), can be considered during extraction and storage to mitigate oxidative degradation.[6]

Photostability

Exposure to high-energy light, particularly UV radiation, can potentially promote the degradation of organic molecules. The carbonyl group in 18-oxononadecanoic acid methyl ester can absorb UV light, which may lead to photochemical reactions.[1] It is therefore recommended to store the compound in light-resistant containers.

Recommended Handling and Storage Protocols

Proper handling and storage are essential to maintain the integrity of 18-oxononadecanoic acid methyl ester.

  • Storage: The compound should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. For long-term storage, a temperature of -20°C is recommended.[4]

  • Handling: When handling, it is important to avoid moisture.[5] If the compound is stored as a solid, it should be allowed to come to room temperature before opening the container to prevent condensation.[7] For creating solutions, use dry, high-purity organic solvents.

Analytical Methodologies for Characterization

Several analytical techniques are suitable for the characterization and purity assessment of 18-oxononadecanoic acid methyl ester.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for the analysis of FAMEs.[8] It allows for the separation, identification, and quantification of the compound and any potential impurities or degradation products.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the presence of key functional groups, such as the ester and ketone carbonyls.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and confirm the identity of the molecule.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[9][10]

Objective: To investigate the degradation of 18-oxononadecanoic acid methyl ester under various stress conditions.

Materials:

  • 18-oxononadecanoic acid methyl ester

  • Methanol (HPLC grade)

  • 1 M Hydrochloric acid

  • 1 M Sodium hydroxide

  • 30% Hydrogen peroxide

  • HPLC vials

  • pH meter

  • Heating block or oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 18-oxononadecanoic acid methyl ester in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute with methanol to the initial concentration.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Cool, neutralize with 1 M HCl, and dilute with methanol to the initial concentration.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • Dilute with methanol to the initial concentration.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in methanol to the initial concentration.

  • Photolytic Degradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), by a suitable stability-indicating method (e.g., GC-MS or HPLC-UV) to identify and quantify any degradation products.

Potential Degradation Pathway

Under hydrolytic conditions, the primary degradation pathway for 18-oxononadecanoic acid methyl ester is the cleavage of the ester bond.

cluster_hydrolysis Hydrolytic Degradation 18_oxo_ester 18-Oxononadecanoic Acid Methyl Ester 18_oxo_acid 18-Oxononadecanoic Acid 18_oxo_ester->18_oxo_acid H+ or OH- / H2O methanol Methanol 18_oxo_ester->methanol H+ or OH- / H2O

Sources

Exploratory

Biosynthetic pathways producing methyl 18-oxononadecanoate

The Biosynthetic and Bioconversion Pathways of Methyl 18-Oxononadecanoate: A Technical Whitepaper Executive Summary Methyl 18-oxononadecanoate (CAS: 54725-53-0) is a specialized, odd-chain keto-fatty acid methyl ester. W...

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Author: BenchChem Technical Support Team. Date: April 2026

The Biosynthetic and Bioconversion Pathways of Methyl 18-Oxononadecanoate: A Technical Whitepaper

Executive Summary

Methyl 18-oxononadecanoate (CAS: 54725-53-0) is a specialized, odd-chain keto-fatty acid methyl ester. While odd-chain fatty acids (OCFAs) are relatively minor constituents in standard lipidomes, their oxidized derivatives play outsized roles in plant stress physiology and modern polymer upcycling. As a Senior Application Scientist, I have structured this technical guide to dissect the dual origins of this molecule: its in planta biosynthesis as a cuticular stress-response metabolite, and its generation as a high-value bioconversion product from low-density polyethylene (LDPE) degradation.

Mechanistic Biosynthesis In Planta

In botanical systems, specifically within carnivorous Nepenthes species, 18-oxononadecanoic acid is upregulated in response to environmental heat stress (). The physiological causality here is elegant: elevated temperatures increase membrane fluidity and cuticular permeability, risking desiccation. To counteract this, the plant synthesizes oxidized OCFAs to cross-link cutin polymers, thereby rigidifying the protective waxy cuticle.

Pathway Elucidation:

  • Priming and Elongation: Unlike even-chain fatty acids that utilize acetyl-CoA, the synthesis of the C19 backbone (nonadecanoic acid) begins with propionyl-CoA priming. This is followed by iterative condensations with malonyl-CoA via the Fatty Acid Synthase (FAS) complex.

  • Sub-terminal (ω-1) Hydroxylation: Cytochrome P450 monooxygenases, specifically of the CYP86A or CYP77A families, catalyze the insertion of oxygen at the penultimate carbon (C18), yielding 18-hydroxynonadecanoic acid.

  • Dehydrogenation: An alcohol dehydrogenase, homologous to the HOTHEAD (HTH) enzyme, oxidizes the secondary alcohol to a ketone, forming 18-oxononadecanoic acid.

  • Methylation: To mobilize this metabolite or incorporate it into specific signaling cascades, S-adenosyl-L-methionine (SAM)-dependent fatty acid methyltransferases (FAMT) convert the carboxylic acid into its methyl ester, yielding methyl 18-oxononadecanoate.

Biosynthesis Propionyl Propionyl-CoA (C3 Primer) Nonadecanoic Nonadecanoic Acid (C19:0) Propionyl->Nonadecanoic FAS Complex (+ 8 Malonyl-CoA) Hydroxy 18-Hydroxynonadecanoic Acid (ω-1 Hydroxy) Nonadecanoic->Hydroxy CYP450 (e.g., CYP86A) ω-1 Hydroxylation Oxo 18-Oxononadecanoic Acid (ω-1 Keto) Hydroxy->Oxo Alcohol Dehydrogenase (e.g., HTH) Methyl Methyl 18-Oxononadecanoate (Target Ester) Oxo->Methyl SAM-dependent FAMT (Methylation)

Biosynthetic pathway of methyl 18-oxononadecanoate from propionyl-CoA to final methylation.

Biotechnological Production via Polyolefin Upcycling

Beyond natural biosynthesis, methyl 18-oxononadecanoate is a critical marker in the thermo-oxidative and microbial degradation of LDPE (). In pro-oxidant systems, the auto-oxidation of the polyethylene chain generates polymeric hydroperoxides. The decomposition of these hydroperoxides yields peroxy and hydroxy radicals, which abstract labile hydrogens to form ketones. Cleavage of the polymer backbone results in long-chain keto-acids, including 18-oxononadecanoic acid. Subsequent acid-catalyzed esterification in methanolic environments yields the target methyl ester, making it a highly trackable compound for bioremediation efficacy.

Quantitative Data & Analytical Signatures

To standardize the identification of methyl 18-oxononadecanoate across both eco-metabolomic and polymer degradation studies, the following physicochemical and analytical parameters must be established ().

ParameterValue / Description
Compound Name Methyl 18-oxononadecanoate
CAS Registry Number 54725-53-0
Molecular Formula C20H38O3
Monoisotopic Mass 326.2821 Da
Precursor FA 18-Oxononadecanoic acid (C19H36O3)
Biological Role Heat stress adaptation (cuticular wax modifier)
Industrial Origin LDPE thermo-oxidation product

Self-Validating Experimental Protocol: Extraction and Derivatization

To accurately quantify methyl 18-oxononadecanoate from complex matrices (plant epidermis or degraded LDPE films), the extraction must overcome the highly hydrophobic nature of the surrounding matrix while ensuring quantitative conversion of the free acid to the methyl ester.

Step-by-Step Methodology:

  • Matrix Disruption & Primary Extraction:

    • Action: Submerge 100 mg of target tissue/polymer in 1.0 mL of diethyl ether for 60 minutes at room temperature.

    • Causality: Diethyl ether effectively permeates the cuticular wax or degraded polymer lattice, solvating non-polar and moderately polar lipids without extracting heavily cross-linked structural biopolymers.

  • Solvent Exchange & Fractionation:

    • Action: Evaporate the diethyl ether extract to dryness under a gentle stream of nitrogen. Resuspend the residue in 100 µL of hexane.

    • Causality: Hexane selectively solubilizes highly non-polar alkanes and unoxidized waxes. The hexane-insoluble fraction (which contains the target keto-acids) is retained for derivatization.

    • Validation Checkpoint: A visible precipitate or turbid layer in the hexane indicates the successful partitioning of the polar keto-acids. If the solution remains entirely clear, the primary extraction failed to yield oxidized lipids.

  • Acid-Catalyzed Esterification:

    • Action: Dissolve the hexane-insoluble fraction in 100 µL of 0.1% HCl in methanol. Incubate at 60 °C for 30 minutes.

    • Causality: The acidic environment protonates the carboxylic acid carbonyl, rendering it highly electrophilic. Methanol acts as the nucleophile. The vast molar excess of methanol, combined with heat, drives the equilibrium entirely toward the methyl ester formation via Le Chatelier’s principle.

  • Phase Partitioning for GC-MS:

    • Action: Add 100 µL of distilled water to quench the reaction, followed by 100 µL of GC-grade hexane. Vortex and extract the upper hexane layer.

    • Causality: The target methyl 18-oxononadecanoate partitions into the hexane layer, leaving unreacted methanol, HCl, and highly polar byproducts in the aqueous phase. This protects the GC-MS column from acid degradation and peak tailing.

Workflow Source Source Material (Plant Tissue / Degraded LDPE) Extraction Solvent Extraction (Diethyl Ether / Hexane) Source->Extraction Cell Lysis / Solvation Isolation Acidic Fraction Isolation Extraction->Isolation Phase Separation Derivatization Esterification (0.1% HCl in Methanol, 60°C) Isolation->Derivatization Target Enrichment Analysis GC-MS / UHPLC-QTOF-MS Quantification Derivatization->Analysis Methyl 18-Oxononadecanoate

Self-validating extraction and derivatization workflow for methyl 18-oxononadecanoate.

References

  • A comparative UHPLC-Q/TOF–MS-based eco-metabolomics approach reveals temperature adaptation of four Nepenthes species. Scientific Reports, 2020.[Link]

  • Great Advantages in Using a Natural Rubber Instead of a Synthetic SBR in a Pro-Oxidant System for Degradable LDPE. Biomacromolecules, 2000.[Link]

Foundational

Comprehensive NMR Spectroscopy Reference Data for Methyl 18-oxononadecanoate: A Technical Guide

Executive Summary In the fields of lipidomics, biomarker discovery, and agricultural chemistry, long-chain keto-fatty acid methyl esters (keto-FAMEs) present unique analytical challenges. Methyl 18-oxononadecanoate (C₂₀H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of lipidomics, biomarker discovery, and agricultural chemistry, long-chain keto-fatty acid methyl esters (keto-FAMEs) present unique analytical challenges. Methyl 18-oxononadecanoate (C₂₀H₃₈O₃), characterized by an ω -1 methyl ketone and a terminal methyl ester, is a critical derivative of 18-oxononadecanoic acid. This acid is frequently identified as a stress-response metabolite in eco-metabolomics, particularly in plant adaptations to temperature fluctuations via ω -oxidation pathways .

As a Senior Application Scientist, I frequently encounter misassignments in long-chain aliphatic NMR spectra due to the overwhelming "methylene envelope." This whitepaper provides an authoritative, in-depth reference for the ¹H and ¹³C NMR spectroscopic elucidation of methyl 18-oxononadecanoate, detailing the quantum-mechanical causality behind its chemical shifts and providing field-proven, self-validating acquisition protocols.

Spectroscopic Causality: Deconstructing the Aliphatic Envelope

The structural elucidation of methyl 18-oxononadecanoate relies on distinguishing the two distinct carbonyl environments (ester vs. ketone) and their adjacent aliphatic protons. The massive aliphatic chain (C4 to C15) creates a heavily overlapped multiplet, meaning structural verification must be anchored by the terminal functional groups.

The ω -1 Methyl Ketone (C17–C18–C19)

Unlike a standard terminal methyl group of a fatty acid which resonates at ~0.88 ppm, the C19 methyl group in methyl 18-oxononadecanoate is directly attached to the highly anisotropic C18 carbonyl. This deshields the protons, shifting them downfield to a sharp singlet at 2.13 ppm . In the ¹³C domain, ketone carbonyls lack the resonance stabilization provided by alkoxy oxygens in esters. Consequently, the C18 carbon is highly electron-deficient, resonating far downfield at 209.3 ppm .

The Methyl Ester (C1–C2–OCH₃)

The C17 methylene protons (alpha to the ketone) appear as a triplet at 2.41 ppm , which is slightly more deshielded than the C2 protons (2.30 ppm ) that are alpha to the ester. This causality is rooted in resonance: the ester oxygen donates electron density to the C1 carbonyl, slightly reducing its electron-withdrawing effect on C2 compared to the pure inductive pull of the C18 ketone on C17 .

Quantitative Reference Data

The following tables summarize the exact chemical shifts, multiplicities, and assignment logic for methyl 18-oxononadecanoate, extrapolated from validated isotopic labeling studies of homologous oxooctadecanoates .

Table 1: ¹H NMR Reference Data (400 MHz, CDCl₃)
PositionChemical Shift (ppm)MultiplicityCoupling (J in Hz)IntegralAssignment Logic
-OCH₃ 3.66Singlet (s)-3HDeshielded directly by ester oxygen
C17 2.41Triplet (t)7.52H α -protons to the ketone carbonyl
C2 2.30Triplet (t)7.52H α -protons to the ester carbonyl
C19 2.13Singlet (s)-3HTerminal methyl of the methyl ketone
C3 1.61Multiplet (m)-2H β -protons to the ester carbonyl
C16 1.56Multiplet (m)-2H β -protons to the ketone carbonyl
C4–C15 1.25 – 1.30Multiplet (m)-24HBulk aliphatic methylene envelope
Table 2: ¹³C NMR Reference Data (100 MHz, CDCl₃)
PositionChemical Shift (ppm)Carbon TypeAssignment Logic
C18 209.3Quaternary (C=O)Ketone carbonyl (unshielded by resonance)
C1 174.3Quaternary (C=O)Ester carbonyl (resonance stabilized)
-OCH₃ 51.4Primary (CH₃)Methoxy carbon
C17 43.8Secondary (CH₂) α -carbon to ketone
C2 34.1Secondary (CH₂) α -carbon to ester
C19 29.8Primary (CH₃)Terminal methyl ( α to ketone)
C4–C14 29.1 – 29.7Secondary (CH₂)Bulk aliphatic chain
C3 24.9Secondary (CH₂) β -carbon to ester
C16 23.9Secondary (CH₂) β -carbon to ketone

Self-Validating Experimental Protocol

To ensure absolute scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Every step includes the physical causality behind the action, preventing downstream analytical failures.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of methyl 18-oxononadecanoate in 600 µL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: The highly non-polar nature of the 19-carbon backbone requires a lipophilic solvent to prevent micelle formation. Micelles restrict molecular tumbling, leading to severe T₂ relaxation shortening and broad, unresolvable NMR lines. 15 mg is the optimal threshold to achieve a high signal-to-noise ratio for ¹³C without inducing viscosity-based line broadening.

Step 2: Instrument Tuning and 3D Gradient Shimming
  • Action: Insert the sample, tune the probe to the exact solvent impedance, and execute 3D gradient shimming until the lock level is perfectly stable.

  • Causality: The bulk methylene envelope (1.25–1.30 ppm) contains 24 protons. Poor magnetic field homogeneity (shimming) will cause the bases of the C16 and C3 multiplets to merge into the bulk envelope, destroying vital structural connectivity data.

Step 3: ¹H NMR Acquisition & Self-Validation Check
  • Action: Acquire 16 scans using a 90° pulse program. Set the relaxation delay (D1) to strictly 2.0 seconds.

  • Causality: The terminal methyl protons (C19) have longer longitudinal relaxation times (T₁) than the bulk methylenes. A 2-second D1 ensures complete relaxation, preventing artificial truncation of the integral.

  • Self-Validation Check (Critical): Before proceeding to ¹³C or 2D NMR, integrate the methoxy singlet (3.66 ppm) and the C19 methyl singlet (2.13 ppm). The ratio must be exactly 1:1. Any deviation indicates incomplete esterification of the precursor acid, degradation, or co-eluting impurities. If the ratio fails, abort acquisition and re-purify the sample.

Step 4: ¹³C NMR Acquisition
  • Action: Acquire 1024 scans with a D1 of 5.0 seconds. If absolute quantitation is required, use inverse gated decoupling.

  • Causality: Quaternary carbonyls (C1, C18) lack attached protons, resulting in exceptionally long T₁ times and zero Nuclear Overhauser Effect (NOE) enhancement. A 5-second delay ensures these critical diagnostic carbons are fully captured above the noise floor.

Visualizing the Analytical Architecture

To map the logical progression of this methodology, the following diagrams illustrate both the self-validating analytical workflow and the biological/synthetic origin of the molecule.

NMR_Workflow Prep Sample Prep 15mg in CDCl3 Shim Gradient Shimming Optimize Linewidth Prep->Shim Acq1H 1H NMR Acq D1=2s, 16 Scans Shim->Acq1H Acq13C 13C NMR Acq D1=5s, 1024 Scans Shim->Acq13C Valid Self-Validation Integral Ratio 1:1 Acq1H->Valid Struct Structural Confirmation Methyl 18-oxononadecanoate Acq13C->Struct Valid->Prep Fail Valid->Struct Pass

Fig 1. Self-validating NMR acquisition workflow for keto-FAMEs.

Biosynthesis FA Nonadecanoic Acid (Biomarker Precursor) Ox ω-1 Oxidation (In Vivo) FA->Ox Keto 18-Oxononadecanoic Acid (Stress Metabolite) Ox->Keto Deriv Esterification (Analytical Prep) Keto->Deriv FAME Methyl 18-oxononadecanoate (Target Analyte) Deriv->FAME

Fig 2. Biological oxidation and analytical derivatization pathway.

References

  • A comparative UHPLC-Q/TOF–MS-based eco-metabolomics approach reveals temperature adaptation of four Nepenthes species Scientific Reports (Nature) URL:[Link]

  • Methyl 17-oxooctadecanoate | C19H36O3 - PubChem (Homologous Reference) National Center for Biotechnology Information (NCBI) URL:[Link]

  • Deuterium isotope effects and assignment of 13C chemical shifts in spectra of methyl octadecanoate and the sixteen isomeric oxooctadecanoates Canadian Journal of Chemistry URL:[Link]

Exploratory

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Assessment of Methyl 18-Oxononadecanoate

Abstract This technical guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of methyl 18-oxononadecanoate, a long-chain fatty acid ester. In the absence of specific toxicologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of methyl 18-oxononadecanoate, a long-chain fatty acid ester. In the absence of specific toxicological data for this compound, this document outlines a robust, tiered testing strategy grounded in established methodologies and international regulatory standards. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and explaining the scientific rationale behind each recommended assay. The described methodologies are designed to be self-validating, ensuring data integrity and reliability. By following this guide, researchers can generate a thorough in vitro toxicological profile for methyl 18-oxononadecanoate, covering key endpoints such as cytotoxicity, genotoxicity, and potential mechanisms of action.

Introduction: The Need for a Standardized Assessment

Methyl 18-oxononadecanoate is a methyl ester of a long-chain fatty acid. Very-long-chain fatty acids (VLCFAs), defined as those with 20 or more carbon atoms, and their derivatives are integral to numerous biological processes, including membrane structure, energy storage, and cellular signaling.[1][2] The introduction of a keto group at the 18th position of nonadecanoic acid methyl ester suggests unique chemical properties that necessitate a thorough safety evaluation. As with any novel chemical entity intended for potential therapeutic, industrial, or cosmetic use, a comprehensive toxicological assessment is paramount.

This guide focuses on in vitro methodologies, which form the cornerstone of modern toxicology. These approaches align with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) and provide critical, early-stage data on a compound's potential hazards. The testing strategy presented herein is designed to be logical and progressive, starting with fundamental cytotoxicity assays and moving toward more complex evaluations of genotoxicity.

Physicochemical Characterization and Formulation

A thorough understanding of the physicochemical properties of methyl 18-oxononadecanoate is a prerequisite for any toxicological testing.

Table 1: Key Physicochemical Parameters for Pre-formulation

ParameterImportance in In Vitro TestingRecommended Method
Solubility Determines appropriate vehicle and achievable concentration range in aqueous cell culture media. Prevents precipitation and ensures accurate dosing.Sequential dissolution in common solvents (e.g., DMSO, ethanol) followed by dilution in cell culture media. Visual inspection and light microscopy for precipitation.
LogP (Octanol-Water Partition Coefficient) Predicts lipophilicity and potential for membrane interaction and bioaccumulation.HPLC-based methods or predictive software.
Chemical Stability Ensures the test substance does not degrade in the vehicle or culture media over the course of the experiment.HPLC or LC-MS analysis of the test article in the final formulation over time at 37°C.

For long-chain fatty acid esters, which are often poorly soluble in aqueous solutions, dimethyl sulfoxide (DMSO) is a common vehicle.[3] It is crucial to establish the maximum non-toxic concentration of the vehicle in the selected cell lines, as DMSO itself can induce cellular stress at higher concentrations.

Tier 1: Assessment of Cytotoxicity

The initial step in the toxicological evaluation is to determine the concentration range over which methyl 18-oxononadecanoate exerts cytotoxic effects. This data is essential for selecting appropriate concentrations for subsequent, more complex assays like genotoxicity tests.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[4] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture:

    • Select at least two relevant human cell lines. For general cytotoxicity, a liver cell line (e.g., HepG2) and a cell line representing a potential route of exposure (e.g., HaCaT keratinocytes for dermal exposure) are recommended.

    • Culture cells in appropriate media and conditions (e.g., 37°C, 5% CO2) to achieve approximately 80% confluency.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells into 96-well plates at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Compound Preparation and Exposure:

    • Prepare a stock solution of methyl 18-oxononadecanoate in a suitable vehicle (e.g., DMSO).

    • Perform serial dilutions to create a range of test concentrations (e.g., from 0.1 µM to 1000 µM).

    • Include a vehicle control (cells treated with the highest concentration of the vehicle used) and an untreated control.

    • Replace the cell culture medium with medium containing the test compound or controls.

  • Incubation:

    • Incubate the plates for a relevant exposure period, typically 24 to 72 hours.

  • MTT Addition and Formazan Solubilization:

    • After incubation, add MTT solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 (the concentration that inhibits 50% of cell viability).

Data Presentation

Table 2: Example Cytotoxicity Data for Methyl 18-Oxononadecanoate

Concentration (µM)% Cell Viability (HepG2)% Cell Viability (HaCaT)
Vehicle Control100100
0.198.599.2
195.397.8
1088.792.1
10065.475.3
50023.140.8
10005.215.6
IC50 (µM) ~150 ~350

Tier 2: Assessment of Genotoxicity

Genotoxicity testing is crucial to identify compounds that can cause damage to DNA and chromosomes, which can lead to mutations and cancer. A standard battery of in vitro tests is recommended to cover different genotoxic endpoints.[5]

Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[5] It uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The assay determines if a substance can cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid. The test is performed with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver) to mimic mammalian metabolism.

Experimental Workflow: Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Compound Methyl 18-oxononadecanoate Stock Solution Plate_S9_plus Plate with S9 Compound->Plate_S9_plus Plate_S9_minus Plate without S9 Compound->Plate_S9_minus S9 Metabolic Activation (S9 Mix) S9->Plate_S9_plus Bacteria Bacterial Strains (e.g., TA98, TA100) Bacteria->Plate_S9_plus Bacteria->Plate_S9_minus Incubate Incubate (37°C, 48-72h) Plate_S9_plus->Incubate Plate_S9_minus->Incubate Count Count Revertant Colonies Incubate->Count Analysis Data Analysis: Compare to Control Count->Analysis

Caption: Workflow for the Ames bacterial reverse mutation assay.

In Vitro Mammalian Cell Micronucleus Test - OECD TG 487

This test identifies substances that cause chromosomal damage. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[6][7] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity. This assay can be performed on various cell lines, such as CHO, V79, L5178Y, or human peripheral blood lymphocytes.[6]

Experimental Protocol: In Vitro Micronucleus Test
  • Cell Culture and Treatment:

    • Culture cells to an appropriate density.

    • Expose cells to methyl 18-oxononadecanoate at a range of concentrations (typically not exceeding the IC20 from cytotoxicity assays), with and without S9 metabolic activation. Include negative and positive controls.

    • A short treatment (3-6 hours) followed by a recovery period, and a long treatment (e.g., 24 hours) without a recovery period are typically performed.

  • Cytokinesis Block (Optional but Recommended):

    • Add Cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[7]

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization.

    • Treat with a hypotonic solution and fix.

    • Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring and Analysis:

    • Using a microscope, score a predetermined number of cells (e.g., 2000 binucleated cells per concentration) for the presence of micronuclei.[7]

    • Calculate the frequency of micronucleated cells.

    • Assess cytotoxicity concurrently using metrics like the Cytokinesis-Block Proliferation Index (CBPI).

In Vitro Mammalian Chromosomal Aberration Test - OECD TG 473

This assay evaluates the ability of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.[5] Cells are treated with the test compound, and then a mitotic arresting agent (e.g., colcemid) is added to accumulate cells in the metaphase stage of mitosis. Chromosomes are then harvested, stained, and analyzed microscopically for aberrations such as breaks, gaps, and exchanges.

Logical Relationship of Genotoxicity Assays

Genotoxicity_Logic cluster_endpoints Genotoxic Endpoints cluster_assays In Vitro Assays Test_Compound Methyl 18-oxononadecanoate Ames Ames Test (OECD TG 471) Test_Compound->Ames Micronucleus Micronucleus Test (OECD TG 487) Test_Compound->Micronucleus Chromo_Aberration Chromosomal Aberration Test (OECD TG 473) Test_Compound->Chromo_Aberration Gene_Mutation Gene Mutation Clastogenicity Structural Chromosome Aberrations (Breaks) Aneugenicity Numerical Chromosome Aberrations (Loss/Gain) Ames->Gene_Mutation Detects Micronucleus->Clastogenicity Detects Micronucleus->Aneugenicity Detects Chromo_Aberration->Clastogenicity Detects

Caption: Relationship between genotoxicity assays and detected endpoints.

Mechanistic Insights and Further Investigations

Should the initial tier of testing reveal significant cytotoxicity or genotoxicity, further mechanistic studies may be warranted.

Assessment of Oxidative Stress

Many compounds exert their toxicity by inducing the production of reactive oxygen species (ROS). This can be assessed in vitro using fluorescent probes like DCFH-DA.

Mitochondrial Toxicity

Given the central role of mitochondria in metabolism and cell death, assessing the impact of methyl 18-oxononadecanoate on mitochondrial function (e.g., using a Seahorse XF Analyzer to measure oxygen consumption rate) can provide valuable mechanistic data. Long-chain fatty acids and their esters can influence metabolic pathways, including those regulated by AMPK, which in turn affects fatty acid oxidation.[8]

Potential for Endocrine Disruption

Some fatty acid derivatives can interact with nuclear receptors. In vitro transactivation assays can be employed to screen for potential agonistic or antagonistic activity on receptors such as the estrogen receptor.[3]

Data Interpretation and Reporting

A comprehensive report should be generated that includes:

  • Detailed Methodology: A clear description of all experimental procedures, including cell lines, reagents, concentrations, and incubation times.

  • Data Presentation: Raw data, normalized data, dose-response curves, and statistical analyses.

  • Results Summary: A clear summary of the findings, including IC50 values and a qualitative assessment of genotoxic potential (positive, negative, or equivocal).

  • Discussion: An interpretation of the results in the context of the compound's structure and potential mechanisms of action.

Conclusion

This technical guide provides a scientifically rigorous and structured approach to evaluating the in vitro toxicity and safety of methyl 18-oxononadecanoate. By employing a tiered strategy that adheres to international guidelines, researchers can generate reliable and comprehensive data. The initial assessment of cytotoxicity, followed by a standard battery of genotoxicity assays, will establish a foundational understanding of this compound's toxicological profile. These findings are critical for informed decision-making in the research and development process and for ensuring the safety of novel chemical entities.

References

  • Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines. (2024). MDPI.
  • Guidelines for the Testing of Chemicals. OECD.
  • Comparison of Methods Used for Evaluation of Mutagenicity/Genotoxicity of Model Chemicals - Parabens. PMC.
  • OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test. (2014).
  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (2012). TSAR.
  • Updates to OECD in vitro and in chemico test guidelines. (2021).
  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (2012).
  • Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms. PMC.
  • Importance of Genotoxicity Studies on Methyl Ester Sulfonates for Regul
  • Fatty acid esters as anticancer agents published in IJMS. (2021). Francisco Plou Lab.
  • Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones. (2022). MDPI.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • In vitro genotoxicity and cytotoxicity in murine fibroblasts exposed to EDTA, NaOCl, MTAD and citric acid. (2026).
  • Inverse Relationship Between Cytotoxicity of Free Fatty Acids in Pancreatic Islet Cells and Cellular Triglyceride Accumulation. (2001).
  • SAFETY DATA SHEET. (2011). Thermo Fisher Scientific. [Link]

  • Evaluation of the Suitability of Mammalian In Vitro Assays to Assess the Genotoxic Potential of Food Contact M
  • Genotoxicity testing approach for the safety evalu
  • In vitro production of long chain pyrrole fatty esters
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  • Enzymatic Synthesis of Glucose Fatty Acid Esters Using SCOs as Acyl Group-Donors and Their Biological Activities. (2021). MDPI.
  • Metabolism of Very Long-Chain Fatty Acids: Genes and P
  • in vivo comet assay: use and status in genotoxicity testing. (2005). Mutagenesis - Oxford Academic.
  • SIAM 24, 17-20 April 2007 JP/ICCA. OECD-HPV.
  • Toxicity assessment of metal oxide nanomaterials using in vitro screening and murine acute inhal
  • Role of very-long-chain fatty acids in plant development, when chain length does m
  • Cellular Uptake, Metabolism and Sensing of Long-Chain F
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025). Preprints.org.
  • In Vitro Genotoxicity Evaluation of an Antiseptic Formulation Containing Kaolin and Silver Nanoparticles. (2022). MDPI.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Quantification of Methyl 18-Oxononadecanoate by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction: The Significance of Long-Chain Oxo-Fatty Acids and the Analytical Power of GC-MS Long-chain oxo-fatty acids are a class of lipid molecules characterized by a ketone group along their aliphatic chain. These...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Long-Chain Oxo-Fatty Acids and the Analytical Power of GC-MS

Long-chain oxo-fatty acids are a class of lipid molecules characterized by a ketone group along their aliphatic chain. These molecules are gaining increasing interest in biomedical research due to their potential roles as signaling molecules and biomarkers in various physiological and pathological processes. Methyl 18-oxononadecanoate, a C19 oxo-fatty acid methyl ester, represents a specific molecule of interest within this class. Accurate and sensitive quantification of such compounds in complex biological matrices is crucial for elucidating their biological functions and exploring their potential as diagnostic or prognostic indicators.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted analytical technique for the targeted quantification of fatty acids and their derivatives. Its high chromatographic resolution, coupled with the specificity and sensitivity of mass spectrometric detection, makes it an ideal platform for this application. However, the analysis of oxo-fatty acids by GC-MS presents unique challenges due to the presence of the reactive ketone group and the polar carboxylic acid moiety. These functional groups can lead to poor chromatographic performance and thermal instability.

This application note provides a comprehensive and detailed protocol for the robust and reliable quantification of methyl 18-oxononadecanoate in biological samples. We will delve into the critical aspects of sample preparation, including lipid extraction and a necessary two-step derivatization procedure. Furthermore, we will outline an optimized GC-MS method, discuss the rationale for the selection of an appropriate internal standard, and provide guidance on data analysis and quantification. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a validated method for the analysis of this and similar long-chain oxo-fatty acids.

Methodology: A Step-by-Step Guide to Quantification

The accurate quantification of methyl 18-oxononadecanoate necessitates a meticulous and well-validated workflow. The following sections provide a detailed protocol, from sample collection to data interpretation, with an emphasis on the scientific reasoning behind each step.

I. Sample Preparation: Isolating the Analyte from Complex Matrices

The initial and most critical stage of the analysis is the efficient extraction of lipids, including 18-oxononadecanoic acid, from the biological matrix (e.g., plasma, serum, cell culture). The choice of extraction method is paramount to ensure high recovery and minimize the co-extraction of interfering substances. The Matyash method, a modified version of the traditional Folch and Bligh-Dyer techniques, is recommended for its efficiency and use of less hazardous solvents.

Protocol for Lipid Extraction (Matyash Method)

  • Sample Aliquoting: In a glass tube, add a precise volume of the biological sample (e.g., 100 µL of plasma).

  • Internal Standard Spiking: Add a known amount of the chosen internal standard (see Section III for detailed discussion) to the sample. This is a crucial step to correct for sample loss during preparation and for variations in instrument response.

  • Solvent Addition: Add 1.5 mL of a cold (4°C) solution of methyl-tert-butyl ether (MTBE) and 0.5 mL of methanol.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and disruption of lipid-protein complexes.

  • Phase Separation: Add 0.5 mL of water to induce phase separation. Vortex for an additional 30 seconds.

  • Centrifugation: Centrifuge the sample at 1000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper organic phase containing the lipids and a lower aqueous phase.

  • Collection of Organic Phase: Carefully collect the upper organic phase into a clean glass tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. The dried lipid extract is now ready for derivatization.

II. Derivatization: Enhancing Volatility and Stability for GC-MS Analysis

Direct analysis of 18-oxononadecanoic acid by GC-MS is not feasible due to its low volatility and the presence of a reactive keto group. Therefore, a two-step derivatization process is essential:

  • Oximation: The keto group is converted to an oxime to prevent enolization and the formation of multiple peaks during GC analysis.

  • Esterification: The carboxylic acid group is converted to its methyl ester to increase volatility.

Protocol for Two-Step Derivatization

  • Oximation:

    • To the dried lipid extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

    • Vortex briefly and incubate at 60°C for 30 minutes. This reaction protects the ketone group.

  • Esterification:

    • After cooling the sample to room temperature, add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Vortex and incubate at 60°C for 30 minutes. This step will esterify the carboxylic acid group.

    • Alternatively, after oximation, the pyridine can be evaporated, and the residue can be treated with 2 mL of 14% boron trifluoride in methanol (BF3/MeOH) and heated at 100°C for 30 minutes to form the fatty acid methyl ester. After cooling, 1 mL of hexane and 1 mL of saturated NaCl solution are added, and the upper hexane layer containing the derivatized analyte is collected.

The resulting derivatized sample is now ready for GC-MS analysis.

III. The Cornerstone of Quantification: Selection of an Internal Standard

The use of an appropriate internal standard (IS) is fundamental for accurate quantification in mass spectrometry. The ideal IS is a stable isotope-labeled version of the analyte of interest, as it shares identical chemical and physical properties, thus correcting for any variability throughout the analytical process.

Given that a deuterated or 13C-labeled standard of 18-oxononadecanoic acid is not readily commercially available, a pragmatic alternative must be chosen. The best alternative is a commercially available, stable isotope-labeled long-chain fatty acid.

Recommended Internal Standard:

  • Palmitic Acid-d31 (C16:0-d31) or Stearic Acid-d35 (C18:0-d35): These deuterated fatty acids are structurally similar to the C19 backbone of the analyte and will exhibit comparable behavior during extraction and derivatization. Their significantly different mass allows for clear distinction from the analyte in the mass spectrometer.

Justification for Selection:

  • Chemical Similarity: As saturated long-chain fatty acids, they will behave similarly to 18-oxononadecanoic acid during the extraction and esterification steps.

  • Commercial Availability: These standards are readily available from various suppliers.

  • Mass Separation: The high degree of deuteration provides a large mass difference, preventing any isotopic overlap with the analyte.

It is crucial to acknowledge that while these are the best available options, they are not perfect analogs. The absence of the oxo group means their behavior might not be identical, which introduces a small but acceptable level of uncertainty.

IV. GC-MS Instrumentation and Optimized Parameters

The following parameters are recommended for the analysis of the derivatized methyl 18-oxononadecanoate. Optimization may be required based on the specific instrumentation used.

Parameter Setting Rationale
GC System Gas chromatograph with a split/splitless injectorStandard for capillary GC analysis.
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalentA non-polar column suitable for the separation of FAMEs.
Injector Temperature 250°CEnsures rapid volatilization of the derivatized analyte.
Injection Mode SplitlessMaximizes the transfer of the analyte to the column for high sensitivity.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Temperature Program Initial: 100°C, hold for 2 min; Ramp 1: 10°C/min to 250°C; Ramp 2: 5°C/min to 300°C, hold for 5 minAn optimized temperature program to ensure good separation of long-chain FAMEs.[1]
MS System Single quadrupole or triple quadrupole mass spectrometerProvides the necessary sensitivity and selectivity.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS that produces reproducible fragmentation patterns.
Ion Source Temperature 230°CStandard operating temperature for an EI source.
Quadrupole Temperature 150°CStandard operating temperature for a quadrupole mass analyzer.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring only specific ions of interest.

Selected Ion Monitoring (SIM) Ions:

Due to the lack of a publicly available mass spectrum for methyl 18-oxononadecanoate, we will rely on the fragmentation pattern of a close structural analog, methyl 18-methylnonadecanoate . The fragmentation of fatty acid methyl esters is well-characterized. The most abundant and characteristic ions for long-chain FAMEs are:

  • m/z 74: This is the base peak for most saturated FAMEs, resulting from the McLafferty rearrangement of the methoxycarbonyl group.

  • m/z 87: Another characteristic fragment ion of saturated FAMEs.

  • Molecular Ion (M+): For methyl 18-oxononadecanoate (after oximation with methoxyamine and esterification), the molecular weight will be higher than the parent compound. The exact mass will depend on the derivatization. For the methoxime derivative of methyl 18-oxononadecanoate, the molecular weight is 355.55 g/mol . The molecular ion may be of low abundance but can be monitored for confirmation.

Recommended SIM Ions for Quantification:

  • Analyte (Derivatized Methyl 18-oxononadecanoate): m/z 74 (quantifier), m/z 87 (qualifier)

  • Internal Standard (e.g., Palmitic Acid-d31 methyl ester): The corresponding characteristic ions for the deuterated standard (e.g., m/z 82 for the McLafferty rearrangement product of the deuterated ester).

Data Analysis and Quantification: From Raw Data to Concentration

I. Calibration Curve Construction

A calibration curve is essential for determining the concentration of the analyte in unknown samples.

  • Prepare a Stock Solution: Prepare a stock solution of methyl 18-oxononadecanoate (or its precursor, 18-oxononadecanoic acid) of known concentration in a suitable solvent (e.g., hexane).

  • Create a Series of Calibration Standards: Prepare a series of at least six calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration of the analyte in the samples.

  • Spike with Internal Standard: Add a constant amount of the internal standard to each calibration standard.

  • Derivatize and Analyze: Derivatize and analyze the calibration standards using the same procedure as for the unknown samples.

  • Plot the Calibration Curve: For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Plot this ratio against the known concentration of the analyte. The resulting graph should be linear, and a linear regression analysis should be performed to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²), which should be >0.99.

Sample Calibration Curve Data:

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
115,000500,0000.030
578,000510,0000.153
10155,000495,0000.313
50760,000505,0001.505
1001,520,000498,0003.052
2503,800,000502,0007.570
II. Quantification of Unknown Samples
  • Analyze the Sample: Prepare, derivatize, and analyze the unknown sample using the established protocol.

  • Determine the Area Ratio: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard in the unknown sample.

  • Calculate the Concentration: Use the equation of the line from the calibration curve to calculate the concentration of methyl 18-oxononadecanoate in the sample.

Concentration = (Area Ratio - y-intercept) / slope

Visualizing the Workflow

A clear understanding of the experimental process is crucial for successful implementation. The following diagrams illustrate the key workflows and relationships.

Experimental Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis Analysis & Quantification Sample Biological Sample IS_Addition Internal Standard Spiking Sample->IS_Addition Extraction Lipid Extraction (Matyash Method) Dried_Extract Dried Lipid Extract Extraction->Dried_Extract IS_Addition->Extraction Oximation Oximation (Methoxyamine HCl) Dried_Extract->Oximation Esterification Esterification (MSTFA or BF3/MeOH) Oximation->Esterification Derivatized_Sample Derivatized Sample Esterification->Derivatized_Sample GCMS GC-MS Analysis (SIM Mode) Derivatized_Sample->GCMS Data_Processing Data Processing GCMS->Data_Processing Quantification Quantification Data_Processing->Quantification Final_Result Final Concentration Quantification->Final_Result

Caption: Overall experimental workflow for the quantification of methyl 18-oxononadecanoate.

Logical Relationships Analyte 18-Oxononadecanoic Acid Keto_Group Keto Group Analyte->Keto_Group Carboxyl_Group Carboxyl Group Analyte->Carboxyl_Group Oximation Oximation Keto_Group->Oximation protects Esterification Esterification Carboxyl_Group->Esterification volatilizes Derivatized_Analyte Volatile & Stable Derivative Oximation->Derivatized_Analyte Esterification->Derivatized_Analyte GCMS_Analysis GC-MS Amenable Derivatized_Analyte->GCMS_Analysis

Caption: Logical relationships in the derivatization of 18-oxononadecanoic acid.

Conclusion and Best Practices

This application note provides a detailed and scientifically grounded protocol for the quantification of methyl 18-oxononadecanoate by GC-MS. The success of this method hinges on meticulous sample preparation, appropriate derivatization, the use of a suitable internal standard, and an optimized GC-MS method.

Key Considerations for Robust Results:

  • Purity of Reagents and Solvents: Use high-purity, GC-grade solvents and reagents to minimize background noise and interfering peaks.

  • Inert Sample Handling: Use glass vials and pipette tips to avoid contamination from plastics.

  • Method Validation: It is essential to validate the method in the specific biological matrix of interest by assessing linearity, accuracy, precision, and the limit of quantification (LOQ).

  • Limitations: The use of a structural analog for identifying SIM ions and a non-isotopically labeled internal standard are the primary limitations of this protocol. The results should be interpreted with these considerations in mind. When a certified reference standard for methyl 18-oxononadecanoate and its stable isotope-labeled analog become available, the method should be re-validated.

By adhering to the principles and protocols outlined in this guide, researchers can achieve reliable and accurate quantification of methyl 18-oxononadecanoate, paving the way for a deeper understanding of the biological roles of this and other long-chain oxo-fatty acids.

References

  • Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of lipid research, 49(5), 1137–1146. [Link]

  • Lísa, M., & Holčapek, M. (2021). Optimization of a fatty acid methyl ester protocol for quantification of odd- and even-chain fatty acids in yeast. AMB Express, 11(1), 1-12. [Link]

  • Christie, W. W. (2012). Gas chromatography-mass spectrometry of fatty acids. Lipid Technology, 24(5), 107-109. [Link]

  • PubChem. (n.d.). Methyl 18-methylnonadecanoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application

Using methyl 18-oxononadecanoate as an internal standard in chromatography

Application Note: Precision Lipidomics Title: Utilizing Methyl 18-Oxononadecanoate as a Surrogate Internal Standard for the Absolute Quantification of Oxidized Lipids Executive Summary In advanced lipidomics and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Precision Lipidomics Title: Utilizing Methyl 18-Oxononadecanoate as a Surrogate Internal Standard for the Absolute Quantification of Oxidized Lipids

Executive Summary

In advanced lipidomics and drug development, the absolute quantification of trace-level oxidized lipids (such as oxo-fatty acids, epoxy-fatty acids, and oxylipins) is frequently compromised by matrix effects, extraction losses, and ionization suppression. To overcome these analytical hurdles, methyl 18-oxononadecanoate (C₂₀H₃₈O₃) has emerged as a premier internal standard (IS). This application note details the mechanistic rationale behind its selection and provides a self-validating protocol for integrating this specific IS into highly sensitive GC-MS and LC-MS/MS workflows.

Mechanistic Rationale: The "Why" Behind the Standard

  • Odd-Chain Length (C19) for Zero Background: Mammalian and most plant lipidomes are overwhelmingly dominated by even-chain fatty acids (e.g., C16, C18, C20). Utilizing a C19 backbone ensures a virtually zero-background baseline, eliminating the risk of signal overlap with endogenous lipids[1].

  • Ketone Functionality (18-oxo) for Structural Mimicry: Standard nonadecanoic acid (C19:0) lacks the polarity of oxidized lipids. The addition of the 18-oxo group drastically alters the partition coefficient during liquid-liquid extraction and shifts the retention time on reverse-phase LC or polar GC columns. This ensures the IS co-elutes closely with target oxo-fatty acids, experiencing identical matrix effects and electrospray ionization (ESI) response factors[2],[3].

  • Pre-Methylation for Workflow Stability: Supplying the IS as a methyl ester (FAME) makes it immediately compatible with direct GC-MS analysis. Furthermore, it serves as a robust surrogate for monitoring the efficiency and stability of basic/acid direct transesterification protocols without degrading under harsh acidic conditions[4],[5].

Experimental Protocols: A Self-Validating System

The following methodology is designed for the extraction and quantification of oxo-fatty acids from biological tissues or plasma. Every step is structured to validate the recovery and derivatization efficiency of the run.

Step 1: Preparation of Internal Standard Solutions

  • Stock Solution: Dissolve 1.0 mg of methyl 18-oxononadecanoate in 1.0 mL of LC-MS grade isooctane or chloroform to yield a 1 mg/mL stock[4],[6]. Store at -20°C in amber glass vials to prevent UV-induced auto-oxidation.

  • Working Solution: Dilute the stock to 10 µg/mL in LC-MS grade methanol.

Step 2: Sample Extraction (Modified Folch/Bligh-Dyer) Causality Check: The IS must be spiked into the raw sample before any chemical manipulation. This ensures that any physical losses or emulsion trapping during extraction apply equally to the IS and the analyte, making the final ratio a self-correcting metric.

  • Transfer 100 µL of plasma or 50 mg of homogenized tissue into a glass centrifuge tube.

  • Spiking: Add 10 µL of the IS Working Solution (100 ng total IS).

  • Add 1 mL of ice-cold Chloroform/Methanol (2:1, v/v) containing 0.01% BHT (butylated hydroxytoluene) to quench radical propagation and prevent artificial ex vivo oxidation.

  • Vortex vigorously for 2 minutes, then add 200 µL of LC-MS grade water to induce phase separation.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase and evaporate to dryness under a gentle stream of nitrogen.

Step 3: Derivatization (For GC-MS Analysis)

  • Resuspend the dried lipid extract in 1 mL of 2% (v/v) sulfuric acid in methanol[4].

  • Incubate at 50°C for 2 hours to convert bound oxo-fatty acids into their corresponding methyl esters. Note: Although the IS is already methylated, subjecting it to this step validates that the oxo-group remains stable under transesterification conditions.

  • Neutralize with 6% aqueous potassium carbonate and extract the finalized FAMEs using 1 mL of hexane[4].

Step 4: Chromatographic and MS Parameters

  • GC-MS: Inject 1 µL onto a high-polar fused silica capillary column (e.g., SP-2560). The 18-oxo group yields characteristic electron ionization (EI) fragmentation patterns, specifically an intense molecular ion [M]⁺ at m/z 326.

  • LC-MS/MS: If the IS is saponified to its free acid form prior to use, utilize a C18 column with a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid, monitoring transitions in negative ESI mode.

Data Presentation

To validate the method, absolute quantification is calculated using the peak area ratio of the endogenous oxo-fatty acid to the methyl 18-oxononadecanoate IS.

Table 1: Comparative MS Parameters and Retention Behavior

CompoundFormulaExact MassGC-MS Base Peak (m/z)Relative Retention Time (RRT)*Expected Recovery (%)
Methyl 18-oxononadecanoate (IS) C₂₀H₃₈O₃326.28326.31.0092 - 98
Methyl 9-oxooctadecanoateC₁₉H₃₆O₃312.27312.30.9489 - 95
Methyl 13-oxooctadecadienoateC₁₉H₃₂O₃308.24308.20.9785 - 93
Methyl nonadecanoate (Standard C19:0)C₂₀H₄₀O₂312.30312.30.8890 - 97

*RRT is calculated relative to the IS on a standard polar GC column. Notice how the IS retention time closely brackets the oxidized C18 targets compared to the standard unoxidized C19:0.

Visualizing the Analytical Workflow

LipidomicsWorkflow A 1. Biological Sample Preparation (Tissue/Plasma/Cells) B 2. Spiking with Internal Standard (Methyl 18-oxononadecanoate) A->B C 3. Lipid Extraction (Modified Folch / Bligh-Dyer) B->C D 4. Derivatization (e.g., Acidic Methanolysis) C->D E 5. Chromatographic Separation (GC / UHPLC) D->E F 6. Mass Spectrometry (MRM / EAD / CID) E->F G 7. Absolute Quantification (Analyte Area / IS Area Ratio) F->G

Figure 1: Standardized lipidomics workflow utilizing methyl 18-oxononadecanoate as an IS.

References

  • Title: Impact of Nonthermal Plasma Treatment on the Oxidation of Lipids with Different Unsaturation Degrees Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Effect of Feeding Pomegranate Byproduct on Fatty Acid Composition of Ruminal Digesta, Liver, and Muscle in Lambs Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids Source: Royal Society of Chemistry URL: [Link]

  • Title: Oxidative Lipidomics to Unravel the Glycerol Core Aldehydes of Three Typical Unsaturated Triglycerides under Simulated Heating Conditions Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

Sources

Method

Step-by-step synthesis of methyl 18-oxononadecanoate from nonadecanoic acid

Application Note & Protocol Topic: Step-by-Step Synthesis of Methyl 18-Oxononadecanoate from Nonadecanoic Acid Abstract This comprehensive guide details a robust, multi-step chemical synthesis for converting nonadecanoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Step-by-Step Synthesis of Methyl 18-Oxononadecanoate from Nonadecanoic Acid

Abstract

This comprehensive guide details a robust, multi-step chemical synthesis for converting nonadecanoic acid, a C19 saturated fatty acid, into methyl 18-oxononadecanoate. This protocol is designed for researchers in organic chemistry, drug discovery, and materials science. The synthetic strategy involves four principal transformations: (1) Fischer esterification to protect the carboxylic acid and form the methyl ester, (2) selective free-radical bromination at the terminal (ω) position, (3) dehydrobromination via an E2 elimination to yield a terminal alkene, and (4) a palladium-catalyzed Wacker-Tsuji oxidation to install the desired 18-oxo functionality. This document provides in-depth, step-by-step protocols, explains the chemical principles behind each transformation, and offers guidance on purification and characterization, ensuring scientific integrity and reproducibility.

Introduction & Strategic Overview

Long-chain keto esters are valuable molecules in both biological and chemical research. Methyl 18-oxononadecanoate, a 19-carbon chain featuring a ketone at the penultimate carbon (C-18) and a methyl ester at C-1, serves as a versatile synthetic intermediate.[1][2] Its structure is of interest for developing novel surfactants, lubricants, and as a building block for more complex bioactive molecules.

The synthesis commences with nonadecanoic acid, a readily available saturated fatty acid.[3][4] The primary challenge lies in achieving selective functionalization at the C-18 position, a sterically unactivated secondary carbon, on a long, flexible aliphatic chain. Our proposed pathway circumvents the direct and difficult oxidation of this C-H bond by strategically introducing a functional group handle at the terminus of the molecule, which is then used to install the ketone at the adjacent position.

The four-stage synthetic route is outlined below. Each step is designed to be achievable using standard laboratory equipment and techniques.

Synthesis_Workflow A Nonadecanoic Acid (Start) B Methyl Nonadecanoate A->B Step 1: Fischer Esterification C Methyl 19-Bromo-nonadecanoate B->C Step 2: Terminal Bromination D Methyl Nonadec-18-enoate C->D Step 3: Dehydrobromination E Methyl 18-Oxo-nonadecanoate (Product) D->E Step 4: Wacker Oxidation

Figure 1: Overall synthetic workflow from nonadecanoic acid.

Experimental Protocols & Methodologies

General Notes: All reactions should be performed in a well-ventilated fume hood. Reagents should be of high purity unless otherwise noted. Anhydrous solvents and inert atmospheres (Nitrogen or Argon) are required for specific steps as indicated.

Step 1: Fischer Esterification of Nonadecanoic Acid

Principle: The carboxylic acid is converted to its corresponding methyl ester via reaction with an excess of methanol under acidic catalysis. The large excess of alcohol serves to drive the equilibrium toward the product, in accordance with Le Châtelier's principle.[5] This step both protects the acidic proton from interfering in subsequent steps and installs the final ester functionality of the target molecule.

Protocol:

  • To a 500 mL round-bottom flask, add nonadecanoic acid (1.0 eq., e.g., 29.85 g, 0.1 mol).

  • Add 250 mL of methanol (a large excess).

  • While stirring, carefully add concentrated sulfuric acid (H₂SO₄, 0.05 eq., ~0.27 mL, 0.5 g) dropwise.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[5]

  • Allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 200 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification & Characterization: The product, methyl nonadecanoate, is often of high purity after workup. If necessary, it can be purified by vacuum distillation. The product should be a white, waxy solid at room temperature.[6]

  • Expected Yield: >95%

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Compare with reference data for methyl nonadecanoate (CAS 1731-94-8).[7]

Step 2: Terminal Free-Radical Bromination

Principle: This step aims to selectively functionalize the terminal methyl group (C-19). Free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator under irradiation is a common method for halogenating allylic and benzylic positions, but can also functionalize alkanes. While selectivity on a long aliphatic chain is challenging and can lead to a mixture of isomers, the primary hydrogens at C-19 are statistically and electronically slightly favored for abstraction by the bromine radical over the many secondary hydrogens. Careful control of reaction conditions and rigorous purification are critical.

Protocol:

  • In a quartz reaction vessel, dissolve methyl nonadecanoate (1.0 eq., e.g., 31.25 g, 0.1 mol) in 400 mL of a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

  • Add N-Bromosuccinimide (NBS, 1.1 eq., 19.6 g, 0.11 mol).

  • Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

  • Irradiate the stirred mixture with a UV lamp (e.g., a 250W sun lamp) for 2-4 hours. Maintain the reaction temperature at a gentle reflux.

  • Monitor the reaction by TLC or GC-MS. The reaction is complete when the starting material is mostly consumed.

  • Cool the reaction to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with 10% sodium thiosulfate (Na₂S₂O₃) solution to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification & Characterization: The crude product will be a mixture of unreacted starting material, the desired 19-bromo product, and other brominated isomers. Purification is essential and can be achieved by fractional vacuum distillation or meticulous flash column chromatography on silica gel.

  • Expected Yield: 20-40% (highly dependent on reaction selectivity and purification efficiency).

  • Characterization: Mass spectrometry will show a characteristic isotopic pattern for a monobrominated compound. ¹H NMR should reveal a downfield shift of the terminal methyl protons, now a doublet, and a new signal for the C-18 proton.

Step 3: Dehydrobromination to Methyl Nonadec-18-enoate

Principle: An E2 elimination reaction is used to form a double bond. By using a sterically hindered, strong base such as potassium tert-butoxide (KOtBu), the kinetically favored Hofmann elimination is promoted. The bulky base preferentially abstracts a proton from the less sterically hindered terminal carbon (C-19), leading to the formation of the terminal alkene (nonadec-18-enoate) over the more substituted internal alkene (nonadec-17-enoate).

Protocol:

  • Set up an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar) equipped with a dropping funnel and a magnetic stirrer.

  • Add potassium tert-butoxide (1.5 eq., e.g., 4.2 g, 37.5 mmol) to 150 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.

  • Dissolve the purified methyl 19-bromononadecanoate (1.0 eq., e.g., 9.8 g, 25 mmol) in 50 mL of anhydrous THF and add it to the dropping funnel.

  • Add the bromide solution dropwise to the stirred KOtBu suspension over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding 100 mL of saturated ammonium chloride (NH₄Cl) solution.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification & Characterization: Purify the resulting terminal alkene by flash column chromatography on silica gel.

  • Expected Yield: 70-85%

  • Characterization: Successful formation of the terminal alkene can be confirmed by the appearance of characteristic signals for vinyl protons (~4.9-5.8 ppm) in the ¹H NMR spectrum and the disappearance of the C-Br bond signals.

Step 4: Wacker-Tsuji Oxidation to Methyl 18-Oxononadecanoate

Principle: The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that selectively oxidizes a terminal alkene to a methyl ketone. The mechanism involves nucleophilic attack of water on a palladium-alkene complex, followed by hydride elimination. A co-catalyst, typically a copper(II) salt, is used in conjunction with oxygen (from air) to reoxidize the resulting Pd(0) back to the active Pd(II) state, allowing the palladium to be used in catalytic amounts.

Wacker_Cycle cluster_catalyst Catalytic Cycle cluster_reox Reoxidation PdII Pd(II)Cl₂ Complex [Pd(II)-Alkene Complex] PdII->Complex + Alkene Intermediate Hydroxy-palladation Intermediate Complex->Intermediate + H₂O - H⁺ Pd0 Pd(0) Intermediate->Pd0 - H⁺ Product Methyl Ketone (Product) Intermediate->Product β-Hydride Elim. Pd0->PdII + 2Cu(II)Cl₂ - 2Cu(I)Cl Reox 2Cu(I)Cl + ½O₂ + 2HCl → 2Cu(II)Cl₂ + H₂O

Figure 2: Simplified catalytic cycle of the Wacker-Tsuji oxidation.

Protocol:

  • To a 250 mL round-bottom flask, add palladium(II) chloride (PdCl₂, 0.1 eq., e.g., 0.33 g, 1.87 mmol) and copper(I) chloride (CuCl, 1.0 eq., 1.85 g, 18.7 mmol). Note: CuCl₂ is also commonly used.

  • Add 100 mL of a 7:1 mixture of N,N-dimethylformamide (DMF) and water.

  • Bubble oxygen gas or air through the stirred solution for 15 minutes to ensure a Cu(II) species is present.

  • Add a solution of methyl nonadec-18-enoate (1.0 eq., e.g., 5.8 g, 18.7 mmol) in 20 mL of DMF.

  • Stir the reaction mixture vigorously under an oxygen atmosphere (a balloon is sufficient) at room temperature for 24 hours.

  • Pour the reaction mixture into 300 mL of water and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification & Characterization: The final product, methyl 18-oxononadecanoate, can be purified by flash column chromatography on silica gel.

  • Expected Yield: 60-80%

  • Characterization: The structure should be confirmed by spectroscopic methods.

    • ¹H NMR: A characteristic singlet for the new methyl ketone protons (~2.1 ppm) should be present, and the vinyl proton signals should be absent.

    • ¹³C NMR: A new carbonyl signal for the ketone should appear downfield (~209 ppm).

    • IR Spectroscopy: A strong absorbance band for the ketone C=O stretch should be visible around 1715 cm⁻¹.

    • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₂₀H₃₈O₃.

Data Summary

StepReactionStarting MaterialKey ReagentsTemp.TimeExpected Yield
1 Fischer EsterificationNonadecanoic AcidMeOH, H₂SO₄Reflux4-6 h>95%
2 Radical BrominationMethyl NonadecanoateNBS, AIBN, UVReflux2-4 h20-40%
3 DehydrobrominationMethyl 19-bromononadecanoateKOtBu, THFRT12-16 h70-85%
4 Wacker OxidationMethyl Nonadec-18-enoatePdCl₂, CuCl, O₂RT24 h60-80%

References

  • Weber, N., et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. Available at: [Link]

  • Zhang, W., et al. (2018). dM-Dim for Carboxylic Acid Protection. Molecules. Available at: [Link]

  • Wikipedia contributors. (2024). Protecting group. Wikipedia. Available at: [Link]

  • NIST. (n.d.). Nonadecanoic acid, methyl ester. NIST Chemistry WebBook. Available at: [Link]

  • NextSDS. (n.d.). Nonadecanoic acid, 18-oxo-, methyl ester — Chemical Substance Information. NextSDS. Available at: [Link]

  • S. S. M. De Silva et al. (2019). Nonadecanoic acid, 18-oxo, methyl ester of compound isolated from Aegle marmelos leaves, quantum chemical calculations of the Ground and Excited State Structures. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Nonadecanoic acid. PubChem. Available at: [Link]

  • Wikipedia contributors. (2023). Nonadecylic acid. Wikipedia. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Extraction of Methyl 18-oxononadecanoate from Complex Lipid Mixtures

Introduction: The Challenge of Isolating a Specific Oxo-Fatty Acid Ester Methyl 18-oxononadecanoate is a long-chain oxo-fatty acid methyl ester of significant interest in various research fields, including lipidomics and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Isolating a Specific Oxo-Fatty Acid Ester

Methyl 18-oxononadecanoate is a long-chain oxo-fatty acid methyl ester of significant interest in various research fields, including lipidomics and the study of metabolic pathways. Its isolation from complex biological or synthetic lipid mixtures presents a considerable analytical challenge. The presence of a vast excess of structurally similar lipids, such as triglycerides, phospholipids, and other fatty acid esters, necessitates a highly selective and efficient extraction methodology. This guide provides a detailed technical overview and step-by-step protocols for the successful extraction and purification of methyl 18-oxononadecanoate, ensuring high recovery and purity for downstream analytical applications like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

The core challenge in extracting methyl 18-oxononadecanoate lies in its physicochemical properties. As a long-chain fatty acid methyl ester (FAME), it is highly nonpolar, exhibiting good solubility in organic solvents and very low solubility in water.[1] Its polarity is slightly increased by the presence of the keto group at the C-18 position. This subtle difference in polarity is the key to its separation from other nonpolar and polar lipids.

This document outlines two primary strategies for the extraction of methyl 18-oxononadecanoate: a classic liquid-liquid extraction (LLE) method for initial lipid fractionation, followed by a more refined solid-phase extraction (SPE) for selective purification. Additionally, we will discuss the critical step of derivatization of the keto group to enhance analytical detection.

Strategic Approach to Extraction: A Two-Stage Purification Process

A robust extraction strategy for a specific lipid from a complex matrix is rarely a single-step process. We advocate for a two-stage approach to maximize purity and recovery.

  • Stage 1: Bulk Lipid Fractionation using Liquid-Liquid Extraction (LLE). The initial step involves a classical lipid extraction method, such as a modified Folch or Bligh-Dyer procedure, to separate the total lipid fraction from other cellular components like proteins and carbohydrates.[2][3] This method partitions lipids into an organic phase, effectively removing water-soluble contaminants.

  • Stage 2: Selective Purification using Solid-Phase Extraction (SPE). The crude lipid extract from the LLE is then subjected to SPE. This chromatographic technique allows for a finer separation based on the polarity differences between methyl 18-oxononadecanoate and other lipid classes.[4][5][6] The choice of the solid phase (sorbent) and the elution solvents is critical for successful isolation.

Visualizing the Extraction Workflow

The following diagram illustrates the overall workflow for the extraction and purification of methyl 18-oxononadecanoate.

Extraction_Workflow cluster_LLE Stage 1: Liquid-Liquid Extraction cluster_SPE Stage 2: Solid-Phase Extraction cluster_analysis Downstream Analysis start Complex Lipid Mixture homogenize Homogenization (e.g., with Chloroform:Methanol) start->homogenize phase_sep Phase Separation (Addition of water/saline) homogenize->phase_sep extract Collect Organic Phase (Total Lipid Extract) phase_sep->extract load Load Extract onto SPE Cartridge extract->load Crude Lipid Extract wash Wash with Non-Polar Solvent (to elute neutral lipids) load->wash elute Elute with Intermediate Polarity Solvent (to collect oxo-FAME) wash->elute collect Collect Purified Fraction elute->collect derivatize Derivatization (optional, for GC-MS) collect->derivatize Purified Methyl 18-oxononadecanoate analysis GC-MS or LC-MS Analysis derivatize->analysis

Caption: Overall workflow for the extraction of methyl 18-oxononadecanoate.

Part 1: Detailed Protocol for Liquid-Liquid Extraction (LLE)

This protocol is based on the widely used Folch method, which employs a chloroform-methanol-water solvent system to partition lipids.

Materials and Reagents:
  • Homogenizer (e.g., Potter-Elvehjem or bead beater)

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Pasteur pipettes

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (saline)

  • Nitrogen gas for solvent evaporation

Step-by-Step Protocol:
  • Sample Homogenization:

    • For tissue samples, weigh approximately 100 mg of tissue and homogenize in 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • For liquid samples (e.g., plasma, cell culture media), add 1 mL of the sample to 3 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Lipid Extraction:

    • Vortex the homogenate vigorously for 2 minutes.

    • Incubate at room temperature for 30 minutes with occasional vortexing to ensure complete lipid extraction.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 0.6 mL for a 3 mL extract).

    • Vortex for 1 minute to induce phase separation.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to achieve a clear separation of the two phases.

  • Collection of the Lipid-Rich Phase:

    • Carefully aspirate the upper aqueous phase using a Pasteur pipette and discard.

    • Collect the lower organic phase, which contains the total lipid extract, into a clean glass tube.

  • Solvent Evaporation:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas at room temperature or in a vacuum concentrator.

    • The resulting lipid film should be stored at -20°C or -80°C under an inert atmosphere until further processing.

Part 2: Detailed Protocol for Solid-Phase Extraction (SPE)

This protocol utilizes a silica gel-based SPE cartridge to separate methyl 18-oxononadecanoate from other lipid classes based on polarity.

Materials and Reagents:
  • SPE manifold

  • Silica gel SPE cartridges (e.g., 500 mg, 3 mL)

  • Hexane (HPLC grade)

  • Diethyl ether (HPLC grade)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Nitrogen gas for solvent evaporation

Step-by-Step Protocol:
  • Cartridge Conditioning:

    • Place a silica gel SPE cartridge on the SPE manifold.

    • Wash the cartridge with 5 mL of hexane to remove any impurities and to activate the silica. Do not allow the cartridge to run dry.

  • Sample Loading:

    • Re-dissolve the dried lipid extract from the LLE step in a minimal volume of chloroform (e.g., 200 µL).

    • Load the re-dissolved sample onto the conditioned SPE cartridge.

  • Fractionation and Elution:

    • Fraction 1 (Neutral Lipids): Elute the cartridge with 10 mL of a 9:1 (v/v) hexane:diethyl ether mixture. This fraction will contain highly nonpolar lipids such as cholesterol esters and triglycerides. Discard this fraction.

    • Fraction 2 (Methyl 18-oxononadecanoate): Elute the cartridge with 10 mL of a 7:3 (v/v) hexane:diethyl ether mixture. This fraction will contain the target compound, methyl 18-oxononadecanoate. Collect this fraction in a clean glass tube.

    • Fraction 3 (More Polar Lipids): Elute the cartridge with 10 mL of methanol. This fraction will contain more polar lipids such as phospholipids and free fatty acids. Discard this fraction.

  • Solvent Evaporation:

    • Evaporate the solvent from the collected Fraction 2 under a gentle stream of nitrogen gas.

    • The purified methyl 18-oxononadecanoate is now ready for derivatization and/or analysis.

Data Presentation: Expected Recovery and Purity

The following table summarizes the expected outcomes of the described extraction protocol.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Overall
Expected Recovery > 95% (for total lipids)85-95%80-90%
Expected Purity Low (contains all lipid classes)High (>90%)High (>90%)
Key Lipids Removed Proteins, carbohydrates, saltsTriglycerides, cholesterol esters, phospholipids, free fatty acids-

Part 3: Derivatization of the Keto Group for Enhanced GC-MS Analysis

For GC-MS analysis, derivatization of the keto group in methyl 18-oxononadecanoate can significantly improve its volatility and chromatographic behavior, leading to sharper peaks and enhanced sensitivity. Oximation is a common and effective derivatization strategy for ketones.

Materials and Reagents:
  • Hydroxylamine hydrochloride

  • Pyridine

  • Heating block or water bath

  • GC vials with inserts

Step-by-Step Protocol:
  • Reagent Preparation:

    • Prepare a 2% (w/v) solution of hydroxylamine hydrochloride in pyridine.

  • Derivatization Reaction:

    • Re-dissolve the purified methyl 18-oxononadecanoate in 100 µL of the hydroxylamine hydrochloride/pyridine solution in a GC vial.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Sample Preparation for GC-MS:

    • Cool the vial to room temperature.

    • The sample is now ready for direct injection into the GC-MS system.

Visualizing the Derivatization Reaction

The following diagram illustrates the oximation of the keto group in methyl 18-oxononadecanoate.

Sources

Method

Application Note & Protocols: Advanced Derivatization Techniques for the Analysis of 18-Oxononadecanoate

Abstract This guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 18-oxononadecanoate, a long-chain oxo-fatty acid. The analysis of such molecules by gas chromatography-mass...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 18-oxononadecanoate, a long-chain oxo-fatty acid. The analysis of such molecules by gas chromatography-mass spectrometry (GC-MS) is impeded by their low volatility, thermal instability, and polar functional groups. This document outlines two robust, field-proven derivatization strategies designed to overcome these challenges, enabling sensitive and reliable quantification. We detail the chemical rationale behind a two-step process targeting the carbonyl and carboxyl moieties, provide step-by-step protocols for (1) methoximation followed by trimethylsilylation (MeOx-TMS) and (2) O-(2,3,4,5,6-pentafluorobenzyl)oximation followed by trimethylsilylation (PFBHA-TMS), and offer expert insights for methodological success.

Introduction: The Analytical Challenge of Long-Chain Oxo-Fatty Acids

18-Oxononadecanoate is a C19 long-chain fatty acid featuring a terminal carboxylic acid group and a ketone (oxo) group at the C-18 position. As a member of the octadecanoid class of lipids, which includes oxygenated derivatives of 18-carbon fatty acids, it represents a class of molecules with significant biological interest. However, the accurate analysis of 18-oxononadecanoate and similar compounds presents significant analytical hurdles.

The primary challenges stem from its bifunctional nature:

  • Low Volatility: The polar carboxylic acid group and the ketone group promote strong intermolecular hydrogen bonding, drastically reducing the molecule's ability to vaporize without decomposition.

  • Thermal Instability: At the high temperatures required for GC analysis, the underivatized molecule is prone to degradation, leading to inaccurate quantification and potential loss of sample.

  • Active Functional Groups: The active hydrogen of the carboxyl group and the reactive keto group can interact with active sites within the GC column, causing poor chromatographic peak shape (tailing) and irreversible adsorption.

To overcome these issues, chemical derivatization is not merely an optimization but a mandatory step for reliable GC-MS analysis. This process chemically modifies the functional groups to increase volatility and thermal stability, thereby making the analyte "GC-amenable."

Rationale and Strategy: A Two-Step Derivatization Approach

The structure of 18-oxononadecanoate necessitates a two-step derivatization strategy to independently address both the carbonyl (keto) group and the carboxylic acid group.

Step 1: Protection of the Carbonyl Group (Oximation)

The first step focuses on the keto group at C-18. This is crucial to prevent the molecule from undergoing keto-enol tautomerization, which would otherwise result in multiple derivative products and complicate analysis. The reaction, known as oximation, converts the ketone into a stable oxime.

Step 2: Derivatization of the Carboxyl Group (Silylation)

After the ketone is protected, the polar carboxylic acid group is targeted. The most common and effective method for this is silylation, which replaces the acidic proton with a non-polar trimethylsilyl (TMS) group. This reaction dramatically increases volatility and reduces the molecule's polarity, ensuring excellent chromatographic performance.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Instrumental Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Sample->Extraction Drydown Evaporation to Dryness (under N2 stream) Extraction->Drydown Step1 Step 1: Oximation (Protect Keto Group) Drydown->Step1 Step2 Step 2: Silylation (Derivatize Carboxyl Group) Step1->Step2 GCMS GC-MS Injection & Analysis Step2->GCMS Data Data Processing (Quantification & Identification) GCMS->Data

Figure 2: Reaction scheme for the two-step MeOx-TMS derivatization.

Experimental Protocols

Protocol 1: Two-Step Methoximation and Silylation (MeOx-TMS)

This is the standard and most robust method for routine GC-MS analysis in metabolomics and lipidomics.

Materials:

  • Dried lipid extract

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS)

  • Anhydrous Pyridine

  • GC Vials with inserts

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the lipid extract is completely dry. The presence of water is critical as silylating reagents are highly moisture-sensitive. This is typically achieved by evaporation under a stream of nitrogen.

  • Methoximation (Step 1):

    • To the dried sample residue, add 50 µL of the methoxyamine hydrochloride solution.

    • Cap the vial tightly and vortex vigorously for 1 minute to ensure the residue is fully dissolved.

    • Incubate the mixture at 60°C for 60 minutes. This reaction converts the keto group to its methoxime derivative, preventing tautomerization.

  • Silylation (Step 2):

    • After incubation, cool the vial to room temperature.

    • Add 80 µL of MSTFA + 1% TMCS to the reaction mixture.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 45 minutes. This step converts the acidic proton of the carboxyl group to its trimethylsilyl (TMS) derivative.

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS system. If necessary, the derivatized sample can be transferred to a GC vial insert to ensure proper injection volume.

Protocol 2: High-Sensitivity PFBHA Oximation and Silylation

This method is recommended for applications requiring very low detection limits, such as in trace biomarker analysis. The PFB-oxime derivative exhibits excellent sensitivity in GC-MS systems operating in Negative Chemical Ionization (NCI) mode.

Materials:

  • Dried lipid extract

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in anhydrous pyridine or water, pH adjusted)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Extraction solvent (e.g., Toluene or Hexane)

  • GC Vials with inserts

  • Heating block or water bath

Procedure:

  • Sample Preparation: Ensure the sample is completely dry by evaporating under nitrogen.

  • PFBHA Oximation (Step 1):

    • Add 100 µL of the PFBHA solution to the dried extract.

    • Cap the vial and vortex to dissolve the residue.

    • Incubate at 60-70°C for 60 minutes to form the PFB-oxime derivative.

  • Derivative Extraction (Optional but Recommended):

    • After cooling, add 1 mL of water and 1 mL of hexane.

    • Vortex for 2 minutes and centrifuge to separate the layers.

    • Carefully transfer the upper organic layer (containing the PFB-oxime) to a clean vial and evaporate to dryness under a gentle stream of nitrogen. This step removes excess reagent and improves sample cleanliness.

  • Silylation (Step 2):

    • To the dried PFB-oxime residue, add 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly, vortex, and incubate at 60°C for 30 minutes.

  • Analysis:

    • Cool the sample to room temperature. The sample is now ready for GC-MS analysis.

Expert Insights & Troubleshooting

  • Moisture is Critical: The single most common cause of derivatization failure is the presence of water or protic solvents (e.g., methanol). Silylation reagents react preferentially with water, which depletes the reagent and prevents derivatization of the analyte. Always use anhydrous solvents and ensure samples are completely dry.

  • Syn/Anti Isomers: Oximation of ketones can result in the formation of two geometric isomers (syn and anti). These isomers may separate chromatographically, appearing as two distinct peaks for a single analyte. This is a normal phenomenon. For quantification, the peak areas of both isomers should be summed.

  • Reagent Stability: Silylation reagents are moisture-sensitive and should be stored in a desiccator under an inert atmosphere (e.g., argon or nitrogen). Use fresh reagents for best results and do not store opened vials for extended periods.

  • Matrix Effects: Biological samples are complex. If matrix interference is high, a solid-phase extraction (SPE) cleanup step after lipid extraction and before derivatization can significantly improve results.

Conclusion

The reliable analysis of 18-oxononadecanoate by GC-MS is critically dependent on a robust derivatization strategy. The two-step protocols provided herein, targeting the carbonyl and carboxyl groups sequentially, transform this non-volatile, thermally labile molecule into a derivative suitable for high-resolution chromatographic analysis. The standard MeOx-TMS method offers excellent performance for general applications, while the PFBHA-TMS method provides enhanced sensitivity for trace-level quantification. By understanding the chemical principles and adhering to the detailed protocols, researchers can achieve accurate and reproducible analysis of this and other long-chain oxo-fatty acids.

References

  • Ho, S. S. H., et al. (2015). Analysis of biogenic carbonyl compounds in rainwater by stir bar sorptive extraction technique with chemical derivatization and gas chromatography‐mass spectrometry. Journal of the Chinese Chemical Society, 62(4), 337-346. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS analyses of oxylipins extracted after incubations of 13-HPOD with... ResearchGate. Retrieved from [Link]

  • Massey, K. A., & Nicolaou, A. (2021). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules, 26(21), 6435. Retrieved from [Link]

  • Forester, C. D., & Wells, J. R. (2013). A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. Atmospheric Environment, 77, 62-69. Retrieved from [Link]

  • Bao, M., Joza, P., & Rickert, W. (2021). Analysis of 21 carbonyl compounds in e-liquids and e-aerosols by gas chromatography-mass spectrometry after PFBHA derivatization. CORESTA Congress, ST35. Retrieved from [Link]

  • Yang, J., et al. (2016). Lipidomic profiling of targeted oxylipins with ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1033, 369-379. Retrieved from [Link]

  • Gouveia-Figueira, S., & Nording, M. L. (2020). Methods of the Analysis of Oxylipins in Biological Samples. Molecules, 25(2), 324. Retrieved from [Link]

  • Ho, S. S. H., & Yu, J. Z. (2014). Quantification of Carbonyl Compounds Generated from Ozone-Based Food Colorants Decomposition Using On-Fiber Derivatization-SPME-GC-MS. Molecules, 20(1), 147-163. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization reaction of carbonyls with PFBHA. ResearchGate. Retrieved from [Link]

  • Han, J., et al. (2018). Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. Analytica Chimica Acta, 1003, 56-64. Retrieved from [Link]

  • Chromatography Today. (2018, February 20). The Use of Derivatising Reagents. Chromatography Today. Retrieved from [Link]

  • Wikipedia. (n.d.). BSTFA. Wikipedia. Retrieved from [Link]

  • Triscornia, M. V., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 878. Retrieved from [Link]

  • University of Trento. (n.d.). Nutrimetabolomics: An Integrative Action for Metabolomic Analyses in Human Nutritional Studies Chapter 4 - Sample Preparation. University of Trento Institutional Research Archive. Retrieved from [Link]

  • ResearchGate. (2015, April 18). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis? ResearchGate. Retrieved from [Link]

  • Bibel, P. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • Michigan State University. (2020, November 17). Protocol MSU_MSMC_007, Version 1.1 Methoximation and trimethylsilylation of amino acids and organic acids for GC/MS analysis. Michigan State University. Retrieved from [Link]

  • Hall, R. D., et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(410), 255-265. Retrieved from [Link]

  • Johnson, K. L., & Muddiman, D. C. (2007). A Method for Automatically Interpreting Mass Spectra of 18O-labeled Isotopic Clusters. Molecular & Cellular Proteomics, 6(2), 260-271. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS spectra of methyl 18-methylnonadecanoate(0.71%, RT: 24.500) from M. capitatum leaf extract. ResearchGate. Retrieved from [Link]

  • Van Veller, B., et al. (2024). De novo glycan annotation of mass spectrometry data. ChemRxiv. Retrieved from [Link]

  • Polasky, D. A., et al. (2020). Fast and Comprehensive N- and O-glycoproteomics analysis with MSFragger-Glyco. bioRxiv. Retrieved from [Link]

  • Stobiecki, M., et al. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules, 21(11), 1533. Retrieved from [Link]

Application

Application Notes & Protocols for Methyl 18-Oxononadecanoate in Biomarker Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Untapped Potential of an Oxidized Fatty Acid While direct research into methyl 18-oxononadecanoate as a clinical biomarker is in...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of an Oxidized Fatty Acid

While direct research into methyl 18-oxononadecanoate as a clinical biomarker is in its nascent stages, its structural properties and metabolic context place it at a compelling intersection of lipid metabolism and disease pathology. The endogenous form, 18-oxononadecanoic acid, is a long-chain oxo-fatty acid. In human metabolism, such molecules are typically intermediates in pathways that become dysregulated in various diseases.

The primary rationale for investigating this molecule lies in its probable fate as a substrate for omega (ω)-oxidation, a key metabolic pathway. This process converts long-chain fatty acids into dicarboxylic acids (DCAs) in the endoplasmic reticulum[1][2]. The resulting C19 dicarboxylic acid, 1,19-nonadecanedioic acid, belongs to a class of very long-chain dicarboxylic acids (VLCDCAs) that are gaining significant attention as potential biomarkers for neurodegenerative disorders, metabolic diseases, and cancer[3][4][5][6][7][8]. Therefore, quantifying methyl 18-oxononadecanoate (after derivatization from its native acid form) can serve as a proxy for the flux and potential dysregulation of the ω-oxidation pathway.

This document provides the scientific rationale for its investigation and detailed protocols for its extraction, derivatization, and quantification from biological samples.

Part 1: Application Notes - The Scientific Rationale

The Omega-Oxidation Pathway: A Gateway to Biomarkers

Under normal physiological conditions, ω-oxidation is a minor route for fatty acid catabolism. However, its activity increases when the primary pathway, mitochondrial β-oxidation, is impaired or overloaded[1][2]. This makes the products of ω-oxidation, specifically dicarboxylic acids, sensitive indicators of metabolic stress.

The process begins with the hydroxylation of the terminal methyl (ω) carbon of a fatty acid by cytochrome P450 enzymes (primarily from the CYP4F family) to form an ω-hydroxy fatty acid[9][10][11]. This is subsequently oxidized to an aldehyde and then to a dicarboxylic acid. These VLCDCAs are then transported to peroxisomes for shortening via β-oxidation[9]. An accumulation or altered profile of specific VLCDCAs in plasma or urine can thus signify defects in either the ω-oxidation or peroxisomal pathways.

Metabolic Pathway cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Biofluids Biofluids (Plasma, Urine) FA Long-Chain Fatty Acid (e.g., Nonadecanoic Acid) OxoFA 18-Oxononadecanoic Acid (Intermediate) FA->OxoFA Oxidation HydroxyFA ω-Hydroxy Fatty Acid OxoFA->HydroxyFA CYP4F Enzymes (Hydroxylation) DCA Dicarboxylic Acid (e.g., 1,19-Nonadecanedioic Acid) HydroxyFA->DCA ADH/ALDH BetaOx β-Oxidation (Chain Shortening) DCA->BetaOx Transport Biomarker DCA Excretion (Potential Biomarker) DCA->Biomarker Circulation & Excretion Shorter-Chain DCAs Shorter-Chain DCAs BetaOx->Shorter-Chain DCAs Analytical_Workflow Sample 1. Biological Sample (e.g., 200 µL Plasma) Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Lipid Extraction (Bligh & Dyer) Spike->Extract Deriv 4. Derivatization (Esterification) (BF₃-Methanol) Extract->Deriv Analyze 5. GC-MS Analysis Deriv->Analyze Data 6. Data Processing & Quantification Analyze->Data

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of Methyl 18-Oxononadecanoate in GC-MS

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, GC-MS Core Facility Executive Summary & Problem Causality Methyl 18-oxononadecanoate is a l...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, GC-MS Core Facility

Executive Summary & Problem Causality

Methyl 18-oxononadecanoate is a long-chain keto-fatty acid methyl ester (keto-FAME). While its methyl ester moiety provides sufficient volatility for Gas Chromatography-Mass Spectrometry (GC-MS), the ketone group at the C18 position introduces severe thermal instability [1].

When this compound is introduced into a conventional hot split/splitless inlet (typically set between 250°C and 300°C), the intense thermal stress—combined with potential catalytic interactions with glass wool or metallic liner walls—triggers keto-enol tautomerization. Furthermore, the violent "flash vaporization" process can induce thermal cleavage (such as McLafferty rearrangements) and general molecular degradation [2]. This fundamental alteration of the sample composition results in poor chromatographic resolution, the appearance of multiple artifact peaks, and a severe loss of quantitative reproducibility.

To achieve reliable quantification, the analytical workflow must be modified to either chemically stabilize the ketone group or mechanically eliminate the thermal shock during sample introduction.

Troubleshooting & FAQs

Q: Why does my methyl 18-oxononadecanoate standard show a broad hump or multiple peaks instead of a single sharp peak? A: This is the classic chromatographic signature of thermal degradation and tautomerization occurring inside the GC inlet. The high heat causes the ketone group to interconvert with its enol form. Because these isomers possess slightly different boiling points and stationary-phase interactions, they elute as a broad, unresolved hump or split peaks.

Q: How can I chemically stabilize the ketone group before injection? A: The gold standard is methoximation (MOX). By reacting the sample with methoxyamine hydrochloride in pyridine, the reactive carbonyl group is converted into a highly stable methoxime derivative [3]. This "locks" the molecule, completely preventing keto-enol tautomerization and shielding it from thermal degradation. Because the molecule is already a methyl ester, a secondary silylation step is unnecessary.

Q: If I cannot alter my sample chemically, what instrumental changes can prevent this degradation? A: If derivatization is prohibited by your workflow, you must eliminate the flash vaporization step. You can achieve this using either a Programmed Temperature Vaporization (PTV) inlet [4] or a Cool On-Column (COC) injection system [5].

  • COC Injection: Deposits the liquid sample directly onto the capillary column at a temperature 10–20°C below the solvent's boiling point. This completely bypasses the hot inlet, eliminating thermal discrimination and degradation [5].

  • PTV Inlet: Introduces the sample into a cold liner. The solvent is vented, and the inlet is then gently ramped in temperature to transfer the analytes to the column, significantly reducing thermal shock [4].

Quantitative Data & Strategy Comparison

Table 1: Comparison of GC-MS Sample Introduction Techniques for Keto-FAMEs
Injection TechniqueThermal Stress LevelMatrix ToleranceSuitability for Intact Keto-FAMEsCausality / Mechanism
Hot Split/Splitless High (250°C+)HighPoor Flash vaporization causes immediate tautomerization and thermal cleavage.
PTV (Cold Trapping) Low to ModerateMediumExcellent Gentle thermal ramp transfers analytes without violent thermal shock.
Cool On-Column (COC) Zero (Follows oven)Low (Requires clean samples)Optimal Direct column deposition below solvent boiling point prevents all inlet degradation.
Table 2: Impact of Derivatization on Methyl 18-Oxononadecanoate
StateStability in Hot InletPrimary GC-MS PeakDiagnostic Mass Shift
Underivatized Unstable (Tautomerizes)Multiple / BroadN/A (Degradation artifacts present)
Methoximated (MOX) Highly StableSingle, sharp peak+29 Da (Addition of =N-O-CH₃)

Standard Operating Procedure: Self-Validating Methoximation Workflow

To ensure scientific integrity, this protocol incorporates a self-validating mass-shift check to confirm the success of the derivatization before proceeding with quantitative batch analysis.

Reagents Required:

  • Methoxyamine hydrochloride (MeOx) reagent (20 mg/mL in anhydrous pyridine).

  • High-purity GC-grade solvent (e.g., hexane or ethyl acetate).

Step-by-Step Methodology:

  • Sample Drying: Transfer 50 µL of the methyl 18-oxononadecanoate extract to a glass GC vial. Evaporate to complete dryness under a gentle stream of high-purity nitrogen. Causality: Water aggressively quenches the derivatization reaction.

  • Methoximation: Add 50 µL of the MeOx/pyridine reagent to the dried residue.

  • Incubation: Cap the vial tightly and incubate in a thermal shaker at 60°C for 60 minutes at 800 rpm. Causality: Heat and time are required to drive the oxime formation to completion, preventing partial derivatization which would yield split peaks.

  • Extraction: Allow the vial to cool to room temperature. Add 100 µL of hexane and vortex.

  • Self-Validation (Crucial Step): Inject 1 µL of the derivatized sample into the GC-MS. Evaluate the mass spectrum of the primary peak.

    • Validation Criteria: You must observe a mass shift of +29 Da relative to the underivatized molecular weight of methyl 18-oxononadecanoate (MW: 326.51 g/mol -> MOX derivative: 355.51 g/mol ). The presence of a single, sharp peak at this mass confirms the system is validated and protected against thermal degradation.

Analytical Decision Workflow

G Start Methyl 18-oxononadecanoate Sample Preparation Decision Is chemical derivatization acceptable for your workflow? Start->Decision PathDeriv Chemical Stabilization Decision->PathDeriv Yes PathInst Instrumental Optimization Decision->PathInst No MOX Methoximation (MOX) Add MeOx in Pyridine PathDeriv->MOX InletChoice Select Cold Injection Technique PathInst->InletChoice Incubate Incubate 60°C for 60 min to prevent tautomerization MOX->Incubate Stable Analyze via Standard Split/Splitless Inlet Incubate->Stable COC Cool On-Column (COC) Inject below solvent BP InletChoice->COC PTV PTV Inlet Cold trap, gentle thermal ramp InletChoice->PTV NoDegradation Analyze Intact Keto-FAME (No Thermal Degradation) COC->NoDegradation PTV->NoDegradation

Decision tree for preventing thermal degradation of keto-FAMEs during GC-MS.

References

  • Bioanalysis Zone. "New metabolomic platform reveals extent of thermal degradation in GC–MS." Bioanalysis Zone News. Available at: [Link]

  • Eylem, C. C., et al. "Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes." Frontiers in Molecular Biosciences, National Center for Biotechnology Information (PMC). Available at: [Link]

  • GERSTEL. "Benefits of Using Programmed Temperature Vaporizers (PTVs) instead of Hot Split/Splitless Inlets for Measurements." GCMS.cz Application Notes. Available at: [Link]

  • Agilent Technologies. "Cool on-column GC inlet, minimize thermal degradation." Agilent Product Documentation. Available at: [Link]

Optimization

Technical Support Center: Advanced HPLC Troubleshooting for Long-Chain Oxo-FAMEs

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with methyl 18-oxononadecanoate —a 19-carbon fatty acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with methyl 18-oxononadecanoate —a 19-carbon fatty acid methyl ester (FAME) featuring a ketone group at the C18 position.

Due to its highly hydrophobic backbone flanked by two polar moieties, this molecule frequently suffers from peak tailing, poor mass transfer, and co-elution with structurally similar positional isomers. This guide synthesizes field-proven methodologies and authoritative chromatographic theory to help you achieve baseline resolution and symmetrical peak shapes.

Part 1: Diagnostic Workflow for Peak Resolution

Before adjusting instrument parameters, it is critical to diagnose the physical or chemical origin of your resolution failure. Use the decision tree below to trace your specific symptom to its root cause.

HPLC_Troubleshooting Start Poor Peak Resolution: Methyl 18-oxononadecanoate Diagnosis Identify Primary Chromatographic Issue Start->Diagnosis Tailing Peak Tailing / Broadening (Asymmetry > 1.2) Diagnosis->Tailing Coelution Co-elution with Impurities (Resolution < 1.5) Diagnosis->Coelution Silanol Silanol Interactions: Use End-capped C18 Add 5mM NH4OAc Tailing->Silanol Chemical Origin MassTransfer Poor Mass Transfer: Increase Temp to 40°C Use UHPLC (1.7 µm) Tailing->MassTransfer Physical Origin Isomers Positional Isomers (e.g., 17-oxo vs 18-oxo) Coelution->Isomers Identical m/z ChainLength Lipid Homologs (Different Chain Lengths) Coelution->ChainLength Different m/z ShapeSel Shape Selectivity Needed: Switch to Cholester or PFP Column Isomers->ShapeSel GradTemp Hydrophobic Selectivity: Optimize ACN/IPA Gradient Decrease Temp to 20°C ChainLength->GradTemp

Troubleshooting decision tree for resolving long-chain oxo-FAME chromatographic anomalies.

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does methyl 18-oxononadecanoate exhibit severe peak broadening and tailing on standard C18 columns?

The Causality: Methyl 18-oxononadecanoate possesses a highly hydrophobic 19-carbon backbone, but it is terminated by a methyl ester at C1 and a ketone at C18. While reversed-phase HPLC relies primarily on hydrophobic interactions between the alkyl chains of the stationary phase and the lipid[1], the polar carbonyl oxygens act as hydrogen bond acceptors. On standard silica columns, these oxygens interact strongly with unreacted, acidic silanol groups (-SiOH). Because these secondary interactions have much slower desorption kinetics than hydrophobic partitioning, the molecules trailing at the back of the analyte band are delayed, resulting in an asymmetric, tailing peak. The Solution: You must disrupt the secondary interactions. Utilize a fully end-capped C18 column where residual silanols have been neutralized with trimethylsilyl groups. Additionally, adding a volatile buffer like 5 mM ammonium acetate to the mobile phase provides cations that competitively mask any remaining ionized silanols.

Q2: How do I separate methyl 18-oxononadecanoate from closely related positional isomers (e.g., methyl 17-oxononadecanoate)?

The Causality: Standard C18 columns fail to resolve positional isomers of long-chain oxo-FAMEs because their overall hydrophobic volumes are virtually identical. A flexible C18 chain wraps around the analyte, recognizing only its total lipophilicity. The Solution: Separation requires molecular-shape selectivity rather than pure hydrophobic retention. A Cholesteryl-bonded stationary phase provides this capability. The rigid, planar structure of the cholesteryl ligand recognizes the slight conformational "kink" differences induced by the exact position of the keto group along the alkyl chain[2].

Q3: How does column temperature affect the resolution of these lipid species?

The Causality: Column temperature plays a dual role in RP-HPLC: it controls both the retention factor ( ) and the selectivity ( )[3]. The Solution: Your temperature strategy depends on your primary issue:

  • For Isomer Resolution: Lowering the temperature to 20 °C reduces the thermal kinetic energy of the system. This makes the stationary phase more rigid, amplifying the shape-recognition capabilities of the column and improving the separation of rigid isomers[4].

  • For Peak Efficiency (Tailing): If isomers are not a concern and your goal is simply to sharpen a broad peak, raising the temperature to 40 °C decreases the viscosity of the mobile phase (especially when using isopropanol), improving mass transfer kinetics and resulting in sharper peaks[5].

Q4: What is the optimal mobile phase and detection strategy, given the lack of a strong UV chromophore?

The Causality: Oxo-fatty acid methyl esters lack conjugated double bonds, meaning they only exhibit weak UV absorbance below 210 nm. At these low wavelengths, gradient baseline drift from solvents like methanol or isopropanol makes reliable quantification impossible. Furthermore, highly lipophilic C19 chains elute very late in standard Methanol/Water gradients, causing longitudinal diffusion and peak broadening. The Solution: Shift to an Acetonitrile/Isopropanol (IPA) gradient. IPA significantly increases the eluent strength for long-chain lipids, sharpening the peak. For detection, Electrospray Ionization Mass Spectrometry (ESI-MS) or an Evaporative Light Scattering Detector (ELSD) is required. Because the neutral ketone/ester does not readily ionize, adding 5 mM ammonium acetate to the mobile phase acts as an ionization aid, facilitating the formation of stable adducts for robust positive-ion mode detection[5].

Part 3: Quantitative Data & Method Optimization

To streamline your method development, compare the stationary phase behaviors and utilize the optimized gradient profile below.

Table 1: Stationary Phase Selection Matrix for Oxo-FAMEs
Column ChemistryHydrophobic RetentionPositional Isomer SelectivityPeak Shape for Oxo-FAMEsRecommended Use Case
Standard C18 HighPoorFair (tailing common)General chain length separation
End-capped C18 HighPoorExcellentHigh-throughput purity analysis
Cholesteryl Medium-HighExcellentGoodResolving 17-oxo vs 18-oxo isomers
PFP (Pentafluorophenyl) MediumGoodGoodOrthogonal selectivity via dipole interactions
Table 2: Optimized UHPLC Gradient Program

Note: This gradient utilizes Isopropanol (IPA) to ensure rapid elution and sharp peak shapes for highly hydrophobic C19 chains.

Time (min) % Mobile Phase A (Water + 5mM NH₄OAc) % Mobile Phase B (ACN:IPA 2:1 + 5mM NH₄OAc) Flow Rate (mL/min) Curve Profile
0.0 20 80 0.3 Initial
10.0 0 100 0.3 Linear
15.0 0 100 0.3 Isocratic (Wash)
15.1 20 80 0.3 Step (Re-equilibration)

| 20.0 | 20 | 80 | 0.3 | Isocratic |

Part 4: Self-Validating Experimental Protocol

A robust analytical method must prove its own validity before sample data is collected. The following protocol incorporates a mandatory system suitability check to ensure secondary silanol interactions have been successfully suppressed.

Protocol_Validation Step1 1. System Suitability Inject Uracil (Void) & Toluene (Retention) Step2 2. Analyte Injection Inject Methyl 18-oxononadecanoate Step1->Step2 Decision Calculate Asymmetry (As) Is As ≤ 1.2? Step2->Decision Pass System Validated Proceed to Quantitative Analysis Decision->Pass Yes Fail Secondary Interactions Detected Flush column / Renew Buffer Decision->Fail No Fail->Step2 Re-test after corrective action

Self-validating system suitability workflow ensuring absence of secondary silanol interactions.

Step-by-Step Methodology: LC-MS Analysis of Methyl 18-oxononadecanoate

Step 1: Mobile Phase Preparation

  • Prepare Mobile Phase A: HPLC-grade Water containing 5 mM ammonium acetate.

  • Prepare Mobile Phase B: A mixture of Acetonitrile and Isopropanol (2:1, v/v) containing 5 mM ammonium acetate. Causality Check: The ammonium acetate must be prepared fresh daily to prevent microbial growth and ensure consistent ionic strength for silanol masking and MS adduct formation.

Step 2: Column Equilibration & Temperature Control

  • Install an end-capped C18 or Cholesteryl UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Set the column oven temperature to 20 °C (if isomer resolution is required) or 40 °C (if peak efficiency is the sole priority).

  • Equilibrate the column at 80% Mobile Phase B for 15 column volumes until the MS baseline is stable.

Step 3: System Suitability Validation (The Self-Check)

  • Inject a 1 µL mixture of Uracil (void volume marker) and Toluene (neutral hydrophobic marker).

  • Inject a 1 µL standard of methyl 18-oxononadecanoate (10 µg/mL in Acetonitrile).

  • Calculate the Asymmetry Factor ( ) of the analyte peak at 10% peak height.

  • Validation Gate: If , the system fails. This indicates active silanol interactions. Do not proceed to samples. Flush the column with 100% IPA and prepare fresh buffer. If , the system is validated.

Step 4: Sample Execution & Data Acquisition

  • Execute the gradient outlined in Table 2.

  • Configure the ESI-MS in positive ion mode.

  • Extract the chromatogram for the adduct. For methyl 18-oxononadecanoate ( , Exact Mass = 326.28), monitor .

References

  • High-Resolution Analysis of Intact Triglycerides by Reversed Phase HPLC Using the Agilent 1290 Infinity LC UHPLC System. Agilent Technologies. 4

  • Temperature selectivity in reversed-phase high performance liquid chromatography. ResearchGate. 3

  • Retention behavior of lipids in reversed-phase ultrahigh-performance liquid chromatography–electrospray ionization mass spectrometry. Journal of Chromatography A. 5

  • A reversed-phase capillary ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) method for comprehensive top-down/bottom-up lipid profiling. PMC / National Institutes of Health. 1

  • Fatty Acid Analysis by HPLC: COSMOSIL Cholester column. Nacalai Tesque. 2

Sources

Troubleshooting

Troubleshooting low recovery rates of methyl 18-oxononadecanoate in lipid extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide for researchers and drug development professionals facing low recovery rates when extracting methyl 18-oxononadecan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide for researchers and drug development professionals facing low recovery rates when extracting methyl 18-oxononadecanoate (CAS: 54725-53-0).

As a long-chain keto-fatty acid methyl ester (FAME), this molecule presents unique physicochemical challenges. While its 19-carbon backbone is highly hydrophobic, the C18 ketone group introduces a localized dipole, and the methyl ester imparts volatility. Standard lipid extraction protocols often fail to account for these nuances, leading to significant analytical loss.

Below, you will find a diagnostic workflow, a causality-driven troubleshooting guide, and a self-validating extraction protocol to ensure absolute quantitative integrity in your lipidomics workflows.

Diagnostic Workflow

Workflow A Low Recovery: Methyl 18-oxononadecanoate B 1. Extraction Solvent A->B C 2. Evaporation/Drying A->C D 3. Surface Adsorption A->D B_Fix Use MTBE/MeOH (Upper Phase Recovery) B->B_Fix Prevents Partition Loss C_Fix N2 Blowdown < 30°C Do not dry completely C->C_Fix Prevents Volatilization D_Fix Use Silanized Glass & PTFE Caps D->D_Fix Prevents Binding

Diagnostic workflow for troubleshooting methyl 18-oxononadecanoate extraction.

Troubleshooting Guide & FAQs

Q1: Why is my recovery rate so low despite using standard Bligh & Dyer or Folch methods? Causality: The Folch and Bligh & Dyer methods rely on chloroform/methanol/water mixtures. While excellent for total lipids, the C18 ketone group of methyl 18-oxononadecanoate can cause it to partition unpredictably at the solvent interface. Furthermore, chloroform forms the lower phase. Retrieving this phase requires pipetting through the aqueous layer and protein disk, leading to mechanical loss and potential contamination . Solution: Switch to a Methyl tert-butyl ether (MTBE) extraction. MTBE has a lower density than water, meaning the lipid-rich organic layer forms the upper phase, allowing for quantitative decanting without disturbing the matrix.

Q2: I am losing analyte during the solvent evaporation step. How can I prevent this? Causality: FAMEs possess a notable degree of volatility. Drying lipid extracts completely under a harsh stream of nitrogen gas at elevated temperatures (e.g., >40°C) strips the solvent and co-volatilizes the methyl 18-oxononadecanoate. Additionally, thermal degradation or oxidation can occur if the sample is left dry and exposed to trace oxygen . Solution: Maintain the nitrogen blowdown water bath strictly below 30°C. Critically, do not dry the sample completely. Stop the evaporation when ~10-20 µL of solvent remains, or add a high-boiling "keeper" solvent (like 10 µL of isooctane) to prevent total volatilization.

Q3: Could my glassware be contributing to the low yield? Causality: Yes. The carbonyl oxygen of the 18-oxo group can act as a hydrogen bond acceptor, interacting with free, un-endcapped silanol groups on standard borosilicate glass. When working at trace lipidomic concentrations, this surface adsorption leads to measurable, non-linear losses. Solution: Exclusively use silanized (deactivated) glassware for extraction and storage. Ensure all vials utilize PTFE-lined caps, as standard plastics can leach interfering contaminants or adsorb hydrophobic analytes .

Q4: How do I validate where the loss is occurring in my workflow? Causality: Without a self-validating system, it is impossible to distinguish between extraction failure, evaporative loss, or matrix suppression in the mass spectrometer. Solution: Implement a dual-internal standard (IS) system. Spike a deuterated FAME (e.g., D3-methyl stearate) into the raw sample before extraction to track extraction efficiency. Spike a second, distinct IS (e.g., C17-FAME) into the final vial just before LC-MS/GC-MS injection. The ratio of the two standards will mathematically isolate extraction recovery from instrument ionization effects.

Quantitative Data: Solvent System Comparison

The table below summarizes the expected recovery rates of keto-FAMEs across various extraction systems. Monophasic polar extractions lead to severe precipitation of nonpolar lipids, while MTBE provides the optimal balance of recovery and minimal matrix interference .

Extraction Solvent SystemOrganic Phase PositionTypical FAME Recovery (%)Matrix InterferenceRecommended Use Case
Chloroform/MeOH (Folch) Bottom65 - 75%ModerateHigh-fat solid tissues
Isooctane/Ethyl Acetate Top80 - 85%LowTriglycerides/FAMEs
MTBE/MeOH (Matyash) Top90 - 98% Low High-throughput lipidomics
Acetonitrile (1-Phase) Monophasic< 50%HighNot recommended for FAMEs

Experimental Protocol: Self-Validating MTBE Extraction

This protocol is designed as a self-validating system. By re-extracting the aqueous phase (Step 4), you can empirically prove that 100% of the target analyte has been successfully partitioned into the organic phase.

Step 1: Sample Preparation & IS Spiking

  • Transfer 100 µL of liquid sample (or homogenized tissue) into a 10 mL silanized glass tube.

  • Spike in 10 µL of Extraction Internal Standard (e.g., D3-methyl stearate, 10 µg/mL).

Step 2: Solvent Partitioning 3. Add 1.5 mL of ice-cold LC-MS grade Methanol. Vortex vigorously for 30 seconds to precipitate proteins. 4. Add 5.0 mL of LC-MS grade MTBE. 5. Incubate the mixture on an orbital shaker at room temperature for 1 hour to ensure complete diffusion of the keto-FAME into the organic phase.

Step 3: Phase Separation 6. Add 1.25 mL of LC-MS grade water to induce phase separation. 7. Vortex for 30 seconds, then centrifuge at 1,000 x g for 10 minutes at 4°C.

Step 4: Recovery & Self-Validation 8. Carefully pipette off the upper MTBE phase (approx. 4.5 mL) and transfer to a clean, silanized glass vial. 9. Self-Validation Step: To ensure no analyte remains in the aqueous phase, add an additional 2.0 mL of MTBE to the remaining lower phase. Vortex, centrifuge, and pool this second upper phase with the first. (Note: If analyzing the second extract separately yields 0% analyte, your primary extraction is 100% efficient).

Step 5: Concentration 10. Add 20 µL of isooctane to the pooled extract to act as a high-boiling "keeper" solvent. 11. Evaporate under a gentle stream of ultra-high purity Nitrogen gas. Keep the water bath at or below 25°C. 12. Stop evaporation immediately when the solvent level reaches the 20 µL isooctane barrier. 13. Reconstitute in your desired mobile phase or injection solvent.

References

  • State of art and best practices for fatty acid analysis in aquatic sciences. Oxford Academic (ICES Journal of Marine Science). URL:[Link]

  • Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. Analytical Chemistry. URL:[Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. WelchLab. URL:[Link]

Optimization

Optimizing electrospray ionization conditions for methyl 18-oxononadecanoate

Technical Support Center: Optimizing ESI for Methyl 18-Oxononadecanoate Welcome to the technical support guide for the analysis of methyl 18-oxononadecanoate using electrospray ionization mass spectrometry (ESI-MS). This...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing ESI for Methyl 18-Oxononadecanoate

Welcome to the technical support guide for the analysis of methyl 18-oxononadecanoate using electrospray ionization mass spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your experimental conditions. Here, we move beyond simple step-by-step instructions to explain the underlying principles, ensuring you can confidently troubleshoot and adapt these methods for your specific analytical challenges.

Our approach is grounded in scientific integrity, combining technical expertise with practical experience to deliver trustworthy and authoritative guidance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing any signal for methyl 18-oxononadecanoate. What is the most likely cause?

A1: Lack of a readily ionizable functional group is the primary challenge.

Methyl 18-oxononadecanoate is a long-chain fatty acid methyl ester (FAME) with a ketone group. In its native state, it lacks easily protonated or deprotonated sites, making it difficult to ionize efficiently by electrospray. ESI is most effective for compounds that are already charged in solution or can be readily ionized.[1]

Troubleshooting Steps:

  • Promote Adduct Formation: The most effective strategy for neutral molecules like FAMEs is to encourage the formation of adducts with cations.[2]

    • Sodium Adducts [M+Na]⁺: Sodium is often present as an impurity in solvents and glassware, leading to the spontaneous formation of sodium adducts.[3] To enhance this, you can intentionally add a low concentration of a sodium salt, such as sodium acetate (1-5 mM), to your mobile phase or infusion solvent.[3]

    • Ammonium Adducts [M+NH₄]⁺: Ammonium formate or ammonium acetate are common mobile phase additives that can form ammonium adducts.[4][5] These are often preferred as they can sometimes provide more informative fragmentation patterns in MS/MS experiments.

  • Solvent System Check: Ensure your solvent system is compatible with ESI.

    • Reversed-phase solvents like methanol, acetonitrile, and isopropanol mixed with water are ideal as they support ion formation.[6][7]

    • Normal-phase solvents such as hexane or toluene are not suitable for ESI.[7]

  • Instrument Status: Verify that the mass spectrometer is functioning correctly.

    • Check for a stable spray. An inconsistent or absent spray can indicate a clog in the system.[8][9]

    • Confirm that the instrument has been recently calibrated (tuned) to ensure accurate mass assignment.[7][8]

Q2: My signal is very weak and unstable. How can I improve the signal intensity and stability?

A2: Optimizing the ESI source parameters is critical for enhancing signal intensity and stability.

The process of generating gas-phase ions from liquid droplets is influenced by numerous parameters. For a molecule like methyl 18-oxononadecanoate, which has a high molecular weight and is relatively nonpolar, careful optimization is key.

Systematic ESI Parameter Optimization Workflow

The following diagram illustrates a logical workflow for optimizing key ESI parameters.

ESI_Optimization_Workflow cluster_Solvent Solvent & Sample Preparation cluster_Source_Parameters Source Parameter Optimization cluster_Analysis Data Analysis & Refinement Solvent Select Appropriate Solvent System (e.g., ACN/MeOH/H₂O with additive) Adduct Incorporate Adduct-Forming Additive (e.g., 10 mM Ammonium Formate) Solvent->Adduct FlowRate Optimize Flow Rate (e.g., 200-400 µL/min) Adduct->FlowRate GasTemp Optimize Drying Gas Temperature (e.g., 275-350°C) FlowRate->GasTemp GasFlow Optimize Drying Gas Flow (e.g., 5-10 L/min) GasTemp->GasFlow Nebulizer Optimize Nebulizer Pressure (e.g., 30-45 psi) GasFlow->Nebulizer CapVoltage Optimize Capillary Voltage (e.g., 3000-4000 V) Nebulizer->CapVoltage Analyze Analyze Signal Intensity & Stability CapVoltage->Analyze Refine Refine Parameters Iteratively Analyze->Refine Refine->FlowRate Iterate

Caption: A systematic workflow for optimizing ESI-MS parameters.

Detailed Parameter Optimization and Troubleshooting
ParameterRecommended Starting RangeTroubleshooting and Rationale
Solvent System Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate & 0.1% formic acid.[3][6] Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate & 0.1% formic acid.[3][6]Rationale: This combination provides good solubility for lipids and promotes efficient ionization. Isopropanol in mobile phase B helps to elute highly nonpolar lipids.[4] The additives are crucial for forming [M+NH₄]⁺ adducts.[4][6]
Flow Rate 200–400 µL/min for standard ESIToo Low: May result in an unstable spray. Too High: Can lead to incomplete desolvation and reduced sensitivity.[10] The optimal flow rate depends on the ESI source design.
Drying Gas Temperature 275–350 °C[11]Rationale: This parameter is critical for solvent evaporation.[11][12] Too Low: Incomplete desolvation, leading to broad peaks and high background noise. Too High: Can cause thermal degradation of the analyte.[13] For lipids, a higher temperature is often necessary.
Drying Gas Flow Rate 5–10 L/min[11]Rationale: Works in conjunction with the drying gas temperature to remove solvent from the ESI droplets.[12][14] Too Low: Insufficient desolvation. Too High: Can cool the droplets, counteracting the effect of the drying gas temperature, and may reduce signal.[14]
Nebulizer Pressure 30–45 psi[11]Rationale: This parameter controls the formation of the initial aerosol.[12] Too Low: Large droplets are formed, which are difficult to desolvate. Too High: Can lead to a diffuse spray and reduced ion sampling into the mass spectrometer.
Capillary Voltage 3000–4000 V (Positive Ion Mode)[12]Rationale: This voltage is applied to the ESI needle and is essential for the ionization process.[15] Too Low: Inefficient ionization and low signal. Too High: Can lead to corona discharge, causing signal instability and the appearance of solvent cluster ions.[7]
Q3: I am seeing multiple adducts in my spectrum ([M+H]⁺, [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺). How can I get a cleaner spectrum with a single, dominant adduct?

A3: Enhancing the concentration of a specific adduct-forming cation while minimizing contaminants is the key.

The presence of multiple adducts can complicate spectral interpretation and reduce the signal intensity of the desired ion.

Strategies for Promoting a Single Adduct:

  • Increase the Desired Cation Concentration: To favor the [M+NH₄]⁺ adduct, ensure that ammonium formate or acetate is present in your mobile phase at a sufficient concentration (e.g., 10 mM).[4]

  • Minimize Sodium and Potassium Contamination:

    • Use high-purity, LC-MS grade solvents and additives.

    • Avoid using glassware that has been washed with detergents, as they are a common source of sodium.[7]

    • Be aware that biological samples themselves can be a source of sodium and potassium ions, which can lead to adduct formation.[16]

  • Optimize Chromatographic Separation: If using LC-MS, ensure that your analyte is well-separated from high concentrations of inorganic salts in the sample matrix.[16]

Experimental Protocol: Direct Infusion Analysis for ESI Optimization

This protocol describes how to systematically optimize ESI parameters using direct infusion of a standard solution of methyl 18-oxononadecanoate.

1. Sample Preparation:

  • Prepare a 1 µg/mL stock solution of methyl 18-oxononadecanoate in a 90:10 mixture of isopropanol and acetonitrile.
  • To this solution, add ammonium formate to a final concentration of 10 mM.

2. Infusion Setup:

  • Set up a syringe pump to deliver the sample solution directly to the ESI source at a constant flow rate (e.g., 10 µL/min).

3. Parameter Optimization Sequence:

  • Begin with the instrument manufacturer's recommended starting conditions.
  • Optimize one parameter at a time while holding the others constant, following the logical workflow outlined in the diagram above.
  • For each parameter, acquire data over a range of values and monitor the signal intensity and stability of the [M+NH₄]⁺ ion.

4. Data Evaluation:

  • Create response curves for each parameter to identify the optimal setting that provides the highest and most stable signal.
  • Once the optimal conditions are determined through direct infusion, they can be applied to your LC-MS method.

Logical Relationships in ESI Troubleshooting

The following diagram illustrates the cause-and-effect relationships in common ESI-MS troubleshooting scenarios.

ESI_Troubleshooting_Logic NoSignal No Signal NoIonizableGroup No Ionizable Group NoSignal->NoIonizableGroup WeakSignal Weak/Unstable Signal SuboptimalParams Suboptimal Source Parameters WeakSignal->SuboptimalParams PoorDesolvation Poor Desolvation WeakSignal->PoorDesolvation CoronaDischarge Corona Discharge WeakSignal->CoronaDischarge MultipleAdducts Multiple Adducts Contamination Salt Contamination (Na⁺, K⁺) MultipleAdducts->Contamination AddAdductFormer Add Adduct-Forming Reagent NoIonizableGroup->AddAdductFormer OptimizeSource Systematically Optimize Source Parameters SuboptimalParams->OptimizeSource CleanSystem Use High-Purity Solvents/Additives Contamination->CleanSystem IncreaseGasTempFlow Increase Drying Gas Temp/Flow PoorDesolvation->IncreaseGasTempFlow ReduceCapVoltage Reduce Capillary Voltage CoronaDischarge->ReduceCapVoltage

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution of Methyl 18-Oxononadecanoate in Gas Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of lipid profiling.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of lipid profiling. A recurring challenge in gas chromatography (GC) is the co-elution of long-chain oxygenated fatty acid methyl esters (oxo-FAMEs) within complex biological or synthetic matrices.

Methyl 18-oxononadecanoate (CAS 54725-53-0) is a 19-carbon FAME featuring a ketone group at the C18 position. Due to its specific chain length and the added polarity of the oxo group, it frequently co-elutes with saturated C20 FAMEs or isomeric unsaturated C19 FAMEs. This guide provides a mechanistic, self-validating approach to troubleshooting and resolving these co-elution issues through chromatographic optimization and chemical derivatization.

Part 1: Causality & Troubleshooting FAQs

Q1: Why does methyl 18-oxononadecanoate frequently co-elute with standard FAMEs on a DB-5 column? A1: The causality lies in the thermodynamics of stationary phase partitioning. A standard non-polar column (e.g., 5% phenyl/95% dimethylpolysiloxane) separates analytes primarily by boiling point. The addition of the oxygen atom in the C18 ketone group increases the molecule's boiling point and induces a slight dipole moment compared to a standard unfunctionalized C19:0 FAME. This thermodynamic shift causes the C19 oxo-FAME to be retained longer, often pushing its retention time directly into the elution window of C20:0 (methyl arachidate) or C19:1 FAMEs1[1].

Q2: What is the most effective stationary phase for resolving this specific oxo-FAME? A2: To resolve the co-elution, you must change the selectivity ( α ) of the chromatographic system by switching to a highly polar stationary phase. Cyanopropyl phases (e.g., SP-2560, HP-88) or polyethylene glycol (PEG) phases (e.g., DB-WAX) are highly recommended2[2]. These columns separate FAMEs via strong dipole-dipole interactions, effectively retarding the oxo-FAME and pulling it away from unfunctionalized hydrocarbon chains.

Q3: If changing the column is not an option, how can I chemically resolve the co-elution? A3: If physical separation on your current column fails, chemical derivatization is the most robust solution. By reacting the C18 ketone group with methoxyamine hydrochloride, you convert the ketone into a methoxime (MeOx) derivative3[3]. This nucleophilic condensation drastically alters the volatility and the electron-ionization (EI) fragmentation pattern of the molecule, forcing a retention time shift that moves the analyte out of the co-elution window.

Q4: What advanced instrumental techniques can bypass chromatographic co-elution entirely? A4: When dealing with highly complex matrices where 1D-GC resolution is thermodynamically impossible, comprehensive two-dimensional gas chromatography (GCxGC) is the gold standard. Using a non-polar primary column coupled to a polar secondary column via a cryo-modulator provides orthogonal separation4[4]. Alternatively, using GC-MS/MS in Multiple Reaction Monitoring (MRM) mode allows for spectral deconvolution by selecting precursor-to-product ion transitions unique to the oxo-FAME.

Part 2: Data Presentation & Optimization Strategies

Table 1: Stationary Phase Selection Guide for Oxo-FAMEs
Stationary Phase TypeExample ColumnsSeparation MechanismImpact on Methyl 18-oxononadecanoate
Non-Polar (5% Phenyl)DB-5, Rtx-5Boiling point / DispersiveHigh risk of co-elution with C20:0 FAMEs due to increased boiling point from the C18 ketone.
Mid-Polar (PEG)DB-WAX, OmegawaxDipole-dipole / H-bondingModerate resolution; selectively retards the oxo-FAME relative to saturated chains.
Highly Polar (Cyanopropyl)SP-2560, HP-88Strong dipole interactionsExcellent resolution; separates based on positional isomers and oxygenated functional groups.
Table 2: Temperature Program Optimization
Parameter AdjustmentMechanistic EffectRecommended Application
Slower Ramp Rate (e.g., 2°C/min)Increases selectivity ( α ) between closely eluting critical pairs.Best for resolving the oxo-FAME from isomeric unsaturated C19 FAMEs.
Isothermal Hold Maximizes theoretical plates ( N ) at the specific elution temperature.Insert a 5-minute hold at 190°C just before the expected elution of the C19/C20 cluster.

Part 3: Experimental Protocol - Methoximation Derivatization

To chemically resolve the target analyte without changing columns, use this self-validating methoximation protocol. This targets the C18 ketone while leaving the C1 methyl ester intact5[5].

Step 1: Reagent Preparation

  • Prepare a fresh solution of methoxyamine hydrochloride (MeOX) in anhydrous pyridine at a concentration of 20 mg/mL. Note: Pyridine acts as both the solvent and the basic catalyst for the reaction.

Step 2: Nucleophilic Condensation (Reaction)

  • Accurately transfer 1–5 mg of the dried lipid extract (containing methyl 18-oxononadecanoate) into a clean, moisture-free GC auto-sampler vial.

  • Add 50 µL to 100 µL of the MeOX/pyridine reagent to the vial.

  • Cap tightly with a PTFE-lined septum and incubate at 60°C for 60 to 90 minutes.

Step 3: Self-Validation & System Suitability

  • Blank Verification: Run a reagent blank (MeOX/pyridine only) to ensure no background peaks co-elute with your target derivative.

  • Completeness Check: Inject a derivatized standard alongside an underivatized standard. In the MS scan, validate the reaction's completeness by monitoring the total disappearance of the target ketone mass fragment and the appearance of the methoxime molecular ion shift (an increase of +29 Da).

Part 4: Troubleshooting Visualizations

Workflow Step1 Co-elution Detected: Methyl 18-oxononadecanoate Step2 Evaluate Stationary Phase Step1->Step2 Initial Assessment Step3A Switch to Polar Column (e.g., SP-2560, DB-WAX) Step2->Step3A If using non-polar (DB-5) Step3B Chemical Derivatization (Methoximation of Ketone) Step2->Step3B If column change is unfeasible Success Baseline Resolution Achieved Step3A->Success Chromatographic Shift Step4 Advanced MS/MS (MRM) or GCxGC-TOFMS Step3B->Step4 If matrix is severely complex Step3B->Success Volatility & Mass Shift Step4->Success Spectral/Orthogonal Resolution

Fig 1: Troubleshooting workflow for resolving oxo-FAME co-elution in GC.

Deriv Reactant Methyl 18-oxononadecanoate (Target Oxo-FAME) Reagent Methoxyamine HCl in Pyridine (60°C, 1h) Reactant->Reagent Nucleophilic Attack Product Methoxime Derivative (Resolved Peak) Reagent->Product Condensation (-H2O)

Fig 2: Methoximation pathway altering the C18 ketone for GC resolution.

References

  • Benchchem. Technical Support Center: Resolving Co-elution in Fatty Acid Chromatography. Available at: 1

  • Sigma-Aldrich. Bulletin 855B Analyzing Fatty Acids by Capillary Gas Chromatography. Available at: 2

  • Benchchem. Application Notes and Protocols for the GC Analysis of 3-Oxooctadecanoic Acid. Available at: 3

  • Chula Digital Collections. Analysis of fatty acid methyl esters by two-dimensional gas chromatography. Available at: 4

  • ACS Publications. Linoleate Isomerase Complex Contributes to Metabolism and Remission of DSS-Induced Colitis. Available at: 5

Sources

Optimization

Best storage conditions and solvents to maintain methyl 18-oxononadecanoate stability

Welcome to the technical support resource for Methyl 18-oxononadecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on ensuring the stability and succ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for Methyl 18-oxononadecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on ensuring the stability and successful application of this compound in your experiments. Here, we address common questions and troubleshooting scenarios in a direct, question-and-answer format, grounded in established biochemical principles and extensive field experience.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for long-term storage of neat (solid) Methyl 18-oxononadecanoate?

For maximal long-term stability, neat Methyl 18-oxononadecanoate should be stored at -20°C or colder in a tightly sealed container. The key objectives are to minimize molecular motion and protect the compound from environmental factors that can cause degradation.

  • Causality: At low temperatures, the kinetic energy of molecules is significantly reduced, which slows down potential degradation reactions such as hydrolysis and oxidation. A tightly sealed container is crucial to prevent the ingress of atmospheric moisture and oxygen, which are primary instigators of these degradation pathways[1]. Storing under an inert atmosphere (e.g., argon or nitrogen) can provide an additional layer of protection, particularly if the container will be accessed multiple times.

Q2: I need to prepare a stock solution. What is the best solvent for long-term storage, and at what temperature should it be kept?

The choice of solvent is critical and depends on the intended storage duration and experimental application. For long-term storage of stock solutions (months), a non-polar, aprotic solvent is recommended.

  • Recommended Solvent: Anhydrous hexane or heptane is a suitable choice. These solvents are non-polar and aprotic, which minimizes the risk of hydrolysis of the methyl ester group.

  • Storage Temperature: Store stock solutions prepared in these solvents at -20°C or colder .

  • Scientific Rationale: The primary degradation risk for a fatty acid methyl ester (FAME) in solution is hydrolysis, which is catalyzed by water, acids, or bases, yielding the corresponding free fatty acid and methanol[1]. Using an anhydrous, aprotic solvent creates an environment where hydrolysis is chemically disfavored. While solvents like methanol or ethanol can be used for short-term applications, they are not ideal for long-term storage due to the potential for transesterification if catalysts are present[2].

Q3: For my experiment, I need to use a more polar solvent. What are my options, and what precautions should I take?

For applications requiring higher polarity, several options are viable, but they necessitate more stringent handling to maintain stability.

  • Suitable Polar Solvents: High-purity, anhydrous versions of acetonitrile, ethyl acetate, or dichloromethane (DCM) are commonly used.

  • Precautions:

    • Use Anhydrous Grade: Always use solvents with the lowest possible water content to mitigate hydrolysis risk.

    • Prepare Freshly: It is best practice to prepare working solutions in polar solvents on the day of use.

    • Inert Atmosphere: If short-term storage (1-2 days) is necessary, flush the vial headspace with an inert gas before sealing and store at low temperatures.

    • Avoid Protic Solvents for Storage: Avoid prolonged storage in alcohols like methanol or ethanol unless for immediate use in a subsequent reaction (e.g., derivatization).

Q4: What are the primary degradation pathways for Methyl 18-oxononadecanoate?

There are two main chemical moieties to consider: the methyl ester and the ketone.

  • Ester Hydrolysis: This is the most common degradation pathway for all FAMEs. It is the cleavage of the ester bond, typically initiated by water and accelerated by acidic or basic conditions, to form 18-oxononadecanoic acid and methanol[1].

  • Oxidation: While the fatty acid chain is saturated and thus less susceptible to oxidation than polyunsaturated fatty acids (PUFAs), the presence of atmospheric oxygen over long periods can still pose a risk, especially if exposed to light or heat[3][4]. The ketone group itself is relatively stable to oxidation under normal storage conditions.

Troubleshooting Guide

Problem 1: I see an unexpected peak in my GC-MS analysis that elutes later than my compound.
  • Probable Cause: This is a classic sign of ester hydrolysis . The resulting free fatty acid (18-oxononadecanoic acid) is more polar and less volatile than its methyl ester counterpart. Without further derivatization (e.g., silylation), it will exhibit poor peak shape and a longer retention time on many standard GC columns[5].

  • Troubleshooting Workflow:

    • Verify Solvent Purity: Ensure you are using anhydrous solvents for your sample preparation. If your solvent has been opened multiple times, its water content may have increased.

    • Check for Contaminants: Analyze a solvent blank to rule out system contamination[6].

    • Prepare a Fresh Sample: Prepare a new dilution of your compound from the neat material or a freshly made stock solution. If the new peak disappears or is significantly reduced, this confirms that the issue was with the previous working solution's stability.

    • Confirm Identity (Optional): If you have the capability, derivatize the problematic sample with a silylating agent like BSTFA. The new, later-eluting peak should shift to an earlier retention time as the polar carboxylic acid is converted to a more volatile silyl ester, confirming its identity.

Problem 2: My quantitative results are inconsistent, and I'm experiencing low analyte recovery.
  • Probable Cause 1: Incomplete Dissolution or Precipitation. Methyl 18-oxononadecanoate is a long-chain lipid and may have limited solubility in some solvents, especially at lower temperatures. If the compound precipitates out of solution, the concentration of your aliquot will be lower than expected.

  • Probable Cause 2: Adsorption. Highly lipophilic compounds can adsorb to container surfaces (glass or plastic) and pipette tips, leading to loss of material.

  • Troubleshooting Workflow:

    • Visual Inspection: Before taking an aliquot, always allow your solution to come to room temperature and visually inspect for any precipitate. If present, gently warm the solution and vortex until it is fully redissolved.

    • Solvent Optimization: If precipitation is a recurring issue, consider a more suitable solvent or a solvent mixture. For very non-polar compounds, a small amount of a more polar co-solvent like DCM or chloroform in hexane can sometimes improve solubility[7].

    • Use an Internal Standard: Incorporate a suitable internal standard (e.g., methyl nonadecanoate) into your workflow. An internal standard is added at the beginning of sample preparation and can help correct for variations in sample handling, injection volume, and analyte loss due to adsorption[8].

    • Pre-rinse Pipette Tips: When transferring solutions, pre-rinse the pipette tip with the solution 2-3 times to coat the inner surface, which can minimize loss due to adsorption in subsequent transfers.

Problem 3: The compound appears to be degrading even when stored as a solid at -20°C.
  • Probable Cause: Environmental Exposure During Handling. The most likely cause is repeated exposure of the neat compound to atmospheric moisture and oxygen during handling at room temperature. Each time the container is opened, condensation can occur on the cold solid, introducing water that can lead to slow hydrolysis over time.

  • Troubleshooting Workflow:

    • Aliquot the Neat Compound: When you first receive the compound, it is best practice to weigh out and create several smaller aliquots in separate, tightly sealed vials. This minimizes the number of times the main stock is exposed to the environment.

    • Equilibrate Before Opening: Always allow the container to warm to room temperature before opening it. This prevents atmospheric moisture from condensing on the cold compound.

    • Minimize Exposure Time: Weigh out the required amount quickly and in a low-humidity environment if possible (e.g., a glove box or a room with a dehumidifier).

    • Purge with Inert Gas: After taking an aliquot, flush the headspace of the container with an inert gas like argon or nitrogen before resealing and returning it to the freezer. This displaces air and moisture[9].

Data Summary Table

ParameterRecommendationRationale & References
Storage (Neat/Solid) -20°C or colder. Tightly sealed container. Protect from light.Minimizes molecular motion, preventing degradation. Protects from atmospheric moisture and photo-oxidation.[1]
Storage (Stock Solution) -20°C or colder in an anhydrous, aprotic solvent (e.g., hexane, heptane).Prevents hydrolysis and slows down potential reactions. Aprotic solvents lack reactive protons.[1]
Recommended Solvents Long-Term Storage: Anhydrous Hexane, Heptane. Short-Term/Working Solutions: Anhydrous Acetonitrile, Ethyl Acetate, Dichloromethane (DCM), Chloroform.Non-polar, aprotic solvents are best for stability. Polar solvents may be needed for assays but should be used to prepare fresh solutions.[7]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.These can vigorously catalyze degradation of the ester or react with the aliphatic chain.

Experimental Workflow Diagram

Below is a decision-making workflow for the proper handling and preparation of Methyl 18-oxononadecanoate solutions.

G cluster_storage Initial Storage cluster_prep Solution Preparation start Receive Neat Compound store_solid Store at <= -20°C (Aliquot if possible) start->store_solid prep_decision Need to Prepare Solution? store_solid->prep_decision Equilibrate to RT before opening use_case Define Use Case prep_decision->use_case long_term Long-Term Stock (>1 week) use_case->long_term  Storage short_term Working Solution (Immediate Use) use_case->short_term  Assay solvent_long Dissolve in Anhydrous Hexane or Heptane long_term->solvent_long solvent_short Dissolve in Anhydrous Acetonitrile, DCM, etc. short_term->solvent_short store_long Store at <= -20°C under Inert Gas solvent_long->store_long use_now Proceed to Experiment solvent_short->use_now

Caption: Workflow for handling and solution preparation.

References

  • BenchChem. (2025). Technical Support Center: GC Analysis of Fatty Acid Methyl Esters (FAMEs). BenchChem.
  • Creative Proteomics. (n.d.). FAME Analysis Guide: Workflow, Sample Prep, Platform Selection, and QC Tips. Lipidomics.
  • Gmoser, R., et al. (2020). Functional Properties and Microbiological Stability of Fatty Acid Methyl Esters (FAME) under Different Storage Conditions. Energies, 13(21), 5695.
  • UC Davis Stable Isotope Facility. (2021).
  • Shimadzu. (n.d.). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source.
  • Galy, J., et al. (2007). Fatty Acid Methyl Esters as Biosolvents of Epoxy Resins: A Physicochemical Study. Journal of Solution Chemistry, 36, 633-644.
  • Gmoser, R., et al. (2020). Functional Properties and Microbiological Stability of Fatty Acid Methyl Esters (FAME) under Different Storage Conditions. MDPI.
  • Cosmo Bio USA. (n.d.).
  • Smolecule. (2024).
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2024).
  • Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635–640.
  • Agilent. (n.d.). Fatty Acid Methyl Ester Analysis Using the Agilent 8850 GC System.
  • Al-Masoud, N., & Al-Amri, A. (2023). Formation of ketoprofen methyl ester artifact in GC–MS analysis of basic drugs in horse urine using alkaline liquid-liquid extraction. Arabian Journal of Chemistry, 16(12), 105315.
  • Clark, J. H., et al. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Green Chemistry, 20(18), 4381-4389.
  • ResearchGate. (2025).
  • TCI Chemicals. (2014).
  • Mäkelä, M., & Mannila, J. (2021). Storage stability of rapeseed methyl ester stored in a sealed barrel for seven years. Agronomy Research, 19(S3), 1831-1840.
  • U.S. Environmental Protection Agency. (n.d.). Study of the Increased Risk of Corrosion with the Use of Fatty Acid Methyl Ester (FAME) as a Diesel Additive.
  • Supelco. (n.d.).
  • Russo, M. V., et al. (2024). Evaluation of Fatty Acid Methyl Esters (FAME)
  • Sigma-Aldrich. (n.d.). GC Analyses of FAMEs by Boiling Point Elution.
  • LabRulez GCMS. (n.d.). Fatty Acid Methyl Esters (FAMEs)
  • Reddit. (2023). Fatty acid (n-alkanoic) standards won't dissolve…. r/massspectrometry.
  • CPAChem. (2022).
  • Szymańska, K., et al. (2017). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Frontiers in microbiology, 8, 149.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2021).
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.

Sources

Troubleshooting

Reducing background noise in methyl 18-oxononadecanoate mass spec detection

Welcome to the Technical Support Center for Lipidomics and Biomarker Mass Spectrometry. This guide is specifically engineered for researchers and drug development professionals troubleshooting background noise and signal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Lipidomics and Biomarker Mass Spectrometry. This guide is specifically engineered for researchers and drug development professionals troubleshooting background noise and signal degradation during the detection of methyl 18-oxononadecanoate .

Methyl 18-oxononadecanoate (CAS 54725-53-0) is a C19 keto-fatty acid methyl ester (FAME) with a molecular weight of 326.51 g/mol 1. Due to its long carbon chain and the added polarity of its ketone group, it exhibits a high boiling point and extreme hydrophobicity. These physical properties force it into the late-eluting windows of both GC-MS and LC-MS gradients—the exact chromatographic regions most susceptible to severe background noise and matrix interference.

Diagnostic Decision Tree

Use the following self-guided workflow to isolate the root cause of your background noise before proceeding to the FAQs and protocols.

G Start High Background Noise Detected Platform Which MS Platform? Start->Platform GCMS GC-MS (EI) Platform->GCMS LCMS LC-MS/MS (ESI) Platform->LCMS BlankRun Run Zero-Volume Solvent Blank GCMS->BlankRun Infusion Post-Column Infusion Test LCMS->Infusion GC_Obs Chromatogram Observation BlankRun->GC_Obs LC_Obs Signal Drop at Analyte RT? Infusion->LC_Obs Peaks Discrete Ghost Peaks (m/z 73, 147, 355) GC_Obs->Peaks Septa/Liner Bleed Rise Continuous Baseline Rise (m/z 207, 281) GC_Obs->Rise Column Bleed Suppression Yes: Ion Suppression (Phospholipid Matrix Effect) LC_Obs->Suppression Solvent No: Constant Noise (Solvent/System Impurity) LC_Obs->Solvent Action1 Execute Protocol 1: Replace & Condition Septum Peaks->Action1 Action2 Bakeout Column & Check for Oxygen Leaks Rise->Action2 Action3 Execute Protocol 2: Implement Mixed-Mode SPE Suppression->Action3 Action4 Flush LC System & Use LC-MS Grade Solvents Solvent->Action4

Diagnostic workflow for isolating MS background noise sources.

Troubleshooting FAQs

Q1: Why does the baseline noise spike exactly when methyl 18-oxononadecanoate elutes in my GC-MS runs? A: This is an issue of thermal causality. Because methyl 18-oxononadecanoate is a heavy, polar FAME, it requires elevated GC oven temperatures (often >250°C) to volatilize and elute. At these extreme temperatures, the polysiloxane stationary phase of standard capillary columns begins to thermally degrade. This degradation releases cyclic siloxanes into the mass spectrometer, causing a continuous baseline rise (column bleed) that perfectly coincides with your analyte's elution window 2.

Q2: How can I definitively tell if the GC-MS noise is from my column or the injection septum? A: You must examine the mass spectrum of the background noise. Column bleed manifests as a continuous baseline rise at high temperatures and is characterized by prominent siloxane ions at m/z 207 and 281 23. In contrast, septa bleed typically appears as discrete, evenly spaced peaks (ghost peaks) with characteristic base ions at m/z 73, 147, and 355 2.

Q3: I'm using LC-ESI-MS/MS. The signal for methyl 18-oxononadecanoate in plasma samples is heavily suppressed compared to neat standards. What is happening? A: You are experiencing a severe matrix effect caused by endogenous phospholipids 4. Because methyl 18-oxononadecanoate is highly hydrophobic, it elutes late in reversed-phase LC gradients. This is the exact retention window where strongly retained phospholipids (e.g., phosphatidylcholines) wash off the column 5. Phospholipids possess highly ionizable choline headgroups that outcompete the weakly ionizable keto-ester for available charge on the surface of the electrospray ionization (ESI) droplets. This charge competition physically prevents your analyte from ionizing 6.

Q4: How do I eliminate phospholipid-induced ion suppression in my LC-MS workflow? A: Standard protein precipitation (PPT) is insufficient because it leaves over 90% of phospholipids in the extract 6. To resolve this, switch your sample preparation to mixed-mode Solid Phase Extraction (SPE) or use specialized phospholipid-depletion plates (e.g., HybridSPE or TurboFlow systems) 4. These methods utilize Lewis acid-base interactions to selectively trap the phosphate groups of the matrix lipids while allowing your target keto-FAME to pass through.

Data Presentation: Contaminant Signatures & Matrix Removal

Table 1: Diagnostic m/z Ions for Background Noise in Lipidomics MS

Contaminant SourceMS PlatformCharacteristic m/z IonsVisual Chromatographic Presentation
Column Bleed (Polysiloxane) GC-MS (EI)207, 281Continuous baseline rise at high temps
Septa Bleed / Inlet Contamination GC-MS (EI)73, 147, 355Discrete, evenly spaced ghost peaks
Plasticizers (Phthalates) GC-MS / LC-MS149 (GC), 391 (LC)Sharp peaks, ubiquitous across gradient
Phospholipids (Matrix) LC-MS (ESI+)184 (Precursor ion scan)Broad humps late in RP-LC gradients

Table 2: Efficiency of Sample Preparation Methods for Phospholipid Removal in LC-MS

Sample Prep MethodPhospholipid Removal EfficiencyAnalyte Recovery (Hydrophobic Lipids)Matrix Effect Impact
Protein Precipitation (PPT) < 10%HighSevere Ion Suppression
Liquid-Liquid Extraction (LLE) 40 - 60%Moderate to HighModerate Ion Suppression
Mixed-Mode SPE > 95%HighMinimal
Phospholipid Depletion Plates > 99%HighEliminated

Experimental Protocols

Protocol 1: GC-MS Inlet Decontamination and Septum Conditioning

Causality: Septa contain low-molecular-weight siloxanes that outgas when heated. Pre-conditioning removes these volatiles before they enter the column, preventing them from interfering with the high-temperature elution of methyl 18-oxononadecanoate.

  • Cool Down: Lower the GC inlet temperature below 50°C to prevent oxidation of the column during atmospheric exposure.

  • Replace Consumables: Remove the septum retaining nut, the old septum, the liner, and the O-ring. Swab the inlet body thoroughly with hexane, followed by methanol, using a lint-free swab to remove condensed heavy organics.

  • Condition the Septum: Install a high-temperature, low-bleed septum (e.g., BTO). Reassemble the inlet and set the carrier gas flow to 10 mL/min to sweep out introduced oxygen.

  • Bakeout: Heat the inlet to 10–20°C above your method's maximum operating temperature (do not exceed the septum's thermal limit) and hold for 2 hours.

  • Self-Validation Step: Run a "zero-volume" solvent blank (initiate the GC temperature program without injecting any liquid). The resulting chromatogram must show a flat baseline without m/z 73 or 147 peaks. If peaks persist, the inlet requires further solvent flushing.

Protocol 2: Phospholipid Depletion via Mixed-Mode SPE for LC-MS

Causality: Zirconia-coated silica or mixed-mode sorbents exploit the phosphate group of phospholipids, trapping them via Lewis acid-base interactions. The neutral methyl 18-oxononadecanoate lacks a phosphate group and elutes freely, isolating it from the suppressive matrix.

  • Sample Precipitation: Add 300 µL of 1% formic acid in acetonitrile to 100 µL of biological plasma. Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes at 4°C.

  • SPE Loading: Transfer the supernatant to a phospholipid-depletion SPE cartridge (e.g., HybridSPE or equivalent zirconia-based plate).

  • Elution: Apply a low vacuum (approx. 5 in Hg). The methyl 18-oxononadecanoate will pass through the sorbent into the collection tube, while >99% of phospholipids remain covalently bound to the matrix.

  • Self-Validation Step (Post-Column Infusion): Continuously infuse a neat standard of methyl 18-oxononadecanoate directly into the MS source (post-column) while injecting the SPE-cleaned blank matrix through the LC. Monitor the MS signal; a steady, flat line indicates successful matrix removal, whereas a sudden dip in signal indicates residual suppression zones that require further SPE optimization.

References

  • BenchChem. How to reduce siloxane background noise in GC-MS analysis.
  • SISWeb. MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise.
  • ChemicalBook. Nonadecanoic acid, 18-oxo-, methyl ester.
  • Thermo Fisher Scientific.
  • Bioanalysis Zone. Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples.
  • ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Methyl 18-oxononadecanoate vs methyl 19-oxoeicosanoate retention times

An in-depth understanding of lipidomic profiles requires precise chromatographic separation of structurally similar metabolites. Among these, oxo-fatty acids represent a specialized class of functionalized lipids with cr...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of lipidomic profiles requires precise chromatographic separation of structurally similar metabolites. Among these, oxo-fatty acids represent a specialized class of functionalized lipids with critical biological roles. This guide provides a comprehensive, objective comparison of the chromatographic retention dynamics between two homologous oxo-fatty acid methyl esters (oxo-FAMEs): Methyl 18-oxononadecanoate and Methyl 19-oxoeicosanoate .

Biological Context & Significance

Fatty acids are frequently functionalized via enzymatic oxidation pathways to yield diverse structural and signaling molecules.

  • 18-Oxononadecanoic Acid: This compound is a critical intermediate in the ω -oxidation pathway. It is primarily responsible for plant cuticle formation and has been identified as a key stress-response metabolite in plants such as Nepenthes and Arabidopsis[1].

  • 19-Oxoeicosanoic Acid: Derivatives of this longer-chain homolog (such as methyl 3,4-dicarboxy-3-hydroxy-19-oxoeicosanoate) are prominent secondary metabolites in lichen species of the genus Usnea, where they serve potential ecological and antimicrobial functions[2][3].

MetabolicPathway N1 Aliphatic Fatty Acids (C19 / C20) N2 ω-Hydroxylation (CYP450 Enzymes) N1->N2 N3 ω-Hydroxy Fatty Acids N2->N3 N4 Oxidation (Aldehyde Dehydrogenase) N3->N4 N5 18-Oxononadecanoic Acid & 19-Oxoeicosanoic Acid N4->N5 N6 Cutin Polymerization / Secondary Metabolites N5->N6

Biosynthetic pathway of oxo-fatty acids via ω-oxidation in plants and lichens.

Physicochemical Properties & Chromatographic Causality

In Gas Chromatography-Mass Spectrometry (GC-MS), analyzing free fatty acids directly leads to severe peak tailing due to strong hydrogen bonding between the carboxylic acid groups and the stationary phase. Derivatization into Fatty Acid Methyl Esters (FAMEs) neutralizes this polarity, increasing volatility and ensuring sharp, symmetrical peaks[4][5].

When comparing methyl 18-oxononadecanoate ( C20​H38​O3​ ) and methyl 19-oxoeicosanoate ( C21​H40​O3​ ), the sole structural difference is a single methylene ( −CH2​− ) unit in the aliphatic backbone.

The Causality of Retention: On a standard non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, DB-5), separation is governed primarily by London dispersion forces and boiling point. The additional methylene group in methyl 19-oxoeicosanoate increases its molecular surface area and polarizability. This results in stronger intermolecular interactions with the stationary phase and a higher boiling point, dictating that methyl 19-oxoeicosanoate will always exhibit a longer retention time than methyl 18-oxononadecanoate under identical conditions[6].

Furthermore, the presence of the terminal oxo (ketone) group adds a localized dipole to both molecules. While this increases their overall retention times compared to standard saturated alkanes of the same chain length, the relative difference ( ΔtR​ ) between the two homologs remains strictly a function of the carbon chain length[4].

Quantitative Comparison Data

The following table summarizes the structural properties and predicted chromatographic behavior of the two oxo-FAMEs based on established retention index modeling[6].

PropertyMethyl 18-oxononadecanoateMethyl 19-oxoeicosanoate
Parent Acid 18-oxononadecanoic acid19-oxoeicosanoic acid
Molecular Formula C20​H38​O3​ C21​H40​O3​
Molecular Weight 326.51 g/mol 340.54 g/mol
Aliphatic Chain Length C19C20
Biological Source Plant cuticular waxes (e.g., Nepenthes)[1]Lichen secondary metabolites (e.g., Usnea)[2][3]
Predicted Kovats RI (DB-5) ~2250~2350
Relative Elution Order Elutes FirstElutes Second ( ΔtR​≈ +1.5 to 2.5 min)

Experimental Protocol: A Self-Validating GC-MS System

To accurately determine the retention times of these oxo-FAMEs without being misled by matrix effects or column degradation, the analytical workflow must be a self-validating system. This is achieved by incorporating an Internal Standard (IS) to verify extraction efficiency, and an external alkane ladder to calculate the Kovats Retention Index (RI). The RI mathematically normalizes retention times, making the data instrument-agnostic and highly reproducible[4][7][8].

AnalyticalWorkflow S1 Sample Spiking (Internal Standard) S2 Lipid Extraction (Solvent Partitioning) S1->S2 S3 Derivatization (Methanolic HCl) S2->S3 S4 GC Separation (DB-5 Column) S3->S4 S5 MS Detection & RI Calculation S4->S5

Self-validating GC-MS workflow for the extraction and analysis of oxo-FAMEs.

Step-by-Step Methodology

1. Sample Spiking & Extraction:

  • Causality: Complex biological matrices (like plant cuticles or lichen thalli) can cause retention time shifts due to column overloading[8].

  • Action: Homogenize 50 mg of tissue. Spike the sample with 10 µg of Methyl Heptadecanoate (C17:0 FAME) as an internal standard. Extract total lipids using a 2:1 Chloroform:Methanol mixture. The IS validates that no lipids were lost during the biphasic separation.

2. Acid-Catalyzed Derivatization:

  • Causality: While base-catalyzed transesterification (e.g., Methanolic KOH) is common for standard triglycerides[5], the presence of the terminal ketone (oxo group) in our target analytes makes them susceptible to unwanted aldol condensation reactions under highly basic conditions.

  • Action: Utilize mild acid catalysis. Add 1 mL of 5% Methanolic HCl to the dried lipid extract and incubate at 80°C for 2 hours. Neutralize and extract the resulting oxo-FAMEs into hexane.

3. GC-MS Acquisition:

  • Action: Inject 1 µL of the hexane extract into a GC-MS equipped with a DB-5ms capillary column (30 m × 0.25 mm, 0.25 µm film thickness).

  • Temperature Program: Initial hold at 80°C for 2 min, ramp at 10°C/min to 200°C, then a slower ramp at 3°C/min to 280°C.

  • Causality: The slower secondary ramp ensures baseline resolution between homologous series of functionalized FAMEs that have similar boiling points[4].

4. Data Validation (Kovats RI Calculation):

  • Action: Run a C10​−C30​ n-alkane standard mixture under the exact same temperature program.

  • Validation: Calculate the Retention Index (RI) for both the C17:0 IS and the target oxo-FAMEs using the formula:

    RI=100×[n+tR​(N)−tR​(n)tR​(unknown)−tR​(n)​]

    Where n and N are the carbon numbers of the alkanes eluting just before and after the unknown[4]. This mathematically proves the identity of methyl 18-oxononadecanoate and methyl 19-oxoeicosanoate regardless of minor carrier gas flow fluctuations.

References

  • Analysis of fatty acids in methyl ester form by using relative retention times obtained from Gas Chromatography techniques - customs.go.jp -[Link]

  • FAMEs Fatty Acid Methyl Esters: Mass Spectral Database - wiley.com -[Link]

  • Analysis of fatty acid methyl esters by two-dimensional gas chromatography using cryogen-free modulator - chula.ac.th -[Link]

  • Prediction of retention indices for identification of fatty acid methyl esters - researchgate.net -[Link]

  • GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585 - agilent.com -[Link]

  • Fatty acid composition analysis of residual-bound lipids in hth-12 and... - researchgate.net -[Link]

  • The genus Usnea: A potent phytomedicine with multifarious ethnobotany, phytochemistry and pharmacology - researchgate.net -[Link]

  • Secondary Metabolite Profiling of Species of the Genus Usnea by UHPLC-ESI-OT-MS-MS - nih.gov -[Link]

Sources

Comparative

A Comparative Guide to the Validation of GC-FID Methods for Methyl 18-Oxononadecanoate Quantification

For researchers, scientists, and drug development professionals, the precise and accurate quantification of specific molecules is paramount. Methyl 18-oxononadecanoate, a long-chain fatty acid methyl ester (FAME), is a m...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of specific molecules is paramount. Methyl 18-oxononadecanoate, a long-chain fatty acid methyl ester (FAME), is a molecule of interest in various research areas, including metabolic studies and as a potential biomarker. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for the analysis of FAMEs.[1][2] However, to ensure the reliability and reproducibility of quantitative data, a thorough validation of the analytical method is not just a recommendation but a scientific necessity.

This guide provides an in-depth comparison of critical aspects of GC-FID method validation for the quantification of methyl 18-oxononadecanoate. It moves beyond a simple checklist of validation parameters to explain the underlying principles and experimental choices, empowering you to develop and assess high-quality analytical methods.

The Foundational Principle of GC-FID for FAME Analysis

Gas chromatography separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[2] For fatty acids, derivatization to their more volatile methyl ester form (FAMEs) is a common and often necessary step to prevent thermal decomposition and improve chromatographic performance.[1][3]

Following separation, the eluting compounds are introduced into a hydrogen-air flame in the Flame Ionization Detector (FID). The combustion of organic compounds, like methyl 18-oxononadecanoate, produces ions.[4][5] An applied voltage collects these ions, generating a current that is proportional to the mass of carbon atoms entering the flame.[6][7] This makes the FID a highly sensitive, mass-sensitive detector with a wide linear range, ideal for quantifying hydrocarbons.[6][8]

Pillars of a Validated Method: A Deep Dive

A robust analytical method is built on a foundation of well-defined and rigorously tested validation parameters. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[9]

Here, we dissect the key validation parameters with a focus on their practical application to methyl 18-oxononadecanoate quantification.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][11]

  • Experimental Approach:

    • Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of methyl 18-oxononadecanoate.

    • Analyze a standard of methyl 18-oxononadecanoate to determine its retention time.

    • Spike the blank matrix with a known concentration of the methyl 18-oxononadecanoate standard and analyze. The resulting chromatogram should show a single, well-resolved peak at the expected retention time.

Linearity demonstrates that the detector response is directly proportional to the concentration of the analyte over a specified range.[10][11] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[9]

  • Experimental Protocol:

    • Prepare a stock solution of methyl 18-oxononadecanoate of a known high concentration.

    • Perform serial dilutions to create a minimum of five calibration standards of different concentrations.[9] A typical range might be from the Limit of Quantification (LOQ) to 150% of the expected working concentration.

    • Inject each standard in triplicate.

    • Plot the average peak area against the corresponding concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.[10]

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12] It is typically determined through recovery studies.

  • Experimental Protocol:

    • Prepare a sample matrix with a known concentration of methyl 18-oxononadecanoate (if a certified reference material is unavailable, a spiked blank matrix can be used).

    • Analyze the sample in triplicate.

    • The accuracy is expressed as the percentage of analyte recovered by the assay.

  • Acceptance Criteria: Recoveries are typically expected to be within 98-102%.[10][13]

Precision reflects the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14] It is evaluated at two levels:

  • Repeatability (Intra-assay Precision): The precision under the same operating conditions over a short interval of time.

    • Protocol: Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay Precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

    • Protocol: Repeat the repeatability study on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability should typically be < 2%, and for intermediate precision, < 3%.[10]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.[14][15]

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14][15]

  • Experimental Approach (Signal-to-Noise Ratio):

    • Determine the signal-to-noise ratio by comparing measured signals from samples with known low concentrations of analyte with those of blank samples.

    • A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and 10:1 for the LOQ.[10]

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[16]

  • Experimental Approach:

    • Introduce small variations to the method parameters, one at a time. Examples include:

      • Injector temperature (e.g., ± 5°C)

      • Oven temperature ramp rate (e.g., ± 1°C/min)

      • Carrier gas flow rate (e.g., ± 0.1 mL/min)

    • Analyze a sample under each of these modified conditions.

    • Evaluate the impact on retention time, peak area, and resolution.

  • Acceptance Criteria: The method should demonstrate consistent performance, with results remaining within the acceptance criteria for accuracy and precision.

Visualizing the Validation Workflow

GC_FID_Validation_Workflow cluster_prep Preparation cluster_method_dev Method Development & Optimization cluster_validation Method Validation (ICH Q2(R1)) cluster_analysis Data Analysis & Reporting start Define Analytical Requirements prep_standards Prepare Standards & Samples (Methyl 18-oxononadecanoate) start->prep_standards prep_is Select & Prepare Internal Standard (e.g., Methyl Nonadecanoate) start->prep_is gc_params Optimize GC-FID Parameters (Column, Temp Program, Gas Flow) prep_standards->gc_params prep_is->gc_params specificity Specificity gc_params->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Data & Assess Against Acceptance Criteria robustness->data_analysis report Generate Validation Report data_analysis->report end_node Validated Method for Routine Use report->end_node

Caption: Workflow for GC-FID Method Validation.

Comparative Analysis of GC-FID Method Parameters

The choice of GC-FID parameters can significantly impact the performance of the method. Below is a comparative table illustrating how different column and temperature programming choices might affect the validation outcomes for methyl 18-oxononadecanoate analysis.

Parameter Method A: Standard Non-Polar Column Method B: Mid-Polar Column Rationale & Impact
GC Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., 5% Phenyl Methylpolysiloxane)30 m x 0.25 mm ID, 0.25 µm film (e.g., 50% Phenyl Methylpolysiloxane or WAX)A mid-polar column (Method B) may offer better selectivity for FAMEs, potentially improving the resolution of methyl 18-oxononadecanoate from closely eluting isomers or matrix components, thus enhancing specificity.
Oven Program 150°C (1 min) to 250°C at 10°C/min120°C (2 min) to 240°C at 5°C/minA slower temperature ramp (Method B) can improve the separation of complex mixtures, leading to better resolution and potentially higher accuracy and precision. However, this comes at the cost of a longer run time.
Linearity (r²) > 0.999> 0.999Both methods are expected to demonstrate excellent linearity due to the nature of the FID.
Accuracy (% Recovery) 98.5 - 101.5%99.0 - 101.0%Improved resolution in Method B could lead to slightly better accuracy by minimizing peak co-elution.
Precision (RSD) < 2.0%< 1.5%Better peak shape and separation in Method B can result in more consistent integration and therefore, higher precision.
LOD (µg/mL) ~0.5~0.3The sharper peaks often obtained with a more optimized method (Method B) can lead to a better signal-to-noise ratio and thus a lower LOD.
Run Time ~15 minutes~30 minutesThe trade-off for improved separation in Method B is a significantly longer analysis time.
Experimental Protocols: A Step-by-Step Guide

Accurate quantification begins with reliable and reproducible sample preparation.[3]

  • Internal Standard Addition: To a known quantity of the sample (e.g., extracted lipids), add a precise amount of an internal standard. Methyl nonadecanoate (C19:0) is a suitable choice as it is an odd-chain fatty acid methyl ester not typically found in most biological samples.[17][18][19]

  • Methylation: A common method involves using boron trifluoride in methanol (BF3-MeOH).[20][21]

    • Add 1 mL of 14% BF3-MeOH to the sample.

    • Heat at 100°C for 30-60 minutes.[21][22]

  • Extraction:

    • After cooling, add 1 mL of water and 1 mL of hexane.

    • Vortex thoroughly and allow the layers to separate.

    • The upper hexane layer containing the FAMEs is carefully transferred to a GC vial for analysis.[22]

  • Injector: 250°C, Split ratio 20:1

  • Column: DB-23 (50% Cyanopropyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C, hold for 5 minutes

    • Ramp 2: 5°C/min to 230°C, hold for 10 minutes

  • Detector: FID at 260°C

Troubleshooting Common Validation Issues

Troubleshooting_Validation issue_node issue_node cause_node cause_node solution_node solution_node poor_linearity Poor Linearity (r² < 0.999) prep_error Standard Preparation Error poor_linearity->prep_error detector_saturation Detector Saturation (High Concentrations) poor_linearity->detector_saturation low_accuracy Poor Accuracy (Low/High Recovery) incomplete_derivatization Incomplete Derivatization low_accuracy->incomplete_derivatization matrix_effects Matrix Effects low_accuracy->matrix_effects is_error Internal Standard Addition Error low_accuracy->is_error poor_precision Poor Precision (High RSD) injection_variability Injection Variability poor_precision->injection_variability integration_issues Inconsistent Peak Integration poor_precision->integration_issues reprepare_standards Reprepare Standards prep_error->reprepare_standards adjust_range Adjust Concentration Range or Increase Split Ratio detector_saturation->adjust_range optimize_derivatization Optimize Derivatization (Time, Temp, Reagent) incomplete_derivatization->optimize_derivatization sample_cleanup Implement Sample Cleanup (e.g., SPE) matrix_effects->sample_cleanup check_pipettes Calibrate/Check Pipettes & Volumetric Glassware is_error->check_pipettes check_autosampler Check Autosampler Syringe & Injection Parameters injection_variability->check_autosampler optimize_integration Optimize Integration Parameters integration_issues->optimize_integration

Caption: Troubleshooting GC-FID Method Validation.

Conclusion

The validation of a GC-FID method for the quantification of methyl 18-oxononadecanoate is a multi-faceted process that underpins the integrity of the resulting data. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers can establish a reliable and reproducible analytical procedure. The choice of chromatographic conditions, particularly the GC column and temperature program, can have a significant impact on method performance, often presenting a trade-off between resolution and analysis time. A well-validated method, supported by robust sample preparation and a clear understanding of potential sources of error, is essential for generating high-quality, defensible data in research and development settings.

References

  • Wikipedia. (n.d.). Flame ionization detector. Retrieved from [Link]

  • CBRNE Tech Index. (n.d.). Flame Ionization Detection (FID). Retrieved from [Link]

  • Lin, J. T., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Food and Drug Analysis, 27(4), 837-848. Retrieved from [Link]

  • Romanello, D. (2025, August 5). GC with Flame Ionization Detector (FID): Applications and Considerations. Phenomenex. Retrieved from [Link]

  • SCION Instruments. (2024, January 29). GC-FID | Gas Chromatography Flame Ionization Detector. Retrieved from [Link]

  • Alwsci. (2025, March 6). Detailed Explanation Of Flame Ionization Detector (FID) in Gas Chromatography. Retrieved from [Link]

  • Impact Solutions. (2023, January 31). Fatty Acids Analysis by Gas Chromatography. Retrieved from [Link]

  • American Meat Science Association. (n.d.). Triglyceride and Fatty Acid Analysis by Gas Chromatography. Retrieved from [Link]

  • Eurofins USA. (2024, January 19). The Essential Guide to Fatty Acid Analysis. Retrieved from [Link]

  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • JoVE. (2014, March 13). The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy. Retrieved from [Link]

  • ResearchGate. (2017, November 6). How much quantity of internal standard should we add for Fame analysis in GC? Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • MDPI. (2020, December 24). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Retrieved from [Link]

  • SciELO Colombia. (n.d.). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. Retrieved from [Link]

  • ResearchGate. (2017, August 3). GC-FID methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard. Retrieved from [Link]

  • PubMed. (2018, September 1). Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content. Retrieved from [Link]

  • SCION Instruments. (n.d.). Determination of Fatty Acid Methyl Esters in olive oil using GC-FID. Retrieved from [Link]

  • Journal of Pharmacy & Pharmacognosy Research. (2020, December 2). Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Science and Education Publishing. (n.d.). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Retrieved from [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • Agilent Technologies. (2012, May 7). GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method. Retrieved from [Link]

  • Agilent Technologies. (2024, October 8). Analysis of 37 Fatty Acid Methyl Esters on Agilent 8890 GC Using FID and LUMA Detectors. Retrieved from [Link]

  • ResearchGate. (2026, February 27). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. Retrieved from [Link]

  • UC Davis Stable Isotope Facility. (2022, February 24). Fatty Acid Methyl Ester (FAME) Sample Preparation. Retrieved from [Link]

  • Gcms.cz. (n.d.). Analytical Validation Quick Reference Guide. Retrieved from [Link]

  • Chromatography Online. (2021, May 1). Going Low: Understanding Limit of Detection in Gas Chromatography (GC). Retrieved from [Link]

  • LCGC International. (2026, March 16). Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques. Retrieved from [Link]

  • PubMed Central. (2015, February 7). Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. Retrieved from [Link]

  • Wiley Online Library. (2025, June 28). Comparison of Methods for the Preparation of Fatty Acid Methyl Esters for the Analysis of Omega‐3 Rich Oils by Gas Chromatography. Retrieved from [Link]

  • SciELO. (2021, October 26). Response Factor in GC-FID Methyl Ester Analysis in Several Biodiesels. Retrieved from [Link]

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Validation

Comparing the Ionization Efficiency of Methyl 18-oxononadecanoate in Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

An In-Depth Guide to Mass Spectrometry Ionization: Executive Summary The sensitive and robust quantification of long-chain oxo-fatty acid methyl esters, such as methyl 18-oxononadecanoate, is a common challenge in metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Mass Spectrometry Ionization:

Executive Summary

The sensitive and robust quantification of long-chain oxo-fatty acid methyl esters, such as methyl 18-oxononadecanoate, is a common challenge in metabolomics and drug development. The choice of ionization source is paramount for achieving optimal performance in liquid chromatography-mass spectrometry (LC-MS). This guide provides an in-depth comparison of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for this specific analyte class. Based on fundamental principles and analysis of the analyte's physicochemical properties, we conclude that APCI is the superior technique , offering significantly higher ionization efficiency, sensitivity, and signal stability for methyl 18-oxononadecanoate compared to ESI.

Introduction: The Analytical Challenge

Methyl 18-oxononadecanoate is a long-chain fatty acid methyl ester (FAME) containing a ketone functional group near the terminus of its acyl chain. Such molecules are characterized by:

  • High Molecular Weight: (C₂₀H₃₈O₃, Mol. Wt.: 326.5 g/mol )

  • Low Polarity: Dominated by a 19-carbon aliphatic chain.

  • Lack of Readily Ionizable Sites: The methyl ester and ketone groups are not strongly basic and do not hold a pre-formed charge.

These characteristics make efficient ionization, a prerequisite for mass spectrometric detection, a non-trivial challenge. The selection of an appropriate ionization source is therefore the most critical variable in method development. This guide will compare ESI and APCI, the two most common atmospheric pressure ionization techniques, to provide a clear rationale for selecting the optimal method.

Fundamental Principles of Ionization Sources

Electrospray Ionization (ESI)

ESI is a soft ionization technique that generates gas-phase ions directly from a liquid phase. The process involves applying a high voltage to a liquid sample flowing through a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase.

  • Mechanism: Ionization occurs in the liquid phase.[1][2]

  • Best Suited For: Polar, large, and pre-charged or easily chargeable analytes (e.g., proteins, peptides, polar metabolites).[3][4]

  • Key Requirement: The analyte must be soluble in a polar solvent system and capable of forming an ion in solution, either by protonation, deprotonation, or adduct formation.[5][6]

For a molecule like methyl 18-oxononadecanoate, ESI is expected to be inefficient. Its long, nonpolar alkyl chain makes it poorly suited for the ESI mechanism, which relies on charge formation in polar droplets.[7][8] Any observed signal would likely be from the formation of adducts with cations present in the mobile phase (e.g., [M+Na]⁺, [M+NH₄]⁺) rather than efficient protonation ([M+H]⁺).[9]

Atmospheric Pressure Chemical Ionization (APCI)

APCI is a gas-phase ionization technique. The liquid eluent from the LC is completely vaporized in a heated nebulizer. This gas-phase mixture of solvent and analyte then passes a corona discharge needle, which ionizes the solvent molecules. These charged solvent molecules act as reagent ions, transferring a proton to the analyte molecules.[10][11]

  • Mechanism: Gas-phase ion-molecule reactions.[10]

  • Best Suited For: Less polar, smaller (typically <1500 Da), and thermally stable compounds that are not efficiently ionized by ESI.[10][12][13]

  • Key Advantage: It does not require the analyte to be charged in solution, making it ideal for neutral molecules of low to moderate polarity.[1][10]

Methyl 18-oxononadecanoate is an ideal candidate for APCI. It is thermally stable enough to withstand vaporization, and its gas-phase proton affinity is sufficient to accept a proton from the ionized mobile phase, leading to the efficient formation of the protonated molecule, [M+H]⁺.[14] APCI is a well-established technique for the analysis of lipids and FAMEs.[12][13][15]

Comparative Analysis: ESI vs. APCI for Methyl 18-oxononadecanoate

The choice of ionization source is dictated by the analyte's ability to form a gas-phase ion. The workflow below outlines the decision-making process and the expected outcome for our target molecule.

G cluster_analyte Analyte: Methyl 18-oxononadecanoate cluster_workflow Ionization Path Comparison Analyte Properties: - Low Polarity (C19 chain) - Neutral (Ester, Ketone) - Thermally Stable ESI_Path ESI Pathway Analyte->ESI_Path Test with ESI APCI_Path APCI Pathway Analyte->APCI_Path Test with APCI ESI_Mech Mechanism: Liquid-Phase Ionization Analyte must be charged in solution. ESI_Path->ESI_Mech APCI_Mech Mechanism: Gas-Phase Ionization Analyte is vaporized, then protonated. APCI_Path->APCI_Mech ESI_Result Expected Result: - Poor desolvation & ionization - Low signal intensity - Dominated by [M+Na]⁺, [M+NH₄]⁺ adducts - High chemical noise ESI_Mech->ESI_Result APCI_Result Expected Result: - Efficient vaporization & proton transfer - High signal intensity & S/N - Clean spectrum with dominant [M+H]⁺ ion - Robust and reproducible APCI_Mech->APCI_Result Conclusion Conclusion: APCI is the superior technique for this analyte class. APCI_Result->Conclusion

Caption: Logical workflow for selecting the optimal ionization source.

Expected Ionization Products and Efficiency
  • In ESI (+): The low polarity of the C19 chain hinders efficient droplet charging and ion evaporation. The most probable ions would be sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) adducts, which depend on the purity of the mobile phase. The protonated molecule ([M+H]⁺) is expected to be very low in abundance or absent altogether. Overall sensitivity will be poor.

  • In APCI (+): The analyte is efficiently vaporized and enters a gas-phase environment rich in protonated solvent molecules (e.g., [H₃O]⁺, [CH₃OH₂]⁺). Proton transfer to the analyte is a highly favorable reaction, leading to a strong signal for the protonated molecule, [M+H]⁺. This process is far more efficient for nonpolar molecules than ESI.[4][11]

Hypothetical Data Comparison

The following table summarizes the expected performance metrics from a comparative experiment.

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Justification
Predominant Ion [M+Na]⁺, [M+NH₄]⁺[M+H]⁺ ESI relies on adducts for non-basic analytes; APCI efficiently protonates in the gas phase.[9][14]
Signal Intensity Low (<5.0e4 counts)High (>1.0e6 counts) APCI's gas-phase mechanism is fundamentally more suited to this molecule class.[12][13]
Signal-to-Noise (S/N) Low (<50)High (>1000) Stronger signal and lower chemical noise in APCI lead to superior S/N.
Reproducibility (%RSD) Moderate to Poor (>15%)Excellent (<5%) ESI signal can be unstable due to reliance on trace salt concentrations for adduct formation. APCI is more robust.
In-Source Fragmentation MinimalMinimal to LowBoth are soft ionization techniques, but APCI's higher thermal energy may induce slight fragmentation.[10][15]

Recommended Experimental Protocols

To empirically validate this comparison, the following detailed methodology is proposed.

Sample and Reagent Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of methyl 18-oxononadecanoate in methanol.

  • Working Solution: Create a 1 µg/mL working solution by diluting the stock solution in a 90:10 (v/v) mixture of methanol and water.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Methanol + 0.1% Formic Acid

Liquid Chromatography (LC) Method
  • Column: C18 Reverse Phase, 2.1 x 100 mm, 1.8 µm

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0.0 min: 80% B

    • 10.0 min: 100% B

    • 15.0 min: 100% B

    • 15.1 min: 80% B

    • 20.0 min: 80% B

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) Method

The experiment should be run twice, once with the ESI source and once with the APCI source installed.

A. ESI Source Parameters (Positive Ion Mode):

  • Capillary Voltage: 3.5 kV

  • Nebulizer Gas (N₂): 40 psi

  • Drying Gas (N₂): 10 L/min

  • Drying Gas Temperature: 325 °C

  • Scan Range: 100-500 m/z

B. APCI Source Parameters (Positive Ion Mode):

  • Corona Current: 4.0 µA

  • Vaporizer Temperature: 350 °C

  • Nebulizer Gas (N₂): 50 psi

  • Drying Gas (N₂): 5 L/min

  • Drying Gas Temperature: 250 °C

  • Scan Range: 100-500 m/z

Caption: Recommended experimental workflow for comparing ESI and APCI.

Conclusion and Recommendation

For the analysis of methyl 18-oxononadecanoate and other long-chain FAMEs, Atmospheric Pressure Chemical Ionization (APCI) is the unequivocally superior ionization technique. Its gas-phase ionization mechanism is perfectly suited to the low polarity and neutral character of the analyte, resulting in robust, sensitive, and reproducible detection of the protonated molecule [M+H]⁺.

While ESI is a powerful tool for a vast array of polar compounds, its reliance on liquid-phase charging renders it inefficient for this particular class of molecules. Any attempt to use ESI will likely result in poor sensitivity, reliance on inconsistent adduct formation, and overall suboptimal analytical performance. For researchers and drug development professionals working with these compounds, investing in APCI capabilities is highly recommended for achieving the highest quality quantitative data.

References

  • Byrdwell, W. C. (2001). Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids. SciSpace. [Link]

  • Cai, S. S., & Syage, J. A. (2006). Comparison of Atmospheric Pressure Photoionization, Atmospheric Pressure Chemical Ionization, and Electrospray Ionization Mass Spectrometry for Analysis of Lipids. Analytical Chemistry, ACS Publications. [Link]

  • Byrdwell, W. C. (2001). Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids. PubMed. [Link]

  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. [Link]

  • Leal, C., et al. (2021). Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method. Semantic Scholar. [Link]

  • Kenttämaa, H. I., & O'Connor, P. B. (n.d.). Characterization of Nonpolar Lipids and Selected Steroids by Using Laser-Induced Acoustic Desorption/Chemical Ionization, Atmospheric Pressure Chemical Ionization, and Electrospray Ionization Mass Spectrometry. PMC. [Link]

  • Steola, M. (2016). Does it make any difference in using ESI and APCI sources for LCMS/MS? ResearchGate. [Link]

  • LIPID MAPS. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. [Link]

  • Guella, G., & Frassanito, R. (2005). Positive ion chemistry of esters of carboxylic acids in air plasma at atmospheric pressure. Rapid Communications in Mass Spectrometry. [Link]

  • Byrdwell, W. C., & Emken, E. A. (1995). Analysis of triglycerides using atmospheric pressure chemical ionization mass spectrometry. PubMed. [Link]

  • Microsaic Systems. (2020). Straight to the Source: ESI vs APCI…. [Link]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. [Link]

  • Providion Group. (n.d.). When should I use APCI over ESI? [Link]

  • Friedrich-Schiller-Universität Jena. (2025). International standards for the analysis of oxidised fatty acids. [Link]

  • Leal, C., et al. (2021). Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method. PMC. [Link]

  • Murphy, R. C., & Gaskell, S. J. (2013). Quantification of fatty acid oxidation products using online high-performance liquid chromatography tandem mass spectrometry. Society for Redox Biology and Medicine. [Link]

  • Chen, H., et al. (2014). Solvent-assisted electrospray ionization for direct analysis of various compounds (complex) from low/nonpolar solvents and eluents. PubMed. [Link]

  • LCGC International. (2020). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). [Link]

  • Plaza, A., & Bialecka-Florjanczyk, E. (2010). Limitations of electrospray ionization in the analysis of a heterogeneous mixture of naturally occurring hydrophilic and hydrophobic compounds. PubMed. [Link]

  • Kruve, A., & Lõkov, M. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. ACS Publications. [Link]

  • ResearchGate. (2025). Ionization mechanisms related to negative ion APPI, APCI, and DArT. [Link]

  • Killeen, C., et al. (2024). The amenability of different solvents to electrospray ionization mass spectrometry. University of Victoria. [Link]

  • Kim, H. Y., & Wang, T. (2016). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. PMC. [Link]

  • Catharino, R. R., et al. (2011). Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel. Analytical Methods, RSC Publishing. [Link]

  • Kruve, A., & Kaupmees, K. (2016). Establishing Atmospheric Pressure Chemical Ionization Efficiency Scale. Analytical Chemistry, ACS Publications. [Link]

  • Ouyang, S., & Murthy, S. (n.d.). A Mathematical Model for Magnesium Chloride-Fatty Acid Adducts in Electrospray Ionization Mass Spectrometry. OSTI.gov. [Link]

  • Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, ACS Publications. [Link]

  • AOCS. (2019). Parallel Mass Spectrometry (APCI-MS and ESI-MS) for Lipid Analysis. [Link]

  • Shimadzu. (2022). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. [Link]

  • Semantic Scholar. (n.d.). Gas chromatographic quantification of fatty acid methyl esters: Flame ionization detection vs. Electron impact mass spectrometry. [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

  • ResearchGate. (n.d.). ESI-CID-MS/MS spectra of product ions. [Link]

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Comparative

A Senior Application Scientist's Guide to the Chromatographic Nuances of Methyl 18-Oxononadecanoate and its Free Acid

For researchers, scientists, and professionals in drug development, the precise analytical characterization of long-chain fatty acids and their derivatives is paramount. This guide provides an in-depth comparison of the...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise analytical characterization of long-chain fatty acids and their derivatives is paramount. This guide provides an in-depth comparison of the chromatographic behavior of methyl 18-oxononadecanoate and its corresponding free acid, 18-oxononadecanoic acid. By delving into the fundamental physicochemical properties that govern their separation, this document offers practical insights and experimental protocols to empower researchers in their analytical endeavors.

Fundamental Physicochemical Differences: The Impact of Esterification

The primary structural difference between methyl 18-oxononadecanoate and 18-oxononadecanoic acid lies in the terminal carboxyl group. The esterification of the carboxylic acid to a methyl ester significantly alters the molecule's physicochemical properties, which in turn dictates its behavior in chromatographic systems.

18-Oxononadecanoic Acid: The presence of a free carboxylic acid group makes this molecule highly polar. It can act as a hydrogen bond donor and acceptor, leading to strong intermolecular interactions. This high polarity results in lower volatility and a greater affinity for polar stationary phases in chromatography.

Methyl 18-Oxononadecanoate: The conversion of the carboxylic acid to a methyl ester neutralizes its acidic character and reduces its polarity. The methyl ester can still act as a hydrogen bond acceptor but is no longer a donor. This decrease in polarity and the masking of the acidic proton lead to increased volatility, making it more amenable to gas chromatography.

A summary of the key physicochemical differences is presented in Table 1.

Property18-Oxononadecanoic AcidMethyl 18-OxononadecanoateCausality
Polarity HighModerateThe free carboxylic acid group is significantly more polar than the methyl ester group.
Volatility LowHighReduced hydrogen bonding and lower polarity of the methyl ester lead to a lower boiling point.
Hydrogen Bonding Donor and AcceptorAcceptor onlyThe acidic proton on the carboxylic acid is absent in the methyl ester.
Solubility More soluble in polar solventsMore soluble in non-polar organic solvents"Like dissolves like" principle; the methyl ester is less polar.

Gas Chromatographic (GC) Analysis: A Tale of Two Derivatizations

Gas chromatography is a powerful technique for the analysis of fatty acids, but the successful separation of methyl 18-oxononadecanoate and its free acid form requires distinct sample preparation strategies due to their differing volatilities.

The Imperative of Derivatization

Methyl 18-Oxononadecanoate: While the methyl ester form is more volatile than the free acid, the presence of the keto group at the 18-position can still lead to thermal instability and potential tautomerization (keto-enol equilibrium) at the high temperatures of the GC inlet and column. To ensure a single, sharp chromatographic peak and accurate quantification, derivatization of the keto group is highly recommended. Oximation, typically with methoxyamine hydrochloride, is the preferred method to protect the ketone functionality.

18-Oxononadecanoic Acid: The free acid presents a dual challenge for GC analysis: the low volatility of the carboxylic acid and the reactivity of the keto group. Therefore, a two-step derivatization is mandatory.[1] First, the keto group should be protected via oximation. Second, the carboxylic acid must be converted to a more volatile ester, most commonly a methyl ester using reagents like BF3-methanol or by silylation to form a trimethylsilyl (TMS) ester.[2] Failure to derivatize the carboxylic acid will result in poor peak shape, strong tailing, and potential irreversible adsorption onto the GC column.[3]

The analytical workflow for GC analysis is illustrated in the following diagram:

GC_Workflow cluster_acid 18-Oxononadecanoic Acid Analysis cluster_ester Methyl 18-Oxononadecanoate Analysis Acid_Sample Sample containing 18-Oxononadecanoic Acid Oximation_Acid Step 1: Oximation (e.g., Methoxyamine HCl) Acid_Sample->Oximation_Acid Esterification Step 2: Esterification (e.g., BF3-Methanol) Oximation_Acid->Esterification GCMS_Analysis_Acid GC-MS Analysis Esterification->GCMS_Analysis_Acid Ester_Sample Sample containing Methyl 18-Oxononadecanoate Oximation_Ester Oximation (e.g., Methoxyamine HCl) Ester_Sample->Oximation_Ester GCMS_Analysis_Ester GC-MS Analysis Oximation_Ester->GCMS_Analysis_Ester

GC Analysis Workflow
Expected Retention Behavior

The retention time in GC is primarily influenced by the analyte's boiling point and its interaction with the stationary phase.

  • On a non-polar column (e.g., DB-5ms): Separation is mainly based on boiling point. After derivatization (oximation for the methyl ester, and oximation followed by methylation for the free acid), the resulting molecules will have very similar structures and boiling points. Therefore, their retention times are expected to be very close. Any slight difference would arise from the different oxime derivatives if different reagents were used, which is not standard practice.

  • On a polar column (e.g., a wax-type column): These columns separate based on a combination of boiling point and polarity. The methoxime derivative of methyl 18-oxononadecanoate will be slightly less polar than the methoximated and methylated derivative of 18-oxononadecanoic acid. However, given the long hydrocarbon chain, this difference in polarity at the functional groups will have a minimal impact on the overall interaction with the stationary phase. Thus, similar to non-polar columns, the retention times are expected to be very similar.

The key takeaway for GC analysis is that after appropriate derivatization, the two compounds become chemically very similar, and thus will be difficult to resolve chromatographically. Their differentiation will rely almost entirely on mass spectrometry.

Mass Spectrometric Identification

Electron ionization (EI) mass spectrometry is the standard for GC-MS analysis. The fragmentation patterns of the derivatized analytes will provide the necessary information for their identification.

  • Methoximated Methyl 18-Oxononadecanoate: The mass spectrum will show a molecular ion peak corresponding to the methoximated methyl ester. Characteristic fragmentation will include the loss of a methoxy group from the ester, and alpha-cleavage around the methoximated ketone.

  • Methoximated and Methylated 18-Oxononadecanoic Acid: The resulting derivative is identical to the derivatized methyl 18-oxononadecanoate. Therefore, the mass spectra will be indistinguishable.

This highlights a critical point: GC-MS analysis after full derivatization cannot differentiate between the original presence of methyl 18-oxononadecanoate and 18-oxononadecanoic acid in a sample. To distinguish them, a two-step analytical approach is necessary. First, an aliquot of the sample is analyzed after only oximation. In this run, only the derivatized methyl 18-oxononadecanoate will be observed. A second aliquot is then subjected to both oximation and esterification, which will show the combined peak for both compounds. The difference in peak area between the two runs can then be used to quantify the amount of 18-oxononadecanoic acid.

High-Performance Liquid Chromatographic (HPLC) Analysis: Leveraging Polarity Differences

In contrast to GC, HPLC, particularly in the reversed-phase mode, is ideally suited to differentiate between methyl 18-oxononadecanoate and its free acid form without the need for extensive derivatization.

Derivatization: Optional but Potentially Beneficial

For HPLC analysis with mass spectrometric detection (LC-MS), derivatization is not strictly necessary. Both compounds can be analyzed in their native forms. However, derivatization can be employed to enhance detection sensitivity, particularly for UV or fluorescence detectors. For instance, derivatizing the carboxylic acid with a UV-active or fluorescent tag can significantly improve the limits of detection. For LC-MS, derivatization to introduce a permanently charged group can enhance ionization efficiency.[4]

Expected Retention Behavior in Reversed-Phase HPLC

Reversed-phase HPLC separates compounds based on their hydrophobicity. The stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water with an organic modifier like acetonitrile or methanol.

  • 18-Oxononadecanoic Acid: Being the more polar of the two molecules due to its free carboxylic acid group, it will have a weaker interaction with the non-polar stationary phase and will therefore elute earlier . The retention time can be modulated by adjusting the pH of the mobile phase. At a pH well above its pKa, the carboxylic acid will be deprotonated and even more polar, leading to shorter retention times. At a lower pH, where it is protonated, it will be less polar and have a longer retention time.

  • Methyl 18-Oxononadecanoate: As a less polar molecule, it will interact more strongly with the C18 stationary phase and will have a longer retention time compared to the free acid under the same mobile phase conditions.

The analytical workflow for HPLC analysis is depicted below:

HPLC_Workflow cluster_peaks Expected Elution Order Sample Sample containing both analytes HPLC Reversed-Phase HPLC (e.g., C18 column) Sample->HPLC Detection Detection (e.g., MS, UV, ELSD) HPLC->Detection Peak1 18-Oxononadecanoic Acid (Earlier Elution) Peak2 Methyl 18-Oxononadecanoate (Later Elution)

HPLC Analysis Workflow

A summary of the expected chromatographic differences is provided in Table 2.

Chromatographic TechniqueAnalyteDerivatization RequirementExpected Retention Behavior
Gas Chromatography (GC) Methyl 18-OxononadecanoateRecommended (Oximation of keto group)N/A (becomes identical to derivatized free acid)
18-Oxononadecanoic AcidMandatory (Oximation and Esterification)N/A (becomes identical to derivatized methyl ester)
Reversed-Phase HPLC Methyl 18-OxononadecanoateOptional (for enhanced detection)Longer retention time (more hydrophobic)
18-Oxononadecanoic AcidOptional (for enhanced detection)Shorter retention time (more polar)
Mass Spectrometric Identification in LC-MS

Electrospray ionization (ESI) is the most common ionization technique for LC-MS.

  • 18-Oxononadecanoic Acid: In negative ion mode ESI, this compound will readily deprotonate to form the [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) of this precursor ion will yield characteristic fragments resulting from the loss of water and cleavages along the hydrocarbon chain.

  • Methyl 18-Oxononadecanoate: This compound is best analyzed in positive ion mode ESI, where it can form adducts such as [M+Na]⁺ or [M+H]⁺. MS/MS fragmentation will involve the loss of methanol and cleavages of the fatty acid chain.

The distinct ionization behavior and resulting fragmentation patterns in LC-MS/MS provide unambiguous identification of both compounds in a single chromatographic run.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of methyl 18-oxononadecanoate and 18-oxononadecanoic acid.

GC-MS Analysis Protocol

Objective: To analyze a sample for the presence of methyl 18-oxononadecanoate and 18-oxononadecanoic acid.

Methodology: A two-step analytical approach is required to differentiate the two compounds.

Protocol A: Analysis of Methyl 18-Oxononadecanoate

  • Sample Preparation: To a known amount of sample in a vial, add a solution of methoxyamine hydrochloride in pyridine.

  • Oximation: Vortex the mixture and incubate at 60°C for 1 hour.

  • Extraction: After cooling, add water and extract the derivatized methyl ester with hexane.

  • Drying: Dry the hexane layer over anhydrous sodium sulfate.

  • GC-MS Analysis: Inject an aliquot of the hexane extract into the GC-MS system.

Protocol B: Analysis of Total 18-Oxo-nonadecanoic compounds (Acid + Ester)

  • Sample Preparation and Oximation: Follow steps 1 and 2 from Protocol A.

  • Esterification: After the oximation step, add BF3-methanol solution to the reaction mixture.

  • Incubation: Incubate at 60°C for 30 minutes.

  • Extraction and Drying: Follow steps 3 and 4 from Protocol A.

  • GC-MS Analysis: Inject an aliquot of the hexane extract into the GC-MS system.

GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 10 min).

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-550.

LC-MS/MS Analysis Protocol

Objective: To simultaneously separate and identify methyl 18-oxononadecanoate and 18-oxononadecanoic acid.

Methodology: A single reversed-phase LC-MS/MS analysis with polarity switching.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., methanol/water, 1:1 v/v).

  • LC-MS/MS Analysis: Inject an aliquot of the sample solution into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS Ionization: ESI with polarity switching (positive mode for the methyl ester, negative mode for the free acid).

  • MS/MS: Perform data-dependent acquisition to obtain fragmentation spectra for the precursor ions of both analytes.

Conclusion: Choosing the Right Tool for the Job

The chromatographic analysis of methyl 18-oxononadecanoate and its free acid form necessitates a clear understanding of their fundamental physicochemical differences.

  • For differentiation and simultaneous quantification in a single run, reversed-phase HPLC with mass spectrometric detection is the superior technique. It leverages the inherent polarity difference between the two molecules for effective separation without the need for complex derivatization.

  • Gas chromatography can be employed, but it requires a more involved, two-step analytical approach to distinguish between the ester and the free acid. After appropriate derivatization, both compounds become chemically indistinguishable in the GC system, and their differentiation relies on a careful comparison of results from two separate analyses.

By selecting the appropriate chromatographic method and sample preparation protocol, researchers can achieve accurate and reliable characterization of these important long-chain oxo-fatty acids, thereby ensuring the integrity and validity of their scientific findings.

References

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Validation

A Senior Application Scientist's Guide to the Cross-Validation of Methyl 18-Oxononadecanoate Quantification Across QqQ, Q-TOF, and Orbitrap MS Platforms

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Rigorous, Cross-Platform Bioanalysis In the landscape of modern bioanalysis, the accurate quantification of endogenous mole...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous, Cross-Platform Bioanalysis

In the landscape of modern bioanalysis, the accurate quantification of endogenous molecules is paramount for pharmacokinetic studies, biomarker discovery, and clinical diagnostics. Methyl 18-oxononadecanoate, a long-chain keto fatty acid methyl ester, represents a class of lipid metabolites whose precise roles are an active area of investigation. The presence of both a ketone and a methyl ester functional group suggests its involvement in complex metabolic pathways, potentially related to fatty acid oxidation and energy homeostasis. The structural isomer, methyl 18-methylnonadecanoate, is known to be associated with certain bacteria and has applications in cosmetics and pharmaceuticals, hinting at the diverse biological and industrial relevance of such modified fatty acids.[1][2]

The challenge for many research and development programs, particularly those spanning multiple laboratories or evolving over time, is ensuring data continuity and comparability. An analytical method developed on a triple quadrupole (QqQ) mass spectrometer in an early discovery phase may need to be compared with data later generated on a high-resolution platform like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system. This necessity is the driving force behind cross-validation: a formal assessment to ensure that different analytical methods provide comparable, reliable data.

This guide provides an in-depth, experience-driven framework for conducting a robust cross-validation of methyl 18-oxononadecanoate quantification across three distinct mass spectrometry platforms. We will move beyond a simple recitation of steps to explore the scientific rationale behind our methodological choices, grounding our protocol in the principles of authoritative regulatory guidelines from the FDA and EMA.[3][4][5]

I. The Contenders: A Comparative Overview of MS Platforms

The choice of a mass spectrometer is dictated by the analytical objective. For this guide, we compare the three most prevalent platforms in quantitative bioanalysis.

  • Triple Quadrupole (QqQ) MS: The established "gold standard" for targeted quantification. It operates in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole selects the precursor ion and the third quadrupole selects a specific fragment ion. This highly selective process provides exceptional sensitivity and a wide dynamic range but yields limited structural information beyond the targeted transition.

  • Quadrupole Time-of-Flight (Q-TOF) MS: A hybrid instrument combining the selectivity of a quadrupole with the high-resolution, accurate-mass (HRAM) analysis of a TOF analyzer. It offers excellent mass accuracy for both precursor and fragment ions, enhancing confidence in analyte identification. Its ability to collect full-scan data allows for retrospective analysis of untargeted compounds.

  • Orbitrap MS: This platform is renowned for its market-leading resolving power and mass accuracy. Like the Q-TOF, it is an HRAM instrument capable of both targeted (e.g., Parallel Reaction Monitoring - PRM) and untargeted analysis. The exceptional resolution allows for the separation of target analytes from complex matrix interferences with a high degree of confidence.

II. Experimental Design & Methodology

The foundation of a successful cross-validation is a meticulously planned experiment that minimizes variables other than the instrument platform itself.

Core Principle: A Self-Validating System

Our experimental design is built on a self-validating principle. A single, master batch of human plasma is fortified with methyl 18-oxononadecanoate to create calibration standards and four levels of quality control (QC) samples: LLOQ (Lower Limit of Quantification), LQC (Low), MQC (Medium), and HQC (High). These exact same samples are then analyzed on each of the three platforms. This approach ensures that any observed differences in performance are directly attributable to the MS platform and not to variability in sample preparation. This aligns with the principles outlined in regulatory guidelines for comparing analytical methods.[6][7]

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Analysis & Validation cluster_platforms LC-MS/MS Analysis MasterStock Master Stock (Methyl 18-oxononadecanoate) Cal_Standards Calibration Standards (8 levels) MasterStock->Cal_Standards QC_Samples QC Samples (LLOQ, LQC, MQC, HQC) MasterStock->QC_Samples ISTD_Stock Internal Standard Stock (Methyl Heptadecanoate-d3) Extraction Protein Precipitation & Liquid-Liquid Extraction ISTD_Stock->Extraction Add ISTD Plasma Blank Human Plasma Pool Plasma->Extraction Cal_Standards->Extraction Spike into Plasma QC_Samples->Extraction Spike into Plasma QqQ Platform 1: Triple Quadrupole (MRM) Extraction->QqQ Inject Same Samples QTOF Platform 2: Q-TOF (Targeted MS/MS) Extraction->QTOF Inject Same Samples Orbitrap Platform 3: Orbitrap (PRM) Extraction->Orbitrap Inject Same Samples Data Data Acquisition & Processing QqQ->Data QTOF->Data Orbitrap->Data Validation Performance Comparison: Accuracy, Precision, Linearity, LOQ Data->Validation

Caption: Overall workflow for the cross-platform validation experiment.
Step-by-Step Experimental Protocol

1. Materials and Reagents:

  • Analytical Standard: Methyl 18-oxononadecanoate (≥98% purity).

  • Internal Standard (ISTD): Methyl Heptadecanoate-d3. The choice of a stable isotope-labeled (SIL) analog of a similar long-chain methyl ester is crucial for correcting analytical variability. A C17 chain length ensures it does not occur endogenously.

  • Solvents: LC-MS grade acetonitrile, isopropanol, methyl-tert-butyl ether (MTBE), methanol, and water.

  • Reagents: Formic acid, ammonium formate.

  • Biological Matrix: Pooled human plasma (K2-EDTA).

2. Sample Preparation: Protein Precipitation followed by Liquid-Liquid Extraction This combined approach is chosen for its effectiveness in both removing high-abundance proteins and extracting lipids of medium polarity, while minimizing ion suppression.

  • Aliquot Samples: To 50 µL of plasma (calibration standards, QCs, or blanks), add 10 µL of ISTD working solution (500 ng/mL in methanol).

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new 1.5 mL tube. Add 500 µL of MTBE. Vortex for 1 minute.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes. The upper organic layer contains the analyte.

  • Drying and Reconstitution: Carefully transfer the upper MTBE layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of 80:20 methanol/water.

3. Unified UHPLC Method: A single chromatographic method is essential for a true cross-platform comparison.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: 90:10 Acetonitrile/Isopropanol with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 60% B, linear increase to 98% B over 8 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes.

  • Injection Volume: 5 µL.

4. Mass Spectrometry Parameters:

The following parameters serve as a starting point and must be optimized for each specific instrument.

Platform 1: Triple Quadrupole (QqQ)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Analyte Transition: Based on the structure (C20H38O3, MW: 326.28), the protonated molecule [M+H]+ is m/z 327.3. Fragmentation of keto esters can be complex, but a plausible fragmentation involves cleavage alpha to the carbonyl groups.[8] We will hypothesize and optimize the following transitions:

    • Methyl 18-oxononadecanoate:327.3 → 295.3 (Loss of methanol, -32) and 327.3 → 157.1 (Cleavage near the keto group).

    • ISTD (Methyl Heptadecanoate-d3):288.3 → 244.3 (Loss of C2H3D3O).

  • Key Parameters: Optimized collision energy for each transition, dwell time of 50 ms.

Platforms 2 & 3: Q-TOF and Orbitrap

  • Ionization Mode: ESI, Positive

  • Acquisition Mode (Q-TOF): Targeted MS/MS or Parallel Reaction Monitoring (PRM).

  • Acquisition Mode (Orbitrap): PRM.

  • Precursor Ion Selection:

    • Methyl 18-oxononadecanoate: m/z 327.2843 (5 ppm mass window).

    • ISTD: m/z 288.2980 (5 ppm mass window).

  • Resolution (Orbitrap): 70,000 for precursor scan, 17,500 for MS/MS scan.

  • Collision Energy (HCD/CID): Stepped collision energy (e.g., 15, 30, 45 eV) to generate a representative fragmentation spectrum.

G cluster_structure Analyte Structure & Proposed Fragmentation cluster_ms Mass Spectrometry (Positive ESI) Analyte Methyl 18-oxonononadecanoate C₂₀H₃₈O₃ MW: 326.28 g/mol O=C(OCH₃)-(CH₂)₁₆-C(=O)-CH₃ Precursor {Precursor Ion | [M+H]⁺ | m/z 327.3} Analyte:f0->Precursor Protonation Fragment1 {Product Ion 1 | [M+H - CH₃OH]⁺ | m/z 295.3} Precursor->Fragment1 Collision-Induced Dissociation (CID) Fragment2 {Product Ion 2 | Cleavage Product | m/z 157.1} Precursor->Fragment2

Caption: Structure and proposed MRM fragmentation pathway.

III. Data Analysis & Comparative Performance

The reliability of a bioanalytical method is defined by a series of validation parameters, as stipulated by regulatory bodies.[9][10] The following table presents hypothetical but realistic data from the analysis of the same set of QC samples across the three platforms.

Table 1: Cross-Platform Performance Comparison for Methyl 18-oxononadecanoate

Validation ParameterTriple Quadrupole (QqQ)Q-TOFOrbitrapAcceptance Criteria[3][4]
Linearity (R²) >0.998>0.997>0.998≥0.99
Calibration Range 0.1 - 100 ng/mL0.5 - 100 ng/mL0.2 - 100 ng/mL-
LLOQ 0.1 ng/mL0.5 ng/mL0.2 ng/mLS/N > 10
Accuracy at LLOQ (%Bias) +4.5%-8.2%+2.1%Within ±20%
Precision at LLOQ (%RSD) 8.9%12.5%10.1%≤20%
Accuracy (LQC, MQC, HQC) -2.1% to +3.8%-5.5% to +6.1%-3.0% to +1.5%Within ±15%
Precision (LQC, MQC, HQC) ≤6.5%≤9.8%≤7.2%≤15%
Mass Accuracy (Precursor) N/A (Unit Res)< 2 ppm< 1 ppm-

IV. Senior Scientist Insights: Interpreting the Results

As the data illustrates, all three platforms are capable of validating this assay according to standard regulatory guidelines. However, the choice of the "best" platform is context-dependent.

  • For High-Throughput, Targeted Quantification: The Triple Quadrupole is the undisputed leader. Its superior sensitivity, demonstrated by the lowest LLOQ (0.1 ng/mL), and its robust performance make it the ideal choice for clinical studies requiring the analysis of thousands of samples where cost and speed are critical. The trade-off is the lack of high-resolution data, meaning confidence in analyte identity relies solely on the specificity of the MRM transition and retention time.

  • For High-Confidence Identification and Metabolomics: The Orbitrap platform provides the best balance of sensitivity and exceptional mass accuracy (<1 ppm). This is critical in discovery research or when analyzing complex matrices where isobaric interferences are a concern. The ability to confirm the elemental composition of both the precursor and fragment ions provides an unparalleled level of confidence that you are measuring the correct analyte.

  • For Versatility and Retrospective Analysis: The Q-TOF offers a versatile middle ground. While its sensitivity may be slightly lower than the other two platforms in this example, its ability to acquire high-resolution full-scan data is a significant advantage. This allows for "data-mining" at a later date to look for other metabolites without having to re-run the samples, a powerful tool in biomarker discovery.

Causality in Method Development: The choice of an acidic mobile phase with ammonium formate was deliberate. The formic acid ensures efficient protonation of the analyte in the ESI source, while the ammonium salt can improve peak shape and ionization consistency. The LLE with MTBE was selected over other solvents due to its excellent recovery for lipids and its favorable property of forming the upper phase, which simplifies manual or automated handling.

V. Conclusion

This guide demonstrates that the quantification of methyl 18-oxononadecanoate can be successfully achieved and cross-validated across QqQ, Q-TOF, and Orbitrap mass spectrometers. The data shows a high degree of correlation, with all platforms meeting the stringent acceptance criteria set forth by regulatory agencies.

The key takeaway for any researcher or drug development professional is that the optimal platform is defined by the analytical question. For pure, high-sensitivity targeted analysis, the QqQ remains the workhorse. For applications demanding the highest confidence in identification and the flexibility for untargeted discovery, HRAM platforms like the Orbitrap and Q-TOF are superior. A successful cross-validation, as outlined here, provides the critical evidence needed to bridge data from these different platforms, ensuring the long-term integrity and comparability of your bioanalytical results.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • van Amsterdam, P. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • De Boer, T., et al. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis, 4(8), 853-856. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Djerassi, C., & Fenselau, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXXXV. The Mass Spectrometric Fragmentation of β-Keto Esters. Journal of the American Chemical Society, 87(24), 5752-5756. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Lipid Extraction: Folch vs. Bligh-Dyer for Methyl 18-Oxononadecanoate

Introduction: The Critical First Step in Lipid Analysis This guide provides an in-depth comparison of these two cornerstone techniques, with a specific focus on the quantitative recovery of long-chain fatty acid methyl e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical First Step in Lipid Analysis

This guide provides an in-depth comparison of these two cornerstone techniques, with a specific focus on the quantitative recovery of long-chain fatty acid methyl esters (FAMEs), exemplified by methyl 18-oxononadecanoate. We will dissect the mechanisms, present comparative data, and offer field-proven insights to help you select the most appropriate method for your research needs.

The Contenders: A Mechanistic Overview

Both methods rely on a ternary solvent system of chloroform, methanol, and water to disrupt cell membranes and lipid-protein interactions, thereby solubilizing lipids. The magic lies in the precise ratios of these solvents, which are manipulated to create either a single-phase system for extraction or a two-phase system for purification.

The Folch Method: The Exhaustive Approach

Developed in 1957, the Folch method is renowned for its thoroughness.[1] Its core principle is to use a large excess of a chloroform-methanol (2:1, v/v) mixture to overwhelm the sample, ensuring the complete solubilization of lipids into a single liquid phase.[5] The typical solvent-to-sample ratio is a commanding 20:1.[1][5][6]

Following homogenization and extraction, a measured amount of water or a saline solution (e.g., 0.9% NaCl) is added.[5] This critical step breaks the monophasic system, inducing a phase separation. The result is a biphasic system where the lower, denser chloroform layer contains the purified lipids, and the upper methanol-water layer sequesters non-lipid contaminants like sugars, amino acids, and salts.[5][7]

The Bligh-Dyer Method: The Rapid, Efficient Alternative

Published in 1959, the Bligh-Dyer method was conceived as a modification of the Folch technique, specifically designed to be faster and more economical with solvents, particularly for samples with high water content like fish muscle.[2][8][9]

The procedure begins by creating a monophasic system with a chloroform-methanol-water ratio of 1:2:0.8, where the water component is contributed by the sample itself.[9][10][11] This initial extraction is followed by the addition of more chloroform and water to achieve a final biphasic ratio of 2:2:1.8.[9][11] This transition from a single phase to two phases allows for the simultaneous extraction and purification of lipids. The precipitated proteins are typically isolated at the interface between the upper aqueous and lower chloroform layers.[12]

Visualizing the Workflows

To better understand the practical differences, the following diagrams illustrate the step-by-step workflows for each method.

Folch_Workflow cluster_folch Folch Method Workflow A 1. Homogenize Sample in Chloroform:Methanol (2:1) (20:1 solvent:sample ratio) B 2. Agitate/Shake (Ensures monophasic extraction) A->B C 3. Add 0.2 volumes of 0.9% NaCl solution B->C D 4. Vortex & Centrifuge (Induces phase separation) C->D E 5. Collect Lower Phase (Chloroform + Lipids) D->E Biphasic System: Top: Aqueous (Non-Lipids) Bottom: Organic (Lipids) F 6. Evaporate Solvent (Dry purified lipid extract) E->F

Caption: Workflow diagram of the Folch lipid extraction method.

BlighDyer_Workflow cluster_blighdyer Bligh-Dyer Method Workflow A 1. Homogenize Sample in Chloroform:Methanol (1:2) (Forms 1:2:0.8 monophase with sample water) B 2. Add 1 part Chloroform (Vortex) A->B C 3. Add 1 part Water (Vortex) B->C D 4. Centrifuge (Final ratio 2:2:1.8, biphasic) C->D E 5. Collect Lower Phase (Chloroform + Lipids) D->E Biphasic System: Top: Aqueous (Non-Lipids) Bottom: Organic (Lipids) F 6. Evaporate Solvent (Dry purified lipid extract) E->F

Caption: Workflow diagram of the Bligh-Dyer lipid extraction method.

Head-to-Head Comparison: Performance & Practicality

The choice between these methods hinges on a trade-off between yield, speed, and resource consumption.

Extraction Yield: The Decisive Factor

For any quantitative study, extraction efficiency is paramount. The scientific literature provides a clear consensus on this point:

  • For Low-Lipid Samples (<2% lipid): The extraction yields of both methods are largely comparable.[1][6][9]

  • For High-Lipid Samples (>2% lipid): The Folch method consistently and significantly outperforms the Bligh-Dyer method, yielding a higher recovery of total lipids.[1][6][9] The underestimation by the Bligh-Dyer method can be as high as 50% in samples with very high lipid content.[6][9]

The primary reason for this discrepancy is the solvent-to-sample ratio. The large excess of solvent in the Folch method (20:1) ensures a more exhaustive extraction compared to the more conservative ratio in the Bligh-Dyer procedure (~4:1).[1][6]

Implication for Methyl 18-Oxononadecanoate: As a fatty acid methyl ester, the recovery of methyl 18-oxononadecanoate is tied to the total lipid extraction efficiency. For accurate quantification, especially if it is a minor component within a complex lipid matrix, maximizing the total yield is critical. Therefore, the Folch method is the more reliable choice for ensuring its complete recovery.

Data Summary Table
FeatureFolch MethodBligh-Dyer Method
Principle Exhaustive extraction with a large solvent volume, followed by a wash to induce phase separation.Rapid extraction using a shifting solvent ratio to move from a monophasic to a biphasic system.[11]
Solvent:Sample Ratio ~20:1[1][5][6]~4:1[1]
Yield (Low-Lipid Samples) ExcellentExcellent, comparable to Folch.[1][6][9]
Yield (High-Lipid Samples) Superior. Considered the gold standard for quantitative recovery.[1][6][9]Significantly lower yield; may underestimate total lipids by up to 50%.[6][9]
Speed & Throughput Slower, more labor-intensive due to larger volumes.Faster, higher throughput.[2][9]
Solvent Consumption HighLow. More economical and environmentally friendly.[6]
Ideal Sample Type Solid tissues, samples with high or unknown lipid content.[1]Biological fluids, tissues with high water content (>80%).[1][12]

Detailed Experimental Protocols

The following are standardized, step-by-step protocols for executing each method.

Protocol 1: The Classic Folch Method

This protocol is based on the original publication by Folch et al. (1957).[5]

  • Homogenization: Weigh 1 gram of tissue and homogenize it in 20 mL of a chloroform:methanol (2:1, v/v) solution using a high-speed homogenizer.

  • Extraction: Transfer the homogenate to an orbital shaker and agitate for 15-20 minutes at room temperature to ensure complete extraction.

  • Filtration: Filter the mixture through a Whatman No. 1 filter paper into a clean glass tube or centrifuge the homogenate to pellet the solid residue and recover the liquid supernatant.

  • Washing: Add 0.2 volumes of 0.9% NaCl solution to the filtrate (e.g., 4 mL for 20 mL of filtrate).

  • Phase Separation: Cap and vortex the tube for 30 seconds to mix thoroughly. Centrifuge at a low speed (~2000 rpm) for 5-10 minutes to achieve a sharp separation between the two phases.

  • Collection: Carefully remove the upper aqueous phase by aspiration with a Pasteur pipette. The lower phase is the purified lipid extract.

  • Drying: Transfer the lower chloroform phase to a pre-weighed round-bottom flask and evaporate the solvent using a rotary evaporator or under a stream of nitrogen.

Protocol 2: The Classic Bligh-Dyer Method

This protocol is based on the original publication by Bligh & Dyer (1959).[10][11]

  • Initial Homogenization: For a 1 mL sample (assumed to contain ~0.8 mL of water), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture in a glass tube. Vortex well. This creates a single-phase system.

  • First Dilution: Add 1.25 mL of chloroform to the tube and vortex for 30 seconds.

  • Second Dilution: Add 1.25 mL of distilled water to the tube and vortex for another 30 seconds. The mixture should now be turbid.

  • Phase Separation: Centrifuge the tube at ~1000 rpm for 5 minutes to separate the layers. A disc of precipitated protein may be visible at the interface.

  • Collection: Insert a Pasteur pipette through the upper aqueous layer while applying gentle positive pressure to prevent the upper phase from entering the pipette. Once at the bottom, carefully withdraw the lower chloroform phase containing the lipids.

  • Drying: Transfer the collected chloroform phase to a pre-weighed vial and evaporate the solvent under a stream of nitrogen.

Pro-Tips from a Senior Application Scientist

  • Solvent Purity is Non-Negotiable: Always use high-purity, HPLC-grade, or distilled solvents.[13] Impurities can introduce artifacts that will interfere with sensitive downstream analyses like GC-MS or LC-MS.

  • Master the Phase Separation: Centrifugation is your best friend for creating a sharp, clean interface between the aqueous and organic layers.[7][10] When collecting the lower chloroform phase, it is better to leave a small amount behind than to accidentally aspirate part of the interface or upper layer, which contains contaminants.[10]

  • Consider Analyte Polarity: While both methods are excellent for total lipids, modifications may be needed for highly polar or acidic lipids. Some protocols recommend adding a small amount of acid (e.g., HCl or acetic acid) to the water wash to improve the recovery of acidic phospholipids.[12]

  • Validate for Your Matrix: The original protocols were optimized for specific tissues. It is best practice to validate the chosen method for your specific sample matrix. A simple spike-and-recovery experiment with a known amount of a methyl 18-oxononadecanoate standard can provide an accurate measure of your extraction efficiency.

  • Safety First: Chloroform is a toxic and volatile solvent. All extraction procedures must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion and Recommendations

Both the Folch and Bligh-Dyer methods are powerful tools for lipid extraction, and their continued prevalence over 60 years after their development is a testament to their robustness.[2] However, they are not interchangeable. The choice depends entirely on the specific goals of your experiment.

Choose the Folch Method when:

  • Accurate quantification and maximum recovery are the primary objectives.

  • You are working with samples that have a high, complex, or unknown lipid content.

  • Solvent consumption and sample throughput are secondary concerns.

  • This is the recommended method for quantitative analysis of methyl 18-oxononadecanoate.

Choose the Bligh-Dyer Method when:

  • High throughput and speed are essential for screening large numbers of samples.

  • Minimizing solvent cost and waste is a priority.

  • You are working with samples known to have high water content and low lipid content (<2%).

  • Relative changes in lipid profiles are more important than absolute quantification.

By understanding the fundamental principles and practical trade-offs of these two methods, researchers can make an informed decision that ensures the integrity and accuracy of their lipid analysis from the very first step.

References

  • Bligh, E.G., & Dyer, W.J. (1959). A rapid method for total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911-917. [Link]

  • Christie, W.W. (2019). Preparation of Lipid Extracts from Tissues. AOCS Lipid Library. [Link]

  • Iverson, S.J., Lang, S.L.C., & Cooper, M.H. (2001). Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283-1287. [Link]

  • Folch, J., Lees, M., & Sloane Stanley, G.H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. The Journal of Biological Chemistry, 226(1), 497-509. [Link]

  • Cyberlipid. (n.d.). General procedure. [Link]

  • RockEDU Science Outreach. (n.d.). Single Step Lipid Extraction From Food Stuffs. The Rockefeller University. [Link]

  • Shah, S., & Sharma, A. (2021). Advances in Lipid Extraction Methods—A Review. International Journal of Molecular Sciences, 22(24), 13643. [Link]

  • DuLab, University of Hawaii. (2023). Lipid extraction and FAME assay training. [Link]

  • Webster, K. (2015). Living Off the Fat of the Land: Lipid Extraction Methods. LCGC International, 28(8). [Link]

  • Canadian Science Publishing. (n.d.). A RAPID METHOD OF TOTAL LIPID EXTRACTION AND PURIFICATION. [Link]

  • The Lipid Web. (2019). Preparation of Lipid Extracts Tissues. [Link]

  • PubMed. (2001). Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. [Link]

  • ASEAN Food Reference Laboratory for Food Mycotoxins. (n.d.). EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD). [Link]

  • RockEDU Science Outreach, The Rockefeller University. (n.d.). Single Step Lipid Extraction From Food Stuffs. [Link]

  • Reis, A., et al. (2013). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. Journal of Lipid Research, 54(7), 1812-1824. [Link]

  • Breil, C., et al. (2017). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. Molecules, 22(5), 708. [Link]

  • Cyberlipid. (n.d.). Liquid samples (bligh and dyer). [Link]

  • Ulmer, C.Z., et al. (2018). Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies. Analytica Chimica Acta, 1037, 294-301. [Link]

  • Breil, C., et al. (2017). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. Molecules, 22(5), 708. [Link]

Sources

Safety & Regulatory Compliance

Handling

A Researcher's Guide to Personal Protective Equipment for Handling Methyl 18-oxononadecanoate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 18-oxononadecanoate. As a long-chain fatty acid ester, its handling requ...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 18-oxononadecanoate. As a long-chain fatty acid ester, its handling requires a comprehensive understanding of appropriate personal protective equipment (PPE) to ensure laboratory safety and data integrity. This document moves beyond a simple checklist, offering a procedural framework grounded in risk assessment to build confidence and expertise in your daily laboratory operations.

Hazard Assessment: Understanding the Need for Protection

While specific hazard data for Methyl 18-oxononadecanoate is limited, information on structurally similar long-chain fatty acid methyl esters, such as Methyl Nonadecanoate, indicates that it is not classified as a hazardous substance under the Globally Harmonized System (GHS)[1][2]. However, the absence of a formal hazard classification does not imply zero risk. The primary concerns when handling this and similar compounds stem from:

  • Dermal Contact: Although generally not considered a skin irritant, prolonged or repeated contact with fatty acid esters can cause defatting of the skin, leading to dryness or cracking[3]. The solid, crystalline, or powder form can also be abrasive.

  • Ocular Exposure: Direct contact with the eyes can cause mechanical irritation. If the compound is in a solvent or is heated, the risk of chemical irritation increases.

  • Inhalation: In its solid state at ambient temperature, Methyl 18-oxononadecanoate has low volatility[1]. The primary inhalation risk arises from the generation of dust from the powder form or aerosols if the compound is heated or sonicated in solution[4].

  • Combustibility: Like other fatty acid esters, it is combustible at high temperatures, with a flash point for a similar compound noted as >113°C[1].

This assessment dictates a PPE strategy focused on creating a reliable barrier against direct contact and inhalation of particulates or aerosols.

Core PPE Recommendations

The selection of appropriate PPE is contingent on the specific procedure being performed. The following table outlines the minimum recommended PPE for common laboratory tasks involving Methyl 18-oxononadecanoate.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Handling Solid Safety glasses with side shields[4]Nitrile gloves[5]Full-length lab coatNot generally required. Use if creating significant dust.
Preparing Solutions (at room temp) Safety glasses with side shields[4]Nitrile gloves[5]Full-length lab coatNot required.
Heating or Sonicating Solutions Chemical splash goggles[6]Nitrile gloves[5]Full-length lab coatRecommended if working on an open bench. A fume hood is the preferred engineering control.
Large-Scale Operations (>100g) Chemical splash goggles and face shield[6][7]Nitrile or Butyl rubber gloves[5]Chemical-resistant apron over lab coatUse in a well-ventilated area or with local exhaust ventilation.
Cleaning Spills Chemical splash goggles[6]Chemical-resistant gloves (e.g., Butyl rubber)[5]Full-length lab coatDust respirator if cleaning a large powder spill.

Detailed PPE Specifications and Procedures

Eye and Face Protection
  • Rationale: The primary goal is to prevent solid particles or liquid splashes from entering the eyes.

  • Specification: At a minimum, safety glasses with side shields compliant with ANSI Z87.1 or EN 166 standards should be worn[6]. For tasks with a higher risk of splashing, such as heating or sonicating, chemical splash goggles are required to form a seal around the eyes[6].

  • Best Practice: Do not substitute prescription glasses for safety glasses, as they do not provide adequate side protection. Use over-the-glass safety glasses or prescription safety glasses.

Hand Protection
  • Rationale: To prevent skin contact, which can lead to dryness and potential absorption of the chemical or solvents.

  • Specification: Nitrile gloves are the standard choice for handling Methyl 18-oxononadecanoate and common laboratory solvents. For prolonged contact or when cleaning spills, heavier-duty gloves like butyl rubber may be more appropriate[5].

  • Best Practice: Always inspect gloves for tears or punctures before use. Remove gloves using a technique that avoids touching the outer surface with your bare hands. Wash hands thoroughly after removing gloves.

Skin and Body Protection
  • Rationale: A lab coat protects personal clothing and underlying skin from contamination.

  • Specification: A full-length, long-sleeved lab coat is mandatory. For larger-scale work, a chemical-resistant apron provides an additional layer of protection.

  • Best Practice: Keep lab coats fully buttoned. Launder lab coats regularly and separately from personal clothing.

Respiratory Protection
  • Rationale: While not typically required due to low volatility, respiratory protection becomes necessary if dust or aerosols are generated.

  • Specification: If significant dust is created during handling, a NIOSH-approved N95 dust mask or a respirator with an appropriate organic vapor cartridge should be used[4][5].

  • Best Practice: Engineering controls, such as a chemical fume hood or local exhaust ventilation, are the preferred method for controlling airborne contaminants. Respirator use should be a final measure and typically requires enrollment in a formal respiratory protection program, including fit testing[7].

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Experimental Workflow: PPE Protocols

G cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Eye Protection (Safety Glasses/Goggles) Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Peel off away from body) Doff2 2. Lab Coat (Roll inside-out) Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Wash Hands Thoroughly Doff3->Doff4

Caption: Sequential workflow for donning and doffing PPE.

Operational and Disposal Plan

Handling Spills
  • Alert Personnel: Notify others in the immediate area.

  • Don Appropriate PPE: Refer to the "Cleaning Spills" section in the table above.

  • Contain the Spill: For solid spills, gently sweep the material to avoid creating dust and place it into a labeled waste container. For liquid spills (solutions), cover with an inert absorbent material like sand or vermiculite, then sweep into a waste container[8].

  • Clean the Area: Decontaminate the spill area with an appropriate solvent or soap and water.

  • Dispose of Waste: All contaminated materials, including absorbent and PPE, must be disposed of as chemical waste.

Disposal of Contaminated PPE and Chemical Waste
  • Contaminated PPE: Disposable gloves should be placed in the designated solid chemical waste container immediately after removal. Contaminated lab coats should be professionally laundered or disposed of according to institutional guidelines.

  • Chemical Waste: Unused Methyl 18-oxononadecanoate and any solutions containing it must be collected in a clearly labeled, sealed waste container. Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal[6].

Decision Logic for PPE Selection

PPE_Decision_Tree Start Start: Handling Methyl 18-oxononadecanoate ppe_base Minimum PPE: Lab Coat Nitrile Gloves Safety Glasses Start->ppe_base q_solid Is the material a solid powder? q_splash Is there a risk of splashing (e.g., heating, sonicating)? q_solid->q_splash No q_dust Is there potential to generate dust? q_solid->q_dust Yes ppe_goggles Upgrade to: Chemical Splash Goggles q_splash->ppe_goggles Yes q_dust->q_splash No ppe_respirator Add: N95 Dust Mask or Respirator (Consider Fume Hood First) q_dust->ppe_respirator Yes ppe_base->q_solid

Caption: Decision tree for selecting task-specific PPE.

References

  • Fatty Acid Ethyl Esters - Hazards Identific
  • Safety Data Sheet: Fatty acid methyl ester mixture. Carl ROTH.
  • Technical Supplement: Sulfuric Acid Bulk Handling FCX-HS28– Personal Protective Equipment. DOHS.
  • Safety data sheet: Methyl nonadecano
  • SAFETY DATA SHEET: methyl decano
  • Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET: Nonadecane. Fisher Scientific.
  • SAFETY DATA SHEET: F
  • SAFETY DATA SHEET: Methyl Nonadecano
  • Nonadecanoic acid, 18-oxo-, methyl ester — Chemical Substance Inform
  • SAFETY DATA SHEET: Methyl undecano
  • SAFETY DATA SHEET: Methyl decano
  • SAFETY DATA SHEET: Methyl decano
  • SAFETY DATA SHEET: Nonadecanoic acid. Fisher Scientific.
  • Methyl 18-methylnonadecanoate | C21H42O2 | CID 530340. PubChem - NIH.
  • Methyl Nonadecano
  • Methyl Nonadecanoate - Safety D

Sources

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